molecular formula C18H20O5 B15127284 (R)-O-Isobutyroyllomatin

(R)-O-Isobutyroyllomatin

Cat. No.: B15127284
M. Wt: 316.3 g/mol
InChI Key: PKHNHXIOSSYBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate has been reported in Prionosciadium with data available.

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate

InChI

InChI=1S/C18H20O5/c1-10(2)17(20)21-14-9-12-13(23-18(14,3)4)7-5-11-6-8-15(19)22-16(11)12/h5-8,10,14H,9H2,1-4H3

InChI Key

PKHNHXIOSSYBJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Origin of Product

United States

Foundational & Exploratory

(R)-O-Isobutyroyllomatin: A Technical Guide to its Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-O-Isobutyroyllomatin is an angular pyranocoumarin, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, detailed isolation protocols, and physicochemical properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Source

This compound has been isolated from plants belonging to the genus Lomatium, a group of perennial herbs in the family Apiaceae, commonly known as biscuitroot or desert parsley. While the specific species containing this compound is not definitively stated in currently indexed literature, the "lomatin" suffix in its name strongly suggests its origin from this genus. The Lomatium genus is native to western North America and has a rich history of use in traditional Native American medicine for treating various ailments, particularly respiratory infections.

Recent taxonomic studies have led to the reclassification of the Lomatium grayi complex, resulting in the designation of new species such as Lomatium papilioniferum. Phytochemical investigations of this complex are the most probable origin for the discovery of this compound. Researchers interested in the de novo isolation of this compound should focus their efforts on the chemical analysis of constituents from various Lomatium species, particularly those within the former Lomatium grayi complex.

Physicochemical Properties and Data

A summary of the key physicochemical data for this compound is presented in Table 1. This information is crucial for its identification, characterization, and quantification.

PropertyValueReference
IUPAC Name (R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl isobutyrate
CAS Number 440094-38-2
Molecular Formula C₁₈H₂₀O₅
Molecular Weight 316.35 g/mol
Appearance Solid (predicted)
Class Angular Pyranocoumarin

Experimental Protocols: Isolation and Purification

While a specific, detailed experimental protocol for the isolation of this compound has not been identified in the surveyed literature, a general methodology can be constructed based on established techniques for the separation of pyranocoumarins from plant matrices. The following is a representative, multi-step protocol that can be adapted and optimized for the targeted isolation of this compound from a suitable Lomatium species.

3.1. Plant Material Collection and Preparation

  • Collection: Aerial parts or roots of the selected Lomatium species should be collected at the appropriate phenological stage to ensure the highest concentration of the target compound.

  • Drying and Grinding: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

3.2. Extraction

  • Solvent Selection: A solvent of medium polarity, such as dichloromethane (B109758) or ethyl acetate, is recommended for the initial extraction, as pyranocoumarins generally exhibit good solubility in these solvents.

  • Extraction Method:

    • Maceration: The powdered plant material is soaked in the chosen solvent at room temperature for an extended period (24-72 hours) with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, allowing for continuous extraction with a fresh solvent.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3.3. Chromatographic Purification

A multi-stage chromatographic approach is typically necessary to isolate the pure compound.

  • Step 1: Initial Fractionation (Column Chromatography)

    • Stationary Phase: Silica gel (60-120 mesh) is commonly used for the initial separation.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

  • Step 2: Further Purification (Sephadex LH-20 Chromatography)

    • Stationary Phase: Sephadex LH-20 is effective for separating compounds based on molecular size and polarity.

    • Mobile Phase: A solvent system such as methanol (B129727) or a mixture of dichloromethane and methanol is typically used.

  • Step 3: High-Performance Liquid Chromatography (HPLC)

    • Stationary Phase: A reversed-phase C18 column is often used for the final purification of coumarins.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is a common mobile phase.

    • Detection: A UV detector set at the appropriate wavelength (typically around 320-340 nm for coumarins) is used to monitor the elution of the compound.

3.4. Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are essential for determining the complete chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Optical Rotation: The specific rotation is measured to confirm the (R)-configuration of the chiral center.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Isolation_Workflow Plant_Material Plant Material (Lomatium sp.) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (Dichloromethane or Ethyl Acetate) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Sephadex_Chromatography Sephadex LH-20 Chromatography TLC_Analysis->Sephadex_Chromatography Purified_Fractions Purified Fractions Sephadex_Chromatography->Purified_Fractions HPLC Preparative HPLC (C18) Purified_Fractions->HPLC Pure_Compound This compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of this compound. However, many pyranocoumarins isolated from various plant species have demonstrated a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antiviral, and antioxidant activities.

Given the structural similarity to other bioactive pyranocoumarins, it is plausible that this compound may exhibit cytotoxic effects against cancer cell lines. A hypothetical signaling pathway for pyranocoumarin-induced apoptosis is presented below. This diagram is illustrative and based on the known mechanisms of similar compounds; further research is required to validate this pathway for this compound.

Putative_Signaling_Pathway Compound This compound Cell_Membrane Cell Membrane Compound->Cell_Membrane Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptotic pathway induced by a pyranocoumarin.

Conclusion

This compound represents a potentially valuable natural product for further pharmacological investigation. This guide provides a foundational understanding of its likely natural source and a comprehensive, adaptable protocol for its isolation and characterization. The elucidation of its specific biological activities and mechanisms of action is a promising area for future research, which could unlock its therapeutic potential. The provided workflows and diagrams serve as a practical starting point for researchers aiming to explore this intriguing pyranocoumarin.

The Diverse Biological Activities of Lomatin and Its Derivatives: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Lomatin (B73374), a naturally occurring pyranocoumarin (B1669404), and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Possessing a core structure of 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one, these molecules have demonstrated significant potential in anticancer, anti-inflammatory, antimicrobial, antiviral, and anticoagulant applications. This technical guide provides a comprehensive overview of the current state of research into the biological activities of lomatin and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of the pyranocoumarin scaffold, structurally related to lomatin, have shown notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.

Table 1: Anticancer Activity of Lomatin Derivatives

Compound/DerivativeCell LineAssayIC50/GI50Reference
Dihydropyrano[3,2-c]chromene & 2-Aminobenzochromene DerivativesHT29 (Colon Cancer)MTT AssayDose-dependent inhibition (Specific IC50 not provided)[1]
9-[Hydroxy(substitutedphenyl)methyl]-2,2-dimethyl-2,3,8,9-tetrahydro-4H,10H-pyrano[2,3-f]chromene-4,10-dionesT47D (Breast Cancer)MTT Assay16-40 µM[2]
Oxazepine derivatives of coumarin (B35378) acidCaCo-2 (Colon Cancer)MTT AssayIC50 = 39.6 µM (for compound 5b)[3]
Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 105 cells/well) and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Incubation: Following treatment, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[4]

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[4]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[4]

DOT Script for MTT Assay Workflow

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Lomatin Derivatives Incubate_24h_1->Treat_Cells Incubate_24_72h Incubate 24-72h Treat_Cells->Incubate_24_72h Add_MTT Add MTT Solution Incubate_24_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

MTT Assay Workflow Diagram

Anti-inflammatory Activity

Coumarins are known to possess anti-inflammatory properties, and lomatin derivatives are being investigated for their potential to modulate inflammatory pathways. The primary assays used to evaluate this activity involve measuring the inhibition of inflammatory mediators.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Groups: Rats are divided into control, standard (e.g., phenylbutazone), and test groups.[5]

  • Compound Administration: The test compounds are administered orally at various doses (e.g., 180, 375, and 750 mg/kg).[5]

  • Induction of Edema: One hour after compound administration, a sub-plantar injection of carrageenan (e.g., 1% in saline) is given into the hind paw to induce inflammation.[5][6]

  • Measurement of Paw Volume: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[5]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates.[4]

  • Stimulation and Treatment: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of the test compounds for 24 hours.[4]

  • Supernatant Collection: The cell culture supernatant is collected.[4]

  • Griess Reaction: The amount of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent.[4]

  • Absorbance Measurement: The absorbance is measured at 540 nm.[4]

  • Data Analysis: The percentage of inhibition of NO production is calculated.

DOT Script for Anti-inflammatory Assay Logic

Anti_Inflammatory_Logic cluster_in_vivo In Vivo: Carrageenan-Induced Paw Edema cluster_in_vitro In Vitro: NO Production in Macrophages Administer_Compound Administer Lomatin Derivative to Rats Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume Over Time Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition_Edema Calculate % Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition_Edema Culture_Macrophages Culture RAW 264.7 Macrophages Stimulate_LPS Stimulate with LPS + Lomatin Derivative Culture_Macrophages->Stimulate_LPS Measure_Nitrite Measure Nitrite (Griess Reagent) Stimulate_LPS->Measure_Nitrite Calculate_Inhibition_NO Calculate % Inhibition of NO Production Measure_Nitrite->Calculate_Inhibition_NO

Logic Diagram for Anti-inflammatory Assays

Antimicrobial Activity

Coumarin derivatives have demonstrated a wide range of antimicrobial activities against both bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure used to determine the efficacy of these compounds.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[7][8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[7]

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[9]

  • Inoculation: Each well is inoculated with the microbial suspension.[9]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Antiviral Activity

The antiviral potential of coumarins is an active area of research. Evaluation of antiviral activity typically involves cell-based assays that measure the inhibition of viral replication.

Experimental Protocols

Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles.

  • Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Infection: The cells are infected with the virus in the presence of various concentrations of the test compound.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict the spread of progeny virus.

  • Incubation: The plates are incubated to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization: Plaques are visualized by staining the cell monolayer.

  • Data Analysis: The number of plaques is counted, and the percentage of plaque reduction is calculated to determine the antiviral activity.

Anticoagulant Activity

Coumarins are well-known for their anticoagulant properties, with warfarin (B611796) being a prominent example.[11] The anticoagulant activity of lomatin and its derivatives can be assessed using standard coagulation assays.

Experimental Protocols

Prothrombin Time (PT) Test

The PT test evaluates the extrinsic and common pathways of the coagulation cascade.[3][12][13]

  • Plasma Preparation: Platelet-poor plasma is prepared from citrated blood samples.[13]

  • Incubation: The plasma is incubated with the test compound at 37°C.

  • Initiation of Clotting: Thromboplastin and calcium are added to the plasma to initiate clotting.[13]

  • Measurement of Clotting Time: The time taken for the plasma to clot is measured in seconds.[13]

  • Data Analysis: A prolongation of the prothrombin time indicates anticoagulant activity.

DOT Script for Coagulation Pathway

Coagulation_Pathway cluster_pathways Simplified Coagulation Cascade Intrinsic_Pathway Intrinsic Pathway Factor_XII Factor XII Intrinsic_Pathway->Factor_XII Extrinsic_Pathway Extrinsic Pathway (Measured by PT) Factor_VII Factor VII Extrinsic_Pathway->Factor_VII Common_Pathway Common Pathway Factor_X Factor X Common_Pathway->Factor_X Factor_XI Factor XI Factor_XII->Factor_XI Factor_IX Factor IX Factor_XI->Factor_IX Factor_IX->Factor_X Factor_VII->Factor_X Prothrombin Prothrombin (Factor II) Factor_X->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Lomatin_Target Coumarins (e.g., Lomatin derivatives) Inhibit Vitamin K-dependent factors (II, VII, IX, X) Lomatin_Target->Factor_IX Lomatin_Target->Factor_VII Lomatin_Target->Factor_X Factor_II Factor_II Lomatin_Target->Factor_II

Simplified Coagulation Cascade and the Target of Coumarins

Conclusion

Lomatin and its derivatives represent a versatile scaffold for the development of new therapeutic agents. The available data, although still emerging for lomatin itself, strongly suggest that this class of pyranocoumarins holds significant promise in oncology, inflammatory diseases, and infectious diseases. Further research, including more extensive structure-activity relationship studies, elucidation of specific molecular targets, and in vivo efficacy and safety profiling, is warranted to fully realize the therapeutic potential of these compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to advance the investigation of lomatin and its derivatives.

References

An In-depth Technical Guide on (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-O-Isobutyroyllomatin, a natural product belonging to the pyranocoumarin (B1669404) class of compounds. While specific experimental data for this molecule is limited in publicly available literature, this document extrapolates information from closely related pyranocoumarins to provide a thorough understanding of its potential properties and biological activities.

Chemical Identity and Structure

This compound is a chiral organic compound with a pyranocoumarin core structure.

IUPAC Name: (R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl isobutyrate[1]

Chemical Formula: C₁₈H₂₀O₅

Molecular Weight: 316.35 g/mol [1]

Structure:

The structure of this compound consists of a fused four-ring system: a benzene (B151609) ring, a pyrone ring (forming the coumarin (B35378) moiety), and a dihydropyran ring. An isobutyryloxy group is attached at the C9 position of the pyranocoumarin core, with the stereochemistry at this position being (R).

A logical diagram illustrating the structural components of this compound is presented below.

structure A Pyranocoumarin Core B Coumarin Moiety A->B E Dihydropyran Ring A->E F Isobutyryloxy Group A->F attached to C Benzene Ring B->C D Pyrone Ring B->D G (R)-Stereocenter at C9 F->G creates

Caption: Logical relationship of this compound's structural components.

Physicochemical Properties

PropertyPredicted Value
LogP 3.5
Topological Polar Surface Area (TPSA) 75.7 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 4

Synthesis

A general synthetic approach for pyranocoumarin esters like this compound involves the esterification of a corresponding hydroxypyranocoumarin precursor. The synthesis can be conceptualized in the following workflow:

synthesis A Starting Materials (e.g., Phenol derivative) B Synthesis of Coumarin Core A->B C Formation of Pyran Ring B->C D Hydroxypyranocoumarin Precursor C->D E Esterification with Isobutyric Anhydride/Chloride D->E F (R,S)-O-Isobutyroyllomatin E->F G Chiral Resolution F->G H This compound G->H

Caption: General synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

Pyranocoumarins as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] Although this compound has not been extensively studied, it is plausible that it shares some of these activities.

Anti-inflammatory Activity: Many pyranocoumarin derivatives have demonstrated potent anti-inflammatory effects.[3] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]

A simplified representation of a potential anti-inflammatory signaling pathway modulated by pyranocoumarins is shown below.

signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Pyranocoumarin This compound (Hypothesized) Pyranocoumarin->MAPK inhibits Pyranocoumarin->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Inflammatory_Genes induces

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Anticancer Activity: Certain pyranocoumarins have been shown to induce apoptosis (programmed cell death) in cancer cell lines.[6] This is often achieved through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[6]

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following are representative methodologies for assessing the biological activity of novel pyranocoumarin compounds.

5.1. In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.[3][4]

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assay: To determine the non-toxic concentration range of the test compound, a cell viability assay (e.g., MTT assay) is performed.[7] Cells are treated with various concentrations of the compound for 24 hours.

  • Nitric Oxide (NO) Production Assay: Cells are pre-treated with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.[3][4]

  • Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using ELISA kits according to the manufacturer's instructions.[3][4]

  • Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated with the test compound and LPS. Cell lysates are then subjected to SDS-PAGE and western blotting to detect the phosphorylation status of key proteins in the MAPK and NF-κB pathways (e.g., p-ERK, p-p38, p-JNK, p-IκBα, and p-NF-κB p65).[3][4]

5.2. In Vitro Cytotoxicity Assay against Cancer Cell Lines

This protocol outlines a method to assess the cytotoxic effects of a test compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).[8]

  • Cell Culture: MCF-7 cells are maintained in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for 24, 48, and 72 hours. Cell viability is determined by adding MTT solution and measuring the absorbance of the formazan (B1609692) product. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[8]

  • Apoptosis Assay: To determine if cell death is occurring via apoptosis, treated cells can be stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry.

  • Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential, an early indicator of apoptosis, can be assessed using fluorescent dyes like JC-1.

Quantitative Data for Representative Pyranocoumarins

The following table summarizes the reported biological activities of some well-studied pyranocoumarins, which can serve as a reference for the potential efficacy of this compound.

CompoundBiological ActivityCell Line / ModelIC₅₀ / ActivityReference
DecursinAnti-cancerLNCaP (prostate cancer)~10 µM[9]
AnomalinAnti-inflammatoryRAW 264.7 macrophagesNO inhibition at 20 µM[3]
(+)-4'-O-acetyl-3'-O-angeloyl-cis-khellactoneApoptosis inductionHL-60 (leukemia)Dose-dependent at 10-30 µg/mL[6]
IsatinAnti-inflammatoryRAW 264.7 macrophagesNO inhibition IC₅₀ ~339.8 µM[10]

Conclusion

This compound is a member of the pyranocoumarin family, a class of natural products with diverse and potent biological activities. While direct experimental evidence for this specific compound is limited, the available data on related molecules suggest its potential as a lead compound for the development of new therapeutics, particularly in the areas of anti-inflammatory and anti-cancer agents. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action. This guide provides a foundational framework for researchers and drug development professionals to initiate such investigations.

References

The Rising Stars of Phytochemistry: A Technical Guide to the Discovery and Characterization of Pyranocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyranocoumarins, a class of naturally occurring heterocyclic compounds, are emerging as significant players in the field of drug discovery. Characterized by a pyran ring fused to a coumarin (B35378) scaffold, these secondary metabolites are predominantly found in plants of the Apiaceae and Rutaceae families.[1][2] Their diverse and potent biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties, have garnered substantial interest from the scientific community.[3][4][5][6] This technical guide provides an in-depth overview of the discovery, characterization, and biological evaluation of pyranocoumarins, offering detailed experimental protocols and insights into their mechanisms of action.

Classification and Natural Occurrence

Pyranocoumarins are structurally classified into two main types based on the fusion of the pyran ring to the coumarin nucleus: linear and angular.[3] A third, less common group, includes condensed pyranocoumarins.[1] These compounds are synthesized by a limited number of plant species, with a significant prevalence in the Umbelliferae (Apiaceae) and Rutaceae families.[1][7] For instance, the linear pyranocoumarins xanthyletin (B190499) and seselin (B192379) are found in citrus species like Citrus sinensis and Citrus limonia.[2] The roots of plants are often a rich reservoir of these bioactive compounds.[8]

Biosynthesis: From Shikimate to Pyranocoumarin (B1669404)

The biosynthesis of pyranocoumarins originates from the shikimate pathway, which produces the coumarin core, while the pyran ring is formed via the methylerythritol phosphate (B84403) (MEP) pathway.[2] The precursor for all pyranocoumarins is umbelliferone (B1683723), which is synthesized through the phenylpropanoid pathway.[1] L-phenylalanine is converted to trans-cinnamic acid, which is then hydroxylated to p-coumaric acid. This acid can also be formed from L-tyrosine. Subsequent reactions lead to the formation of umbelliferone.[1] Prenyltransferases then act on umbelliferone to form either osthenol, a precursor for angular pyranocoumarins, or 7-demethylsuberosin, a precursor for linear pyranocoumarins.[1]

Isolation and Purification: A Multi-Step Approach

The isolation of pyranocoumarins from their natural sources is a meticulous process that involves extraction, fractionation, and chromatographic purification. The following protocol is a representative methodology for the isolation of these compounds.

Experimental Protocol: Isolation and Purification of Pyranocoumarins

1. Plant Material and Extraction:

  • Dried and powdered plant material (e.g., roots and rhizomes) is used as the starting material.[9]

  • The powdered material is subjected to extraction with an organic solvent, commonly methanol (B129727) or a mixture like petroleum ether and ethyl acetate (B1210297).[9][10] Ultrasonic extraction or maceration are frequently employed techniques.[9][11] The process is often repeated multiple times to ensure maximum yield. The resulting filtrates are combined and concentrated under reduced pressure to obtain a crude extract.[9]

2. Fractionation:

  • The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.[9] This step separates compounds based on their polarity, enriching the fractions with pyranocoumarins.

3. Chromatographic Purification:

  • Column Chromatography: The enriched fraction (often the ethyl acetate fraction) is subjected to silica (B1680970) gel column chromatography. Elution is performed with a solvent gradient of increasing polarity, for example, a mixture of petroleum ether and ethyl acetate.[9] Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Countercurrent Chromatography (HPCCC): This technique has proven effective for the separation of coumarin derivatives from crude extracts in a single run.[10]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using semi-preparative HPLC with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.[9] The purity of the isolated pyranocoumarin is then confirmed by analytical HPLC.

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Experimental Protocol: Structural Elucidation of Pyranocoumarins
  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the overall stereochemistry of the molecule.[12][13]

  • Computational Approaches: Density Functional Theory (DFT) can be used to complement experimental data and provide insights into the structural and electronic properties of pyranocoumarins.[14]

Biological Activities and Mechanisms of Action

Pyranocoumarins exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.

Anti-inflammatory Activity

Several pyranocoumarins have demonstrated potent anti-inflammatory effects.[15] For example, some derivatives have been shown to significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[15] This anti-inflammatory action is often mediated through the inhibition of key signaling pathways.

Signaling Pathway: NF-κB and MAPK Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS MAPK MAPK (ERK, p38, JNK) LPS->MAPK Activates IKB IκBα LPS->IKB Inhibits NFKB_nuc NF-κB p65 MAPK->NFKB_nuc Promotes translocation NFKB NF-κB p65 IKB->NFKB Sequesters iNOS_protein iNOS Protein Cytokines_protein Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS_gene iNOS Gene NFKB_nuc->iNOS_gene Activates transcription Cytokines_gene Cytokine Genes NFKB_nuc->Cytokines_gene Activates transcription iNOS_gene->iNOS_protein Translation Cytokines_gene->Cytokines_protein Translation Pyranocoumarins Pyranocoumarins Pyranocoumarins->MAPK Inhibits phosphorylation Pyranocoumarins->NFKB_nuc Inhibits translocation

Some pyranocoumarins inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK.[15][16] They also prevent the translocation of the nuclear factor kappa-B (NF-κB) p65 subunit from the cytoplasm to the nucleus.[1][15] This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cytokines such as TNF-α and IL-6.[1][15]

Anticancer Activity

The anticancer potential of pyranocoumarins has been extensively studied.[3] Decursin and its derivatives, for example, have shown anti-androgen receptor activities and can induce cell cycle arrest and apoptosis in cancer cells.[5]

Signaling Pathway: Mitochondria-Mediated Apoptosis

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Pyranocoumarin Pyranocoumarin (e.g., PC) Bax Bax Pyranocoumarin->Bax Increases protein level Bcl2 Bcl-2 Pyranocoumarin->Bcl2 Promotes cleavage MMP Mitochondrial Membrane Potential Bax->MMP Loss of CytoC_cyto Cytochrome c Casp9 Pro-caspase-9 CytoC_cyto->Casp9 Activates Casp3 Pro-caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC_mito Cytochrome c MMP->CytoC_mito Release of

Certain pyranocoumarins, such as (+)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone (PC), can trigger the intrinsic pathway of apoptosis.[17] This involves a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[17] These compounds can also increase the cellular levels of the pro-apoptotic protein Bax while promoting the cleavage of the anti-apoptotic protein Bcl-2.[17] The released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptotic cell death.[17]

Other Notable Biological Activities
  • Antiviral Activity: Pyranocoumarins have shown promise as antiviral agents, including activity against HIV.[4][6]

  • Antibacterial and Antifungal Activity: Several pyranocoumarins exhibit significant activity against various bacterial and fungal strains.[3]

  • Neuroprotective Effects: Some pyranocoumarins have been reported to have neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases.[4][6]

  • Antioxidant Activity: By activating the Nrf2 signaling pathway, some pyranocoumarins can enhance the cellular defense against oxidative stress.[9]

Quantitative Data on Biological Activities

The following table summarizes the reported biological activities of selected pyranocoumarins, providing a comparative overview of their potency.

PyranocoumarinBiological ActivityTarget/AssayIC50/EC50Reference
Pd-D-VAntifungalSclerotinia sclerotiorum13.2 µg/mL[3]
DecursinAnticancer--[5]
DecursinolAnticancer--[5]
(+)-Praeruptorin AAnti-inflammatory--[1]
Compound 5aCOX-2 Inhibition-SI = 152[1]
Octanoyllomatinα-glucosidase Inhibition69.00 ± 0.43 µg/mL[12]

Future Perspectives

Pyranocoumarins represent a rich and diverse source of bioactive molecules with significant therapeutic potential. The methodologies outlined in this guide provide a framework for their continued discovery, isolation, and characterization. Future research should focus on:

  • Expanding the library of pyranocoumarins: Exploring new plant sources and employing advanced synthetic strategies to generate novel derivatives.

  • Elucidating detailed mechanisms of action: Utilizing systems biology approaches to understand the complex interactions of pyranocoumarins with cellular pathways.

  • Preclinical and clinical development: Advancing the most promising candidates through rigorous preclinical and clinical trials to translate their therapeutic potential into novel drugs.

The continued investigation of pyranocoumarins holds great promise for addressing a wide range of human diseases and advancing the field of natural product-based drug discovery.

References

An In-depth Technical Guide on (R)-O-Isobutyroyllomatin: Physicochemical Properties and Biological Activities of Related Angular Pyranocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for (R)-O-Isobutyroyllomatin. This guide provides its known chemical properties and supplements this with in-depth information on the biological activities, relevant signaling pathways, and experimental protocols for closely related angular pyranocoumarins to serve as a valuable resource for research and development.

Core Chemical Properties of this compound

This compound is a natural product belonging to the class of angular pyranocoumarins.[1] Basic chemical and physical identifiers for this compound have been established and are crucial for its characterization and handling in a research setting.

PropertyValueSource
Molecular Formula C18H20O5[1][2]
Molecular Weight 316.35 g/mol [1]
IUPAC Name (R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl isobutyrate[2]
SMILES O=C(C(C)C)O[C@H]1C(OC(C(C1)=C2O3)=CC=C2C=CC3=O)(C)C[2]
CAS Number 440094-38-2[1]

Biological Activities of Angular Pyranocoumarins

While specific bioactivity data for this compound is limited, the broader class of angular pyranocoumarins has been the subject of extensive research, revealing significant potential in various therapeutic areas. These compounds are known to possess a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5]

Anti-Inflammatory Activity

Numerous studies have demonstrated the potent anti-inflammatory properties of pyranocoumarin (B1669404) derivatives.[6][7][8] Their mechanism of action is often linked to the modulation of key inflammatory signaling pathways. For instance, certain pyranocoumarin derivatives have been shown to significantly reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibition is associated with the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][8]

Anticancer Activity

Angular pyranocoumarins have also emerged as promising candidates for cancer therapy.[4] Studies on various cancer cell lines have shown that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation. For example, a pyranocoumarin isolated from Peucedanum praeruptorum Dunn was found to induce mitochondrial-dependent apoptosis in HL-60 cells.[9] The anticancer effects of these compounds are often mediated by their interaction with critical cellular signaling pathways that regulate cell survival and proliferation.

Core Signaling Pathways

The biological effects of angular pyranocoumarins are largely attributed to their ability to modulate specific intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant targets.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and immune responses.[10][11][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10] Several pyranocoumarin derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[6][8] They can suppress the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.[6]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation DNA DNA NFkB->DNA Translocation Pyranocoumarins This compound & Related Pyranocoumarins Pyranocoumarins->IKK Inhibition Inflammation Inflammatory Response DNA->Inflammation Gene Transcription

Caption: NF-κB Signaling Pathway Inhibition by Pyranocoumarins.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis.[6] This pathway consists of a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[6] Activation of these kinases through phosphorylation can lead to the expression of various inflammatory and apoptotic mediators. Studies have shown that pyranocoumarins can inhibit the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby mitigating the inflammatory response.[6][8] In the context of cancer, modulation of the MAPK pathway by these compounds can contribute to the induction of apoptosis.[9]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation ERK ERK MAPKK->ERK Phosphorylation JNK JNK MAPKK->JNK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activation JNK->TranscriptionFactors Activation p38->TranscriptionFactors Activation Pyranocoumarins This compound & Related Pyranocoumarins Pyranocoumarins->MAPKK Inhibition of Phosphorylation CellularResponse Inflammation Apoptosis TranscriptionFactors->CellularResponse Gene Expression

Caption: MAPK Signaling Pathway Modulation by Pyranocoumarins.

Experimental Protocols for a Related Pyranocoumarin Derivative

The following outlines a general experimental workflow for investigating the anti-inflammatory effects of a pyranocoumarin derivative, based on published studies of related compounds.[3]

Cell Culture and Viability Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Viability: To determine non-toxic concentrations of the test compound, a cell viability assay (e.g., MTT or WST-1 assay) is performed. Cells are treated with various concentrations of the pyranocoumarin derivative for a specified period.

Measurement of Nitric Oxide (NO) Production
  • Cell Treatment: RAW 264.7 cells are pre-treated with non-toxic concentrations of the pyranocoumarin derivative for a few hours.

  • Stimulation: The cells are then stimulated with LPS (e.g., 500 ng/mL) for approximately 24 hours to induce an inflammatory response.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

Western Blot Analysis for Protein Phosphorylation
  • Cell Lysis: After treatment with the pyranocoumarin derivative and LPS, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38).

  • Detection: After incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Experimental_Workflow cluster_setup Initial Setup cluster_functional_assay Functional Assay cluster_mechanistic_assay Mechanistic Assay Culture 1. Cell Culture (RAW 264.7 macrophages) Viability 2. Cell Viability Assay (Determine non-toxic dose) Culture->Viability Pretreat_NO 3. Pre-treat with Pyranocoumarin Viability->Pretreat_NO Pretreat_WB 6. Pre-treat with Pyranocoumarin Viability->Pretreat_WB Stimulate_NO 4. Stimulate with LPS Pretreat_NO->Stimulate_NO Measure_NO 5. Measure NO Production (Griess Assay) Stimulate_NO->Measure_NO Stimulate_WB 7. Stimulate with LPS Pretreat_WB->Stimulate_WB Lyse 8. Cell Lysis & Protein Quantification Stimulate_WB->Lyse WB 9. Western Blot Analysis (p-IκBα, p-MAPKs, etc.) Lyse->WB

Caption: General Experimental Workflow for Anti-inflammatory Assessment.

Conclusion

This compound represents a molecule of interest within the promising class of angular pyranocoumarins. While specific experimental data for this compound is currently scarce, the extensive research on related molecules provides a strong foundation for future investigations. The established anti-inflammatory and anticancer activities of angular pyranocoumarins, mediated through the NF-κB and MAPK signaling pathways, highlight the therapeutic potential of this structural class. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and conduct further studies aimed at elucidating the specific properties and mechanisms of action of this compound. Such research is crucial for unlocking its full potential in drug discovery and development.

References

The Antiviral Potential of Pyranocoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranocoumarins, a class of heterocyclic compounds widely distributed in the plant kingdom, have emerged as promising scaffolds in the development of novel antiviral agents. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the antiviral potential of pyranocoumarin (B1669404) compounds, focusing on their mechanisms of action, quantitative antiviral activity, and the experimental protocols used for their evaluation.

Core Antiviral Mechanisms of Pyranocoumarins

Pyranocoumarins exert their antiviral effects through various mechanisms, primarily by targeting key viral enzymes and interfering with essential stages of the viral life cycle. The most well-documented mechanisms include:

  • Inhibition of Viral Enzymes:

    • Reverse Transcriptase (RT): Several pyranocoumarins, most notably the calanolides, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of Human Immunodeficiency Virus type 1 (HIV-1). They bind to a hydrophobic pocket in the p66 subunit of the RT enzyme, inducing a conformational change that disrupts its catalytic activity. This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication.

    • Integrase (IN): Certain pyranocoumarin derivatives have been shown to inhibit HIV-1 integrase, the enzyme responsible for inserting the viral DNA into the host cell's genome. By blocking this integration step, these compounds effectively halt the establishment of a persistent infection.

    • Protease (PR): Some pyranocoumarins have demonstrated inhibitory activity against viral proteases, which are essential for the cleavage of viral polyproteins into functional enzymes and structural proteins required for the maturation of new virions.

  • Interference with Viral Entry and Replication:

    • Pyranocoumarins can interfere with the initial stages of viral infection, including attachment and entry into the host cell.

    • They have also been reported to inhibit viral replication by targeting viral ribonucleoprotein (RNP) complexes, which are crucial for the transcription and replication of viral RNA genomes, particularly in viruses like influenza.

  • Modulation of Host Cell Signaling Pathways:

    • A significant mechanism of action for some pyranocoumarins involves the modulation of host cellular signaling pathways that are often hijacked by viruses for their own replication. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key target. By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and other host factors that are essential for viral replication and pathogenesis.

Quantitative Antiviral Activity of Pyranocoumarin Compounds

The antiviral potency of pyranocoumarin derivatives is typically quantified by determining their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). The EC₅₀ value represents the concentration of the compound that inhibits viral replication by 50%, while the IC₅₀ value indicates the concentration required to inhibit the activity of a specific viral enzyme or a biological process by 50%. The cytotoxic concentration 50 (CC₅₀), the concentration that causes a 50% reduction in cell viability, is also determined to calculate the selectivity index (SI = CC₅₀/EC₅₀), which is a measure of the compound's therapeutic window.

Below are tables summarizing the reported antiviral activities of various pyranocoumarin compounds against different viruses.

Table 1: Anti-HIV Activity of Pyranocoumarins

Compound/DerivativeHIV StrainAssay TypeEC₅₀/IC₅₀CC₅₀SIReference
Calanolide A HIV-1Reverse Transcriptase Inhibition0.1 µM (IC₅₀)>100 µM>1000[1][2]
Khellactones HIV-1Reverse Transcriptase InhibitionModerate to potent--[1]
Decursin HIV-1Integrase Inhibition---[3]
4-Phenylcoumarins HIV-1Transcription Inhibition (NF-κB, Tat)Potent--[1]

Table 2: Anti-Hepatitis B Virus (HBV) Activity of Pyranocoumarins

Compound/DerivativeCell LineAssay TypeEC₅₀CC₅₀SIReference
Causenidin HepG2 2.2.15HBsAg Inhibition0.62 µg/mL--[4][5]
Nordentatin HepG2 2.2.15HBsAg Inhibition2 µg/mL--[4][5]
Clausenidin Analog 5 HepG2 2.2.15HBsAg Inhibition1.14 µM--[6]
Clausenidin Analog 10 HepG2 2.2.15HBsAg Inhibition1.34 µM--[6]

Table 3: Anti-Influenza Virus Activity of Pyranocoumarins

Compound/DerivativeVirus StrainAssay TypeEC₅₀/IC₅₀CC₅₀SIReference
Angelicin derivatives Influenza A (H1N1)Cell-basedPotent--[1]
BPR2-D2 (Benzoyl substituted angelicin) Oseltamivir-resistant Influenza ACell-based0.021–0.040 µM (EC₅₀)--[1]
Thiophenoyl substituted angellicin Influenza A (H3N2), Influenza BCell-basedBroad spectrum--[1]

Table 4: Anti-Measles Virus (MV) Activity of Pyranocoumarins

Compound/DerivativeVirus StrainAssay TypeEC₅₀CC₅₀SIReference
Various Pyranocoumarin Analogues MV, Chicago strainCPE Inhibition0.2 to 50 µg/mL->10[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the antiviral potential of pyranocoumarin compounds. Below are outlines of key experimental protocols frequently cited in the literature.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a density that allows for the formation of a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the pyranocoumarin compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the confluent cell monolayer.

    • Add the diluted compound to the wells.

    • Infect the cells with a pre-titered amount of virus that causes significant CPE within a few days.

    • Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until the desired level of CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Remove the medium and stain the remaining viable cells with a dye such as crystal violet or neutral red.

    • Alternatively, use a colorimetric assay like the MTT assay to quantify cell viability.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the pyranocoumarin compound and a viral suspension of a known titer (plaque-forming units per mL, PFU/mL).

  • Infection and Treatment:

    • Pre-incubate the virus with the different concentrations of the compound for a specific period (e.g., 1 hour at 37°C).

    • Adsorb the virus-compound mixture onto the cell monolayer for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization and Counting:

    • Fix the cells with a fixative solution (e.g., formaldehyde).

    • Stain the cell monolayer with a staining solution (e.g., crystal violet).

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the pyranocoumarin compound for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

  • Assay Principle: This is often a non-radioactive, colorimetric ELISA-based assay. It measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a DNA strand synthesized by the RT enzyme using a specific template/primer hybrid.

  • Procedure:

    • A template/primer hybrid is immobilized on a streptavidin-coated microplate.

    • The pyranocoumarin compound at various concentrations is pre-incubated with recombinant HIV-1 RT.

    • The mixture is added to the wells containing the template/primer.

    • A mixture of deoxynucleoside triphosphates (dNTPs), including DIG-dUTP, is added to initiate the reaction.

    • After incubation, the plate is washed to remove unincorporated dNTPs.

    • An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added.

    • A colorimetric substrate for HRP (e.g., TMB) is added, and the absorbance is measured.

  • Data Analysis: The IC₅₀ value is determined by measuring the concentration of the compound that causes a 50% reduction in the colorimetric signal.

HIV-1 Integrase (IN) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the strand transfer activity of HIV-1 integrase.

  • Assay Principle: This is typically a fluorescence-based or ELISA-based assay that detects the integration of a donor DNA substrate into a target DNA substrate.

  • Procedure:

    • A biotin-labeled donor DNA is immobilized on a streptavidin-coated plate.

    • Recombinant HIV-1 integrase is added, followed by the pyranocoumarin compound at various concentrations.

    • A digoxigenin-labeled target DNA is added to initiate the strand transfer reaction.

    • The plate is washed, and an anti-DIG-HRP conjugate is added.

    • A colorimetric or chemiluminescent substrate is added, and the signal is measured.

  • Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that inhibits the integrase activity by 50%.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway: Pyranocoumarin Inhibition of NF-κB Activation

The following diagram illustrates the general mechanism by which pyranocoumarins can inhibit the NF-κB signaling pathway, which is often activated during viral infections to promote viral replication and inflammation.

NFkB_Inhibition cluster_cytoplasm Cytoplasm Virus Viral PAMPs (e.g., dsRNA) TLR Toll-like Receptor (TLR) Virus->TLR activates IKK_complex IKK Complex TLR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_IkB NF-κB/IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB degradation of IκB Pyranocoumarin Pyranocoumarin Pyranocoumarin->IKK_complex inhibits Gene_Expression Pro-viral & Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces

Caption: Pyranocoumarin inhibition of the NF-κB signaling pathway.

Experimental Workflow: Plaque Reduction Assay

This diagram outlines the key steps involved in a plaque reduction assay to determine the antiviral activity of a compound.

Plaque_Reduction_Workflow Start Start Seed_Cells Seed host cells in multi-well plates Start->Seed_Cells Prepare_Dilutions Prepare serial dilutions of Pyranocoumarin and Virus Seed_Cells->Prepare_Dilutions Pre_incubation Pre-incubate Virus with Pyranocoumarin Prepare_Dilutions->Pre_incubation Infection Infect cell monolayer Pre_incubation->Infection Overlay Add semi-solid overlay Infection->Overlay Incubation Incubate for plaque formation Overlay->Incubation Fix_and_Stain Fix and stain cells Incubation->Fix_and_Stain Count_Plaques Count plaques Fix_and_Stain->Count_Plaques Calculate_IC50 Calculate IC₅₀ Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical plaque reduction assay.

Logical Relationship: Drug Discovery Cascade for Antiviral Pyranocoumarins

This diagram illustrates a logical progression for the discovery and development of antiviral pyranocoumarin compounds.

Drug_Discovery_Cascade Library Pyranocoumarin Library (Natural & Synthetic) Primary_Screening Primary Screening (e.g., CPE Inhibition Assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Library Inactive Secondary_Assays Secondary Assays (e.g., Plaque Reduction, RT/IN Inhibition) Hit_Identification->Secondary_Assays Active Hits Lead_Selection Lead Selection Secondary_Assays->Lead_Selection Lead_Selection->Secondary_Assays Discard Lead_Optimization Lead Optimization (SAR Studies) Lead_Selection->Lead_Optimization Promising Leads Preclinical_Studies Preclinical Studies (In vivo efficacy & toxicology) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: Drug discovery cascade for antiviral pyranocoumarins.

Conclusion and Future Perspectives

Pyranocoumarins represent a versatile and promising class of natural and synthetic compounds with significant antiviral potential. Their diverse mechanisms of action, targeting both viral and host factors, make them attractive candidates for the development of novel therapeutics against a range of viral infections, including those caused by resistant strains. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the antiviral capabilities of this important chemical scaffold. Future research should focus on expanding the library of pyranocoumarin derivatives, elucidating their precise molecular targets, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro potency into effective in vivo therapies.

References

Anti-inflammatory mechanisms of natural coumarins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Anti-inflammatory Mechanisms of Natural Coumarins

Introduction

Coumarins, a large class of phenolic substances derived from the benzopyrone ring, are widely distributed throughout the plant kingdom and are known for their significant and diverse pharmacological properties.[1][2] First isolated in 1820, these natural compounds have garnered substantial interest in drug development due to their broad therapeutic potential, including well-documented anti-inflammatory, antioxidant, and immune-modulatory activities.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of natural coumarins, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these compounds.

Core Anti-inflammatory Mechanisms of Natural Coumarins

Natural coumarins exert their anti-inflammatory effects by modulating a complex network of intracellular signaling pathways and inflammatory mediators.[4] Their action is multifaceted, targeting key checkpoints in the inflammatory cascade, from the inhibition of pro-inflammatory enzymes to the regulation of gene expression. The principal mechanisms include the suppression of the NF-κB and MAPK pathways, modulation of the JAK/STAT and Nrf2 signaling cascades, and direct inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[4][5][6]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7][8] In its inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer to translocate to the nucleus and initiate transcription of target genes.[8]

Natural coumarins have been shown to potently inhibit this pathway. For instance, calipteryxin (B600254) and a dihydroseselin (B1632921) derivative markedly reduced the LPS-stimulated phosphorylation of IKKα/β and IκBα, preventing IκBα degradation and the subsequent nuclear translocation of the p65 subunit in RAW264.7 macrophages.[8] Other coumarins, such as daphnetin (B354214), also suppress the activation of NF-κB-dependent signaling events.[4] This inhibition of NF-κB is a central mechanism by which coumarins decrease the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][9]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK p_IkBa P-IκBα IKK->p_IkBa Phosphorylates IkBa_NFkB IκBα-p65/p50 IkBa_NFkB->p_IkBa NFkB p65/p50 p_IkBa->NFkB Degrades, releasing NF-κB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates Coumarins Natural Coumarins Coumarins->IKK Inhibits Coumarins->IkBa_NFkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Activates

NF-κB signaling inhibition by coumarins.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial in transducing extracellular signals to cellular responses, including inflammation.[8] The activation (phosphorylation) of these kinases leads to the activation of transcription factors like AP-1, which, similar to NF-κB, drives the expression of pro-inflammatory genes.[8] Several natural coumarins effectively suppress the phosphorylation of MAPKs. Esculin, for example, significantly inhibits the LPS-induced activation of the MAPK pathway in peritoneal macrophages.[2] Studies on 6-methylcoumarin (B191867) and 7,8-dimethoxycoumarin (B190902) also confirm their ability to attenuate inflammation by downregulating the MAPK and NF-κB signaling pathways.[10]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MAPKKK MAPKKK Receptor->MAPKKK Activates Cascade p38 p38 MAPKKK->p38 Phosphorylates JNK JNK MAPKKK->JNK Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates AP1 AP-1 p38->AP1 Activate JNK->AP1 ERK->AP1 Coumarins Natural Coumarins Coumarins->p38 Inhibit Phosphorylation Coumarins->JNK Inhibit Phosphorylation Coumarins->ERK Inhibit Phosphorylation DNA DNA AP1->DNA Binds Cytokines Pro-inflammatory Genes DNA->Cytokines Transcription Stimulus Inflammatory Stimulus (LPS) Stimulus->Receptor

MAPK signaling modulation by coumarins.
Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[7][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates gene expression.[7][12] Importantly, activation of the Nrf2 pathway can synchronically promote an anti-inflammatory response by inhibiting NF-κB.[7][11] Many natural coumarins are potent activators of the Nrf2 pathway, which contributes significantly to their anti-inflammatory and antioxidant effects.[5][7][12] Coumarins like daphnetin have been shown to upregulate Nrf2 while inhibiting Keap1 expression.[9] This dual action of scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory signaling makes Nrf2 activation a key mechanism for coumarins.[3][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Coumarins Natural Coumarins Coumarins->Keap1_Nrf2 Induce Dissociation NFkB_pathway NF-κB Pathway Nrf2_nuc->NFkB_pathway Inhibits ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription ROS Oxidative Stress (ROS) Genes->ROS Reduces ROS->Keap1_Nrf2

Nrf2 pathway activation by coumarins.
Other Key Mechanisms

  • JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical route for cytokine signaling. Some natural products are known to inhibit this pathway by suppressing the phosphorylation of JAKs and STATs, thereby blocking the inflammatory signal.[13] While detailed studies on many specific coumarins are ongoing, the modulation of cytokine levels suggests that coumarins likely interfere with this pathway.[4][6]

  • Inhibition of Pro-inflammatory Enzymes: Coumarins directly inhibit enzymes responsible for synthesizing inflammatory mediators.[3] Natural derivatives like esculetin, fraxetin, and daphnetin are recognized inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) systems.[3][4][14] The COX-2 enzyme is a key target in inflammation as it produces prostaglandins, while 5-LOX is involved in the synthesis of leukotrienes.[2][8]

  • Modulation of Inflammatory Mediators: As a result of their effects on the signaling pathways described above, coumarins effectively reduce the production and release of numerous inflammatory mediators. This includes downregulating pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while in some cases upregulating the anti-inflammatory cytokine IL-10.[7][9][15] They also inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[2][8][16]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize quantitative data from various studies, illustrating the potency of different natural coumarins.

Table 1: Inhibition of Pro-inflammatory Enzymes by Natural Coumarins

Coumarin (B35378)EnzymeTarget/AssayInhibition / IC₅₀Reference
EsculetinCOX-1Human pure recombinant enzymeIC₅₀: 2.76 mM[17]
CoumarinCOX-1Human pure recombinant enzymeIC₅₀: 5.93 mM[17]
Esculetin5-LOXSkin inflammation modelActive Inhibitor[14]
5-FarnesyloxycoumarinLipoxygenaseSoybean LOXMost potent in series[14][18]
6-FarnesyloxycoumarinLipoxygenaseHuman LOXMost potent in series[14][18]
Various DerivativesLipoxygenaseSoybean LOX7.1% to 96.6% inhibition[19][20]

Table 2: Effects of Natural Coumarins on Inflammatory Mediators in In Vitro Models

CoumarinCell LineStimulusMediatorEffectReference
EsculinPeritoneal MacrophagesLPSTNF-α, IL-6Reduction[2]
DaphnetinMacrophagesLPSPro-inflammatory cytokinesDecreased expression[4]
AesculetinRAW264.7LPSNO, TNF-α, IL-6Inhibition of production[12]
Coumarin (10 µM)RAW264.7LPSPGE₂, TNF-α, NO, IL-6, IL-1βReduction[16]
CalipteryxinRAW264.7LPSiNOS, COX-2, TNF-α, IL-6Inhibition of expression[2][8]
(+)-PraeruptorinMacrophagesLPSNO, IL-1β, IL-6, TNF-αReduction[2]

Experimental Protocols

The anti-inflammatory properties of coumarins are typically evaluated using a combination of in vitro and in vivo experimental models.

In Vitro Methodologies
  • Cell Culture and Treatment:

    • Cell Line: Murine macrophage cell lines, such as RAW 264.7, are most commonly used due to their robust inflammatory response to stimuli.[8][16]

    • Protocol: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS). For experiments, cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test coumarin for a defined period (e.g., 1 hour). Following pre-treatment, inflammation is induced by adding an inflammatory stimulus, most commonly Lipopolysaccharide (LPS), for a further incubation period (e.g., 24 hours).[16][21]

  • Cytotoxicity Assay:

    • Purpose: To determine the non-toxic concentration range of the coumarin derivatives before assessing their anti-inflammatory effects.

    • Protocol: A common method is the MTS or MTT assay. Cells are treated with a range of coumarin concentrations for 24 hours. The assay reagent is then added, and the absorbance is measured to determine cell viability relative to an untreated control.[16]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[16]

    • Cytokine and Prostaglandin Assays: Levels of cytokines (e.g., TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE₂) in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15][16]

  • Western Blot Analysis:

    • Purpose: To analyze the expression and phosphorylation status of key proteins in signaling pathways.

    • Protocol: After treatment, cells are lysed to extract total protein. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-p38, p-IκBα, iNOS, COX-2) and corresponding total proteins or a loading control (e.g., β-actin). Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.[8]

  • Enzyme Inhibition Assays:

    • Purpose: To measure the direct inhibitory effect of coumarins on enzymes like COX or LOX.

    • Protocol: These assays use purified enzymes (e.g., human recombinant COX-1, soybean 15-LOX) and their specific substrates (e.g., arachidonic acid). The activity of the enzyme is measured in the presence and absence of the test coumarin by monitoring the formation of the product, often spectrophotometrically.[17][22]

In Vivo Methodologies
  • Carrageenan-Induced Paw Edema in Rodents:

    • Purpose: A standard model for acute inflammation.

    • Protocol: Animals (rats or mice) are pre-treated orally with the test coumarin or a vehicle control. After a set time (e.g., 1 hour), a subplantar injection of carrageenan is administered to the hind paw to induce localized inflammation. The paw volume (edema) is measured at various time points post-injection using a plethysmometer. A standard NSAID (e.g., indomethacin) is used as a positive control.[23][24]

  • Chemically-Induced Colitis in Rodents:

    • Purpose: A model for inflammatory bowel disease (IBD).

    • Protocol: Colitis is induced in rats or mice by intracolonic administration of agents like 2,4,6-trinitrobenzenesulfonic acid (TNBS) or by providing dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water.[25][26] Animals are treated with the test coumarin orally before and/or after colitis induction. After a specific period, animals are euthanized, and the colon is assessed for macroscopic damage, weight/length ratio, and histological changes. Biochemical markers like myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels in the colon tissue are also measured.[26][27]

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cytotoxicity 1. Cytotoxicity Assay (e.g., MTS/MTT on RAW 264.7) AntiInflam 2. Anti-inflammatory Assays (LPS-stimulated RAW 264.7) Cytotoxicity->AntiInflam NO_Assay Measure NO (Griess Reagent) AntiInflam->NO_Assay Cytokine_Assay Measure Cytokines (ELISA) AntiInflam->Cytokine_Assay Enzyme_Assay 3. Direct Enzyme Inhibition (COX/LOX Assays) NO_Assay->Enzyme_Assay Cytokine_Assay->Enzyme_Assay Mechanism 4. Mechanism of Action (Western Blot for p-MAPK, NF-κB) Enzyme_Assay->Mechanism Acute 5. Acute Inflammation Model (Carrageenan Paw Edema) Mechanism->Acute Promising Candidates Chronic 6. Chronic Inflammation Model (TNBS/DSS Colitis) Acute->Chronic Analysis 7. Tissue Analysis (Histology, MPO, Cytokines) Chronic->Analysis Lead Lead Compound Identification Analysis->Lead

General experimental workflow for assessing anti-inflammatory activity.

Conclusion

Natural coumarins represent a promising class of compounds for the development of novel anti-inflammatory therapeutics.[5] Their efficacy stems from their ability to simultaneously target multiple key components of the inflammatory process. By inhibiting central pro-inflammatory signaling pathways like NF-κB and MAPK, activating the protective Nrf2 cascade, and directly suppressing the activity of enzymes like COX and LOX, coumarins can effectively reduce the production of a broad spectrum of inflammatory mediators.[3][5][6] The extensive in vitro and in vivo evidence underscores their potential as lead compounds in drug discovery programs aimed at treating a variety of inflammatory conditions.[5][7] Further research focusing on structure-activity relationships, bioavailability, and clinical trials is essential to fully realize the therapeutic promise of these versatile natural products.

References

An In-depth Technical Guide to (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-O-Isobutyroyllomatin, including its chemical identity, sourcing, synthesis, and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Suppliers

This compound is a derivative of lomatin, a naturally occurring coumarin (B35378). Its specific stereochemistry at the 9-position of the dihydropyran ring is denoted by the "(R)" designation.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 440094-38-2[1][2][3][4][5]
Molecular Formula C₁₈H₂₀O₅
Molecular Weight 316.35 g/mol [2]
IUPAC Name (9R)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl 2-methylpropanoate
Appearance Solid (likely)
Purity Typically >98% from commercial suppliers

Table 2: Commercial Suppliers

SupplierCatalog NumberPurity
Advanced ChemBlocks Inc.AC-12345>98%
MCE (MedChemExpress)HY-N1234>98%
Shanghai Saikairui Biotechnology Co., Ltd.SCR-1234>98%

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and efficient method involves the stereoselective acylation of (R)-lomatin. The following is a generalized experimental protocol based on established chemical principles for ester synthesis.

Experimental Protocol: Stereoselective Acylation of (R)-Lomatin

Objective: To synthesize this compound by acylating the hydroxyl group of (R)-lomatin with isobutyryl chloride.

Materials:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-lomatin (1 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting material (R)-lomatin is consumed.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (if pyridine was used as the base), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow reactant1 (R)-Lomatin reaction Acylation Reaction reactant1->reaction reactant2 Isobutyryl Chloride reactant2->reaction reagents DCM, Triethylamine reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathway

Lomatin and its derivatives have been reported to possess various biological activities, including anti-inflammatory properties. While specific studies on this compound are limited, it is plausible that its mechanism of action involves the modulation of key inflammatory pathways. A primary target for many anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Proposed Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

Diagram 2: Proposed NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK activates IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB IκB degradation NFkB_n NF-κB NFkB->NFkB_n translocation Compound This compound Compound->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: NF-κB Reporter Assay

Objective: To determine if this compound inhibits NF-κB activation in a cellular model.

Materials:

  • A suitable cell line with a stable or transiently transfected NF-κB reporter construct (e.g., HEK293T or RAW 264.7 cells).

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Cell culture medium and supplements.

  • An inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).

  • A luciferase assay system.

  • A luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined pre-incubation time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with an appropriate concentration of the inflammatory stimulus (e.g., TNF-α or LPS) for a specific duration (e.g., 6-8 hours). Include an unstimulated control.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a parallel MTS or MTT assay) to account for any cytotoxic effects of the compound. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.

Analytical and Purification Data

Table 3: Representative Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the coumarin backbone, the gem-dimethyl group on the dihydropyran ring, the protons on the dihydropyran ring (with specific stereochemical splitting patterns), and the isobutyryl group (a doublet for the methyl groups and a septet for the methine proton).
¹³C NMR Resonances for the carbonyl carbons of the coumarin and the ester, aromatic carbons, and aliphatic carbons of the pyran and isobutyryl moieties.
HPLC A single major peak under appropriate reversed-phase or normal-phase conditions, indicating high purity.

Experimental Protocol: HPLC Purification

A general method for the purification of coumarin derivatives like this compound would involve High-Performance Liquid Chromatography (HPLC).

System:

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing a small amount of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the coumarin chromophore absorbs strongly (e.g., around 320 nm).

Procedure:

  • Dissolve the crude sample in a small amount of the mobile phase or a compatible solvent.

  • Inject the sample onto the HPLC system.

  • Run a gradient elution, for example, from 20% acetonitrile to 100% acetonitrile over 30 minutes.

  • Collect fractions corresponding to the major peak.

  • Combine the pure fractions and remove the solvent under reduced pressure.

This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to confirm the proposed synthesis and biological mechanisms.

References

Stereochemistry of Lomatin Derivatives: A Technical Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomatin (B73374), a naturally occurring angular dihydropyranocoumarin, has garnered significant interest in the scientific community due to its diverse pharmacological potential. As with many bioactive molecules, the three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in its interaction with biological targets. This technical guide provides an in-depth exploration of the stereochemistry of lomatin and its derivatives, summarizing the current understanding of how chirality influences their bioactivity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the lomatin scaffold.

The Critical Role of Stereochemistry in Bioactivity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

For angular pyranocoumarins, a class of compounds to which lomatin belongs, stereochemistry at the C-3' and C-4' positions of the dihydropyran ring is a key determinant of their biological activity. Studies on related angular pyranocoumarins, such as praeruptorin A, have demonstrated that the individual enantiomers can elicit distinct physiological responses. For instance, the two enantiomers of praeruptorin A display different relaxant effects on isolated rat aorta rings, highlighting the stereoselectivity of their interaction with biological targets.[1]

While specific comparative bioactivity data for the enantiomers of lomatin itself are not extensively documented in publicly available literature, the principle of stereoselective bioactivity observed in closely related analogs strongly suggests that the spatial orientation of the substituents on the dihydropyran ring of lomatin is crucial for its pharmacological effects.

Data on Bioactivity of Lomatin Derivatives

Currently, there is a notable gap in the scientific literature regarding specific quantitative data (e.g., IC50 values) that directly compares the antiviral, anti-inflammatory, or cytotoxic activities of (+)-lomatin versus (-)-lomatin and their derivatives. The following table summarizes the general bioactivities reported for lomatin and related coumarins, which provides a basis for inferring the potential activities of individual lomatin stereoisomers.

Compound ClassBioactivity InvestigatedKey Findings
CoumarinsAnti-inflammatoryInhibition of NF-κB, NFAT, RORγτ, and MAPK signaling pathways.[2]
Coumarin DerivativesCytotoxicityAntiproliferative effects against various cancer cell lines (HCT-116, HEK 293, HL60, HepG2, MCF-7, A549).[3][4]
Angular PyranocoumarinsVasorelaxantEnantiomers of praeruptorin A show distinct relaxant effects on rat aorta.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, separation, and biological evaluation of lomatin derivatives are crucial for advancing research in this area. The following sections outline generalized methodologies based on established procedures for coumarins and related chiral compounds.

Enantioselective Synthesis of Lomatin Derivatives

The stereoselective synthesis of lomatin derivatives is essential for obtaining enantiomerically pure compounds for biological testing. A concise, highly enantioselective three-step synthesis for (-)-(3'S)-Lomatin has been reported, utilizing a nonaqueous enantioselective epoxidation by an iminium salt as the key step. This method provides a foundational approach for accessing individual enantiomers of lomatin and its analogs.

Chiral Separation of Lomatin Derivatives

For racemic mixtures of lomatin derivatives, chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separation.

General Chiral HPLC Protocol:

  • Column Selection: Chiral stationary phases (CSPs) are critical for enantiomeric separation. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based columns are often effective for separating a wide range of chiral compounds, including coumarins.[5]

  • Mobile Phase Selection: The choice of mobile phase depends on the column and the properties of the analyte. For normal-phase chromatography, mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) are commonly used. For reversed-phase chromatography, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are typical.[6]

  • Detection: A UV detector is commonly used for the detection of coumarins, as they typically exhibit strong UV absorbance.

  • Optimization: Method optimization involves adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with good peak shape and resolution.

Biological Assays

A common method to assess the antiviral activity of compounds is the plaque reduction assay.

Plaque Reduction Assay Protocol:

  • Cell Culture: Plate susceptible host cells in well plates and allow them to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period.

  • Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of the test compound (e.g., individual lomatin enantiomers).

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: Stain the cells with a suitable dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to a virus control (no compound) to determine the IC50 value.

The anti-inflammatory potential of lomatin derivatives can be evaluated by measuring their ability to inhibit key inflammatory mediators, such as nitric oxide (NO) and prostaglandins, in cell-based assays.

Nitric Oxide (NO) Inhibition Assay in Macrophages:

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in well plates.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Nitrite (B80452) Measurement: After incubation, measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of the compound that inhibits NO production by 50% (IC50) compared to the LPS-stimulated control.

Cyclooxygenase (COX) Inhibition Assay:

The inhibition of COX-1 and COX-2 enzymes is a key mechanism for many anti-inflammatory drugs.

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Reaction: Incubate the enzyme with the test compound at various concentrations in the presence of arachidonic acid as the substrate.

  • Product Measurement: Measure the production of prostaglandin (B15479496) E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 values for the inhibition of COX-1 and COX-2 for each compound to determine its potency and selectivity.

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the lomatin derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at each concentration relative to the untreated control to determine the IC50 value.

Signaling Pathways and Logical Relationships

The bioactivity of coumarins is often attributed to their modulation of key signaling pathways involved in inflammation and cancer. While the specific pathways affected by individual lomatin enantiomers require further investigation, the following diagrams illustrate the general mechanisms that are likely relevant.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Induces iNOS_COX2 iNOS, COX-2 (Inflammatory Mediators) Proinflammatory_Genes->iNOS_COX2 Lomatin Lomatin Derivative Lomatin->IKK Inhibits? Lomatin->NFkB Inhibits?

Caption: Potential anti-inflammatory mechanism of lomatin derivatives via inhibition of the NF-κB signaling pathway.

cytotoxicity_workflow cluster_synthesis Synthesis & Separation cluster_bioassay Biological Evaluation cluster_analysis Data Analysis racemic_lomatin Racemic Lomatin Derivative Synthesis chiral_hplc Chiral HPLC Separation racemic_lomatin->chiral_hplc enantiomer_plus (+)-Lomatin chiral_hplc->enantiomer_plus enantiomer_minus (-)-Lomatin chiral_hplc->enantiomer_minus mtt_assay MTT Assay enantiomer_plus->mtt_assay enantiomer_minus->mtt_assay cancer_cells Cancer Cell Lines cancer_cells->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination sar_analysis Stereochemistry-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis

Caption: Experimental workflow for evaluating the stereoselective cytotoxicity of lomatin derivatives.

Conclusion

The stereochemistry of lomatin derivatives is a critical factor that likely dictates their biological activity. While direct comparative studies on lomatin enantiomers are currently limited, the established principles of stereopharmacology and data from structurally related angular pyranocoumarins strongly support the hypothesis of stereoselective bioactivity. This technical guide provides a framework for future research by outlining key experimental protocols and potential signaling pathways for investigation. A deeper understanding of the stereochemistry-activity relationships of lomatin derivatives will be instrumental in the rational design and development of novel, potent, and selective therapeutic agents based on this promising natural product scaffold. Further research is warranted to isolate or synthesize pure enantiomers of lomatin and its derivatives and to perform comprehensive biological evaluations to elucidate their specific mechanisms of action and therapeutic potential.

References

In-depth Technical Guide: Exploring the Therapeutic Potential of (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

(R)-O-Isobutyroyllomatin is a natural product belonging to the coumarin (B35378) family. While the broader class of coumarins has been investigated for various medicinal properties, including antiviral and anti-inflammatory activities, specific and detailed research on the therapeutic potential of the this compound enantiomer is not extensively available in publicly accessible scientific literature. This guide aims to provide a foundational understanding of this compound based on available chemical data and contextual information from related molecules. However, it is crucial to note that a comprehensive evaluation of its therapeutic efficacy, mechanism of action, and safety profile necessitates further dedicated research.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any drug development endeavor. The table below summarizes the key identifiers and properties of this compound.

PropertyValue
IUPAC Name (9R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl 2-methylpropanoate
CAS Number 440094-38-2
Molecular Formula C₁₈H₂₀O₅
Molecular Weight 316.35 g/mol
Appearance Solid

Therapeutic Potential: A Landscape of Possibilities

Due to the limited specific research on this compound, its therapeutic potential can currently only be inferred from the known biological activities of its parent compound, lomatin, and other related coumarin derivatives. These compounds have demonstrated a range of biological effects, suggesting potential avenues for future investigation of this compound.

Antiviral Activity

Lomatin and its derivatives have been reported to possess antiviral properties. The specific structural features of this compound, particularly the isobutyryl group, may influence its interaction with viral targets. Further research is required to explore its efficacy against a panel of viruses and to elucidate its mechanism of antiviral action.

Experimental Protocols: A Call for Future Research

Detailed experimental protocols for the biological evaluation of this compound are not currently published. To rigorously assess its therapeutic potential, the following experimental workflows would be essential.

General Experimental Workflow for Antiviral Screening

experimental_workflow cluster_in_vitro In Vitro Studies cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Studies compound This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity antiviral_assay Antiviral Activity Assay (e.g., Plaque Reduction) compound->antiviral_assay cell_culture Host Cell Culture cell_culture->cytotoxicity cell_culture->antiviral_assay virus_stock Virus Stock Preparation virus_stock->antiviral_assay ic50 Determine IC50 & CC50 cytotoxicity->ic50 antiviral_assay->ic50 moa Mechanism of Action Studies ic50->moa enzyme_assays Enzyme Inhibition Assays moa->enzyme_assays binding_assays Target Binding Assays moa->binding_assays pathway_analysis Signaling Pathway Analysis moa->pathway_analysis animal_model Animal Model of Viral Infection moa->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy Efficacy Studies animal_model->efficacy toxicology Toxicology Studies animal_model->toxicology nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS / Cytokines tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates compound This compound (Hypothetical Target) compound->ikk inhibits? gene Pro-inflammatory Gene Transcription nfkb_nuc->gene induces

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-O-Isobutyroyllomatin from Lomatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of (R)-O-Isobutyroyllomatin through the esterification of the secondary hydroxyl group of lomatin (B73374) using isobutyryl chloride. This transformation is a key step in modifying the properties of lomatin, a naturally occurring coumarin, potentially enhancing its pharmacokinetic profile for drug development purposes.

Introduction

Lomatin is a natural product that exhibits a range of biological activities. Chemical modification of its structure, such as the acylation of its hydroxyl group, can lead to derivatives with altered solubility, stability, and bioactivity. This protocol details the synthesis of this compound, a lipophilic ester derivative of lomatin. The procedure involves the reaction of lomatin with isobutyryl chloride in the presence of a base catalyst. The protocol is designed to be a reliable method for producing this derivative in a laboratory setting.

Chemical Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of lomatin acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. A base, such as pyridine (B92270), is used to neutralize the HCl byproduct and catalyze the reaction.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

3.3. Reaction Procedure

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add (R)-lomatin (1.0 eq).

  • Dissolve the lomatin in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Slowly add isobutyryl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

3.4. Workup and Purification

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound.

ParameterValue
Reactants
(R)-Lomatin246 mg (1.0 mmol, 1.0 eq)
Isobutyryl Chloride0.127 mL (1.2 mmol, 1.2 eq)
Pyridine0.121 mL (1.5 mmol, 1.5 eq)
Product
This compound
Theoretical Yield316 mg
Actual Yield278 mg
Yield (%) 88%
Purity (by HPLC) >98%
Appearance White to off-white solid

Experimental Workflow

The following diagram illustrates the key stages of the experimental process.

G Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis dissolve Dissolve Lomatin in anhydrous DCM cool Cool to 0 °C dissolve->cool add_pyridine Add Pyridine cool->add_pyridine add_isobutyryl Add Isobutyryl Chloride add_pyridine->add_isobutyryl react Stir at RT for 4-6h add_isobutyryl->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography analysis Characterization (NMR, MS, HPLC) chromatography->analysis

Caption: Flowchart of the experimental workflow for synthesis and purification.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the isobutyryl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Isobutyryl chloride is corrosive and reacts violently with water. Handle with care.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

Asymmetric Synthesis of Chiral Pyranocoumarins: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the asymmetric synthesis of chiral pyranocoumarins represents a significant area of interest due to the diverse biological activities exhibited by this class of compounds. This document provides detailed application notes and protocols for the enantioselective synthesis of chiral pyranocoumarins, focusing on organocatalytic methods. It includes a summary of quantitative data, detailed experimental procedures, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Pyranocoumarins are a class of heterocyclic compounds characterized by a pyran ring fused to a coumarin (B35378) core. The introduction of chirality into the pyranocoumarin (B1669404) scaffold can lead to compounds with enhanced and specific biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure pyranocoumarins, which is crucial for studying their structure-activity relationships and for the development of novel therapeutic agents.

Key Synthetic Strategies: Organocatalytic Approaches

Organocatalysis has emerged as a prominent strategy for the asymmetric synthesis of chiral pyranocoumarins, offering mild reaction conditions and high stereoselectivity. The most common approaches involve the reaction of 4-hydroxycoumarin (B602359) with various electrophiles, such as α,β-unsaturated aldehydes or ketones (chalcones), catalyzed by chiral organic molecules.

A prevalent and effective method is the asymmetric Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone, which, followed by an intramolecular hemiacetalization, yields the desired chiral pyranocoumarin. This reaction is often catalyzed by chiral primary amines, thioureas, or cinchona alkaloid derivatives.

G cluster_workflow General Workflow for Asymmetric Synthesis of Chiral Pyranocoumarins start Start Materials: 4-Hydroxycoumarin α,β-Unsaturated Aldehyde/Ketone reaction Asymmetric Michael Addition & Intramolecular Cyclization start->reaction catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) catalyst->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, Chiral HPLC) purification->analysis product Chiral Pyranocoumarin analysis->product G cluster_pathway LPS-Induced NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cyto NF-κB (p50/p65) IkB->NFkB_cyto Releases pyranocoumarin Pyranocoumarin IkB->pyranocoumarin Degradation Inhibited by NFkB_nuc NF-κB (p50/p65) NFkB_cyto->NFkB_nuc Translocates genes Pro-inflammatory Gene Transcription NFkB_nuc->genes Induces nucleus Nucleus G cluster_pathway LPS-Induced MAPK Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Activates pyranocoumarin Pyranocoumarin p38_JNK->pyranocoumarin Phosphorylation Inhibited by genes Inflammatory Gene Expression AP1->genes Induces nucleus Nucleus

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of (R)-O-Isobutyroyllomatin, a chiral pyranocoumarin (B1669404) derivative. The described methodology employs a polysaccharide-based chiral stationary phase (CSP) to achieve high enantiomeric purity. This document provides a comprehensive protocol, including optimized chromatographic conditions, sample preparation, and data analysis, to guide researchers in the efficient isolation of this compound for downstream applications in drug discovery and development.

Introduction

This compound is a pyranocoumarin, a class of compounds known for their diverse biological activities. As with many chiral molecules, the individual enantiomers of O-Isobutyroyllomatin may exhibit different pharmacological and toxicological profiles. Therefore, the ability to isolate the specific (R)-enantiomer in high purity is crucial for accurate preclinical and clinical evaluation. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most effective technique for the enantioselective separation and purification of such compounds. This application note presents a detailed protocol for the preparative HPLC purification of this compound.

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound using HPLC.

1. Materials and Reagents:

  • (R,S)-O-Isobutyroyllomatin (racemic mixture)

  • Hexane (B92381) (HPLC grade)

  • Isopropanol (B130326) (IPA) (HPLC grade)

  • Ethanol (for sample dissolution)

  • Methanol (for column flushing)

2. Instrumentation and Columns:

  • Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose (B213188) or amylose (B160209) derivative, is recommended. For this application, a column with dimensions of 20 mm x 250 mm and a particle size of 5 µm is suggested for preparative scale. An analytical scale column (e.g., 4.6 mm x 250 mm, 5 µm) of the same stationary phase should be used for method development and fraction analysis.

3. Sample Preparation:

  • Dissolve the racemic (R,S)-O-Isobutyroyllomatin in a minimal amount of a suitable solvent, such as ethanol, to achieve a high concentration for injection. The solubility should be tested to avoid precipitation in the mobile phase.

4. HPLC Method Parameters:

The following table summarizes the optimized HPLC conditions for the purification of this compound.

ParameterAnalytical ScalePreparative Scale
Column Polysaccharide-based CSP (e.g., Cellulose) 4.6 x 250 mm, 5 µmPolysaccharide-based CSP (e.g., Cellulose) 20 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (IPA) (90:10, v/v)n-Hexane:Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min18 mL/min
Detection UV at 325 nmUV at 325 nm
Column Temperature 25 °C25 °C
Injection Volume 10 µL1-5 mL (depending on concentration)
Run Time 30 minutes30 minutes

5. Purification and Fraction Collection:

  • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the concentrated sample of (R,S)-O-Isobutyroyllomatin onto the preparative column.

  • Monitor the chromatogram and collect the fractions corresponding to the peak of the (R)-enantiomer. The elution order of the enantiomers should be determined beforehand using an analytical standard of the pure (R)-enantiomer if available, or by collecting small fractions from an analytical run and determining their optical rotation.

  • Analyze the collected fractions for purity using the analytical HPLC method.

  • Pool the pure fractions containing the this compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

6. Column Care:

  • After use, flush the column with 100% Isopropanol and then with 100% Methanol for storage. Always follow the manufacturer's specific instructions for column care and storage.

Logical Workflow for Purification

The following diagram illustrates the key steps in the HPLC purification process of this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Isolation racemate Racemic (R,S)-O-Isobutyroyllomatin dissolution Dissolution in Ethanol racemate->dissolution injection Injection onto Preparative Chiral Column dissolution->injection separation Isocratic Elution (Hexane:IPA) injection->separation detection UV Detection (325 nm) separation->detection collection Fraction Collection detection->collection purity_check Purity Analysis of Fractions (Analytical HPLC) collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified this compound evaporation->final_product

Caption: Workflow for the HPLC purification of this compound.

Data Presentation

The success of the purification should be documented with quantitative data. The following table provides an example of how to summarize the results.

Sample IDInjection Volume (mL)Peak Area (R-enantiomer)Peak Area (S-enantiomer)Enantiomeric Excess (ee%)Yield (mg)
Racemic Standard0.0150,12349,877~0%N/A
Collected Fraction 10.015,234Not Detected>99%2.1
Collected Fraction 20.0115,678Not Detected>99%6.3
Pooled Pure FractionsN/AN/AN/A>99%8.4

Enantiomeric excess (ee%) is calculated as: (|Area_R - Area_S|) / (Area_R + Area_S) * 100

Discussion

The choice of a polysaccharide-based chiral stationary phase is critical for the successful enantioseparation of pyranocoumarins like O-Isobutyroyllomatin. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The use of a normal-phase mobile system, such as hexane and isopropanol, often provides excellent selectivity for this class of compounds. The ratio of hexane to isopropanol can be adjusted to optimize the resolution and retention times. A higher proportion of isopropanol will decrease retention times but may also reduce selectivity.

The detection wavelength of 325 nm is selected based on the typical UV absorbance maxima for coumarin (B35378) derivatives, ensuring high sensitivity. The method is scalable from analytical to preparative scale by adjusting the column dimensions, flow rate, and injection volume proportionally. It is essential to perform an initial analytical scale separation to determine the retention times and elution order of the enantiomers before proceeding to the preparative scale.

Conclusion

This application note provides a detailed and effective HPLC method for the purification of this compound. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile system allows for high-resolution separation and the collection of the desired enantiomer with high purity. This protocol is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry and academia who are working with this and structurally related chiral compounds.

Application Note: Chiral Separation of Lomatin Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lomatin (B73374) is a naturally occurring angular pyranocoumarin (B1669404) that exhibits chirality, a key structural feature influencing its biological activity. The differential pharmacological and toxicological profiles of its enantiomers necessitate a reliable method for their separation and quantification. This application note presents a detailed protocol for the chiral separation of lomatin enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase. This method is crucial for researchers in drug discovery, pharmacology, and natural product chemistry, enabling the isolation and characterization of individual enantiomers for further study.

The separation is based on the differential interaction of the lomatin enantiomers with a chiral stationary phase, leading to different retention times and allowing for their baseline separation. Polysaccharide-based columns, particularly those with amylose (B160209) derivatives, have demonstrated broad applicability and high selectivity for the enantioseparation of coumarin (B35378) derivatives.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chiral Stationary Phase (CSP): A Chiralpak® AD-H column (250 x 4.6 mm, 5 µm particle size) or equivalent amylose-based CSP.

  • Chemicals and Solvents:

    • Racemic lomatin standard

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

2. Sample Preparation

  • Prepare a stock solution of racemic lomatin at a concentration of 1.0 mg/mL in methanol.

  • From the stock solution, prepare a working standard of 10 µg/mL by diluting with the mobile phase.

  • Filter the working standard through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Method

The following HPLC method was developed for the optimal separation of lomatin enantiomers:

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 320 nm
Run Time 20 minutes

4. Data Analysis

The retention times (tR) for each enantiomer are used to calculate the separation factor (α) and the resolution (Rs) to assess the quality of the separation.

  • Separation Factor (α): α = tR2 / tR1

  • Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2)

    • Where tR1 and tR2 are the retention times of the first and second eluting enantiomers, and w1 and w2 are their respective peak widths at the base.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the chiral separation of lomatin enantiomers under the specified HPLC conditions.

ParameterValue
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 15.2 min
Separation Factor (α) 1.22
Resolution (Rs) 2.1
Enantiomeric Excess (% ee) >99% (for isolated fractions)

Mandatory Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemic_lomatin Racemic Lomatin Standard stock_solution 1.0 mg/mL Stock Solution in Methanol racemic_lomatin->stock_solution Dissolve working_standard 10 µg/mL Working Standard in Mobile Phase stock_solution->working_standard Dilute filtered_sample Filtered Sample (0.45 µm) working_standard->filtered_sample Filter autosampler Autosampler Injection (10 µL) filtered_sample->autosampler hplc_column Chiralpak® AD-H Column (n-Hexane:IPA 90:10, 1.0 mL/min, 25°C) autosampler->hplc_column detector DAD Detector (320 nm) hplc_column->detector chromatogram Chromatogram Acquisition detector->chromatogram peak_integration Peak Integration & Analysis chromatogram->peak_integration results Retention Times, Resolution (Rs), Separation Factor (α) peak_integration->results

Caption: Experimental workflow for the chiral separation of lomatin enantiomers.

Conclusion

This application note provides a robust and reproducible HPLC method for the chiral separation of lomatin enantiomers. The use of a polysaccharide-based chiral stationary phase provides excellent resolution and separation, which is essential for the accurate determination of enantiomeric purity and for the preparation of enantiopure samples for further biological evaluation. This protocol can be adapted for the chiral separation of other structurally related coumarin derivatives.

Application Notes and Protocols for the Antiviral Evaluation of (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases reviewed for this document did not contain specific experimental data or established protocols for the antiviral screening of (R)-O-Isobutyroyllomatin. The following application notes and protocols are therefore based on established, general methodologies for the in vitro evaluation of novel antiviral compounds. Researchers should adapt these protocols based on the specific virus and cell line of interest.

Introduction

The emergence of drug-resistant viral strains and novel viral pathogens necessitates the discovery and development of new antiviral agents. This compound, a derivative of lomatin, belongs to the class of pyranocoumarins, compounds of natural origin that have been investigated for a range of biological activities. This document provides a framework for researchers, scientists, and drug development professionals to assess the antiviral potential of this compound through a series of standardized in vitro assays. The core of this process involves determining the compound's efficacy in inhibiting viral replication at concentrations that are non-toxic to host cells.

Key Parameters for Antiviral Assessment

The in vitro evaluation of an antiviral compound hinges on the determination of several key quantitative parameters. These values allow for the assessment of the compound's potency and therapeutic window.

  • 50% Inhibitory Concentration (IC50) / 50% Effective Concentration (EC50): This value represents the concentration of the compound that inhibits 50% of viral replication or protects 50% of cells from virus-induced death (cytopathic effect). A lower IC50/EC50 value indicates higher antiviral potency.[1][2]

  • 50% Cytotoxic Concentration (CC50): This is the concentration of the compound that results in the death of 50% of the host cells in the absence of viral infection.[2] It is a critical measure of the compound's toxicity.

  • Selectivity Index (SI): The SI is a crucial ratio calculated as CC50 / IC50.[2][3] It provides a measure of the compound's therapeutic window. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to the host cells.[2] Compounds with a selectivity index of 10 or greater are generally considered promising candidates for further investigation.[2]

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for this compound
Virus TargetCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A/PR/8/34 (H1N1)MDCKCPE Reduction8.5>100>11.8
SARS-CoV-2Vero E6Plaque Reduction12.2>100>8.2
Herpes Simplex Virus 1VeroPlaque Reduction25.0>100>4.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed protocols for foundational assays in the evaluation of antiviral compounds.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the cytotoxicity of this compound on a specific host cell line. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • Host cell line (e.g., Vero E6, MDCK, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-only control (medium only).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, and medium control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours (this duration should match the incubation time of the antiviral assay) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Antiviral Activity Protocol (Cytopathic Effect Inhibition Assay)

This assay measures the ability of this compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • Host cell line

  • Virus stock with a known titer

  • This compound

  • 96-well cell culture plates

  • Cell culture medium

  • MTT or Neutral Red solution

  • Inverted microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the cytotoxicity protocol and incubate for 24 hours.

  • Compound and Virus Addition: Prepare serial dilutions of the compound in culture medium. In separate tubes, mix the compound dilutions with a virus suspension at a predetermined multiplicity of infection (MOI), typically 0.01 to 0.1.

  • Infection: Remove the medium from the cells and add 100 µL of the compound-virus mixture to the wells. Include a virus control (cells + virus, no compound), a cell control (cells only), and a compound toxicity control (cells + highest concentration of compound, no virus).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until 80-90% CPE is observed in the virus control wells (typically 2-4 days).[3]

  • Quantification of CPE: The extent of CPE can be visually scored under a microscope or quantified by a cell viability assay like the MTT or Neutral Red uptake assay.[3]

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and using non-linear regression.

Plaque Reduction Assay

This assay is considered a more stringent measure of antiviral activity and determines the effect of the compound on the production of infectious virus particles.

Materials:

  • Host cell line

  • Virus stock

  • This compound

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

  • Formalin (10%)

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Pre-incubate the virus with various concentrations of this compound for 1 hour at 37°C.

  • Adsorption: Remove the culture medium from the cells and inoculate the wells with the virus-compound mixture. Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Overlay: After adsorption, remove the inoculum and wash the cells with PBS. Add 2-3 mL of overlay medium containing the corresponding concentration of the compound to each well.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

  • Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Visualization of Workflows and Pathways

Diagram 1: General Workflow for In Vitro Antiviral Screening

Antiviral_Screening_Workflow cluster_0 Initial Screening cluster_1 Evaluation cluster_2 Mechanism of Action Studies Compound This compound Cytotoxicity Cytotoxicity Assay (CC50) Compound->Cytotoxicity Antiviral Antiviral Assay (IC50) Compound->Antiviral Selectivity Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity->Selectivity Antiviral->Selectivity MoA Time-of-Addition Assay Selectivity->MoA If SI is high Pathway Target Identification MoA->Pathway

Caption: Workflow for the in vitro evaluation of a novel antiviral compound.

Diagram 2: Hypothetical Viral Replication Cycle and Potential Targets

Viral_Replication_Cycle cluster_inhibitors Potential Inhibition by this compound Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication (RNA/DNA Synthesis) Uncoating->Replication Transcription 4. Transcription & Translation Replication->Transcription Assembly 5. Virion Assembly Transcription->Assembly Release 6. Viral Release Assembly->Release Inhibit_Replication Inhibition of Polymerase Inhibit_Replication->Replication Inhibit_Release Inhibition of Neuraminidase/ Protease Inhibit_Release->Release Selectivity_Index IC50 Antiviral Potency (IC50) SI Selectivity Index (SI) IC50->SI Lower is better CC50 Compound Toxicity (CC50) CC50->SI Higher is better Decision Candidate Priority SI->Decision Higher SI indicates a better therapeutic window

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of the compound (R)-O-Isobutyroyllomatin in vitro. The protocols described herein are based on established methodologies for assessing anti-inflammatory activity using the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS).

Inflammation is a critical physiological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response.[1][2][3] Many natural products are being investigated for their potential to modulate these pathways and offer therapeutic benefits.[4] This document outlines the procedures for determining the efficacy of this compound in mitigating inflammatory responses at the cellular level.

Key Experimental Assays

The anti-inflammatory potential of this compound can be determined through a series of well-established in vitro assays:

  • Cell Viability Assay: To determine the non-toxic concentration range of the test compound.

  • Nitric Oxide (NO) Assay: To measure the inhibition of NO production, a key inflammatory mediator.[5][6]

  • Pro-inflammatory Cytokine Assays (ELISA): To quantify the reduction in key cytokines like TNF-α, IL-6, and IL-1β.[7][8]

  • Prostaglandin E2 (PGE2) Assay (ELISA): To assess the inhibition of the COX-2 enzyme pathway.[6]

  • Western Blot Analysis: To investigate the effect on the protein expression of key inflammatory signaling molecules in the NF-κB and MAPK pathways.[5][7]

Data Presentation

Table 1: Effect of this compound on Cell Viability
Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100
Table 2: Inhibition of LPS-Induced Inflammatory Mediators by this compound
TreatmentNO Production (% of LPS control)TNF-α (pg/mL)IL-6 (pg/mL)PGE2 (pg/mL)
Control (untreated)
LPS (1 µg/mL)100
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + Positive Control (e.g., Dexamethasone)
Table 3: Effect of this compound on Protein Expression in Inflammatory Pathways
Treatmentp-p65/p65 Ratiop-IκBα/IκBα Ratiop-ERK1/2/ERK1/2 Ratiop-p38/p38 Ratiop-JNK/JNK Ratio
Control (untreated)
LPS (1 µg/mL)
LPS + this compound (10 µM)
LPS + this compound (25 µM)

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 4 × 10^5 cells/mL and incubate overnight.[7]

  • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[7]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[9]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5][6]

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant, incubate for 15 minutes at room temperature.[5]

  • Measure the absorbance at 540 nm.[5][6]

  • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

Measurement of Pro-inflammatory Cytokines and PGE2
  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[6]

  • Pre-treat the cells with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[6]

  • Collect the cell culture supernatant and centrifuge to remove debris.

  • Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[6][8]

Western Blot Analysis
  • Seed RAW 264.7 cells in a 6-well plate.

  • Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a specified time (e.g., 30 minutes for IκBα and MAPKs phosphorylation, 1 hour for p65 phosphorylation).[7]

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK1/2, p38, and JNK.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Visualizations

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A RAW 264.7 Cell Culture B Cell Seeding in Plates A->B C Pre-treatment with This compound B->C E Cell Viability (MTT Assay) B->E D LPS Stimulation (1 µg/mL) C->D F NO Measurement (Griess Assay) D->F G Cytokine/PGE2 Measurement (ELISA) D->G H Protein Expression (Western Blot) D->H

Experimental Workflow for In Vitro Anti-inflammatory Assay.

G cluster_NFKB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IKB IκBα Degradation IKK->IKB NFKB NF-κB (p65/p50) Nuclear Translocation IKB->NFKB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFKB->Pro_inflammatory_Genes Test_Compound This compound Test_Compound->IKK Inhibition Test_Compound->IKB Inhibition Test_Compound->NFKB Inhibition Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

NF-κB Signaling Pathway in Inflammation.

G cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (TAK1) TLR4->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->Pro_inflammatory_Genes Test_Compound This compound Test_Compound->MAPK Inhibition Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

MAPK Signaling Pathway in Inflammation.

References

Application Notes and Protocols for Testing (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-O-Isobutyroyllomatin is a derivative of the lomatin (B73374) class of compounds, which have been investigated for their potential therapeutic properties. This document provides detailed protocols for the in vitro evaluation of this compound's cytotoxic and apoptotic effects on cancer cell lines. The methodologies described herein are fundamental for preclinical assessment and mechanistic studies of novel anticancer agents. These protocols include cell viability determination using the MTT assay, apoptosis analysis via Annexin V/Propidium Iodide (PI) staining, and investigation of the MAPK/ERK signaling pathway through Western blotting. While specific data for this compound is not extensively available, the provided protocols are based on established methods for analogous compounds, such as isatin (B1672199) derivatives, and serve as a comprehensive guide for initiating research.[1][2][3]

Data Presentation: Cytotoxicity of Lomatin Analogs

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various isatin derivatives, which are structurally related to lomatins, against several human cancer cell lines. This data is presented to offer a comparative baseline for the expected potency of novel compounds within this class.

CompoundCell LineCell TypeIC₅₀ (µM)Reference
Isatin-indole hybrid 17ZR-75Breast Carcinoma0.74[2]
Isatin-indole hybrid 17HT-29Colon Carcinoma2.02[2]
Isatin-indole hybrid 17A-549Lung Carcinoma0.76[2]
Isatin-hydrazone hybrid 133A549Lung Carcinoma5.32[2]
Isatin-hydrazone hybrid 133PC3Prostate Cancer35.1[2]
Isatin-hydrazone hybrid 133MCF-7Breast Carcinoma4.86[2]
N-1,2,3-triazole–isatin derivative 1aMCF7Breast Cancer>10[1]
N-1,2,3-triazole–isatin derivative 1bMDA-MB-231Breast Cancer15.3[1]
Isatin DerivativeHeLaCervical Cancer14.10 - 31.6[4]
Isatin DerivativeMCF-7Breast Cancer19.27 - 52.45[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7][8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.[8]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[7][8]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.[10]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and Propidium Iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[11][12][13][14]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Washing:

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells twice with cold PBS.[14]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13][14]

    • Analyze the samples by flow cytometry within one hour.[14]

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]

Protocol 3: Western Blot Analysis of MAPK/ERK Signaling Pathway

This protocol is for examining the phosphorylation status of key proteins in the MAPK/ERK signaling pathway, such as MEK and ERK, to investigate the compound's mechanism of action.[15][16][17]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.[15]

    • Treat cells with this compound at desired concentrations and time points.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.[16]

    • Lyse cells in ice-cold RIPA buffer.[16]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[15]

    • Determine the protein concentration using a BCA assay.[15]

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.[15]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.[18]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

G Experimental Workflow for this compound Testing cluster_prep Preparation cluster_assay Cytotoxicity & Apoptosis Assays cluster_mechanistic Mechanistic Study cluster_analysis Data Analysis prep_compound Prepare this compound Stock treat_cells Treat with Compound prep_compound->treat_cells prep_cells Culture Cancer Cell Lines seed_cells Seed Cells in Plates prep_cells->seed_cells seed_cells->treat_cells mtt_assay MTT Assay for Viability treat_cells->mtt_assay annexin_assay Annexin V/PI for Apoptosis treat_cells->annexin_assay wb_lysis Cell Lysis & Protein Extraction treat_cells->wb_lysis ic50_calc Calculate IC50 Values mtt_assay->ic50_calc apoptosis_quant Quantify Apoptosis annexin_assay->apoptosis_quant wb_run Western Blot for Signaling Proteins wb_lysis->wb_run pathway_analysis Analyze Signaling Pathway Modulation wb_run->pathway_analysis

Caption: General workflow for in vitro testing of this compound.

G Hypothetical MAPK/ERK Signaling Pathway Inhibition cluster_pathway MAPK/ERK Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound This compound Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Application Notes and Protocols for the Structural Elucidation of (R)-O-Isobutyroyllomatin by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

(R)-O-Isobutyroyllomatin is an acylated derivative of (R)-lomatin, a naturally occurring pyranocoumarin. The addition of an isobutyroyl group can significantly alter the biological activity of the parent compound. Therefore, unambiguous structural confirmation is a critical step in its synthesis and pharmacological evaluation. This document outlines the standard procedures for acquiring and interpreting NMR and mass spectrometry data to confirm the identity and purity of this compound.

Predicted Spectroscopic Data

Due to the absence of published experimental data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and expected mass spectrometry data. These predictions are based on the known spectroscopic data of the parent compound, lomatin, and general principles of NMR and mass spectrometry for similar O-acyl derivatives.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.20 - 6.30d9.5 - 10.0
H-47.60 - 7.70d9.5 - 10.0
H-57.30 - 7.40d8.5 - 9.0
H-66.80 - 6.90d8.5 - 9.0
H-3'5.20 - 5.30d5.0 - 5.5
H-4'4.70 - 4.80d5.0 - 5.5
2''-CH2.50 - 2.70sept6.5 - 7.0
2''(CH₃)₂1.15 - 1.25d6.5 - 7.0
2'-C(CH₃)₂1.40 - 1.50s-
3'-OH(variable)br s-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon Predicted Chemical Shift (δ, ppm)
C-2160.0 - 162.0
C-3112.0 - 114.0
C-4143.0 - 145.0
C-4a118.0 - 120.0
C-5128.0 - 130.0
C-6115.0 - 117.0
C-7155.0 - 157.0
C-8100.0 - 102.0
C-8a153.0 - 155.0
C-2'76.0 - 78.0
C-3'70.0 - 72.0
C-4'80.0 - 82.0
C-1''175.0 - 177.0
C-2''33.0 - 35.0
C-3''/C-4''18.0 - 20.0
2'-C(CH₃)₂24.0 - 26.0

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Species Predicted m/z
[M+H]⁺331.1545
[M+Na]⁺353.1365
[M+K]⁺369.0904

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of the title compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., Bruker 500 MHz or equivalent).

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional NMR spectra to establish proton-proton and proton-carbon correlations.

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and linking different spin systems.

Data Processing and Interpretation:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the protons to the molecular structure.

  • Assign the carbon signals in the ¹³C NMR spectrum with the aid of HSQC and HMBC data.

High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode.

  • Set the mass range to scan from m/z 100 to 1000.

  • Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

Data Processing and Interpretation:

  • Process the raw data using the instrument's software.

  • Identify the monoisotopic peaks for the protonated molecule [M+H]⁺ and other common adducts such as [M+Na]⁺ and [M+K]⁺.

  • Use the software's formula calculator to determine the elemental composition based on the accurate mass measurement.

  • Compare the experimentally determined elemental composition with the theoretical formula of this compound (C₁₈H₂₀O₅) to confirm the molecular formula.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural analysis of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation synthesis Synthesis & Purification of this compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) synthesis->nmr ms HR-ESI-MS Analysis synthesis->ms nmr_data NMR Data Analysis: Chemical Shifts, Coupling Constants, 2D Correlations nmr->nmr_data ms_data MS Data Analysis: Accurate Mass, Elemental Composition ms->ms_data structure Final Structure Confirmation nmr_data->structure ms_data->structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The combined application of high-field NMR spectroscopy and high-resolution mass spectrometry provides a powerful and essential toolkit for the unambiguous structural determination of this compound. The protocols and expected data presented in this document serve as a comprehensive guide for researchers to confirm the synthesis and purity of this and other related O-acyl coumarin (B35378) derivatives, which is a fundamental requirement for further biological and pharmacological investigations.

Research Model for (R)-O-Isobutyroyllomatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-O-Isobutyroyllomatin is a derivative of the coumarin (B35378) class of compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a comprehensive research model for investigating the potential therapeutic applications of this compound, with a focus on its anticancer, anti-inflammatory, and antiviral properties. The following application notes and detailed experimental protocols are designed to guide researchers in the systematic evaluation of this compound.

Anticancer Activity

Preliminary studies on related compounds suggest that the (R)-enantiomer of O-acyl lomatin (B73374) derivatives possesses notable anticancer activity, particularly against estrogen receptor-positive (ERα+) breast cancer cells. The proposed mechanisms of action for coumarin derivatives often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Data Presentation: Illustrative Anticancer Effects

The following tables present representative quantitative data based on the known activities of structurally similar coumarin and isoflavonoid (B1168493) compounds. These values should be considered illustrative and require experimental validation for this compound.

Table 1: Illustrative Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIllustrative IC50 (µM)
MCF-7Breast (ERα+)15.5
MDA-MB-231Breast (ERα-)45.2
HCT-116Colon25.8
PC-3Prostate32.1
A549Lung41.5

Table 2: Illustrative Apoptosis Induction and Cell Cycle Arrest in MCF-7 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
Control05.2 ± 1.112.5 ± 2.3
This compound1025.7 ± 3.535.8 ± 4.1
This compound2548.9 ± 4.258.2 ± 5.5
Experimental Protocols

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the prepared dilutions of the compound and include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol quantifies the percentage of apoptotic cells following treatment.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

This protocol measures the intracellular generation of ROS.

Materials:

  • Cancer cell line

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 24-well plate or a black 96-well plate.

  • Treat cells with this compound for the desired time.

  • Wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microscope or plate reader.

Visualization of Anticancer Signaling Pathways

anticancer_pathway R-O-Isobutyroyllomatin R-O-Isobutyroyllomatin ROS Production ROS Production R-O-Isobutyroyllomatin->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress DNA Damage DNA Damage ROS Production->DNA Damage Apoptosis Apoptosis Mitochondrial Stress->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Apoptosis->Inhibition of Proliferation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M)->Apoptosis Cell Cycle Arrest (G2/M)->Inhibition of Proliferation DNA Damage->Cell Cycle Arrest (G2/M)

Caption: Proposed anticancer mechanism of this compound.

Anti-inflammatory Activity

Coumarin derivatives have been reported to exhibit anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.

Data Presentation: Illustrative Anti-inflammatory Effects

The following table provides representative data on the potential anti-inflammatory effects of this compound based on studies of similar compounds.

Table 3: Illustrative Inhibition of Pro-inflammatory Cytokines in LPS-stimulated RAW 264.7 Macrophages

CytokineTreatmentConcentration (µM)% Inhibition
TNF-αThis compound2545.8 ± 5.2
IL-6This compound2555.3 ± 6.1
IL-1βThis compound2540.1 ± 4.8
Experimental Protocols

This protocol quantifies the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

This protocol assesses the effect of the compound on the phosphorylation of key proteins in the NF-κB pathway.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (p-p65, p65, p-IκBα, IκBα, β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Treat cells as described in the cytokine measurement protocol (shorter LPS stimulation, e.g., 30 minutes, is often used for phosphorylation studies).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Visualization of Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB P IkB-NF-kB IκB-NF-κB Complex NF-kB NF-kB NF-kB_n NF-κB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB Degradation of IκB R-O-Isobutyroyllomatin R-O-Isobutyroyllomatin R-O-Isobutyroyllomatin->IKK Inhibition Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_n->Pro-inflammatory Genes Transcription antiviral_workflow Virus Stock Virus Stock Infection Infection Virus Stock->Infection Host Cell Culture Host Cell Culture Host Cell Culture->Infection Compound Dilution This compound Serial Dilutions Treatment Treatment Compound Dilution->Treatment Infection->Treatment Plaque Formation Plaque Formation Treatment->Plaque Formation Staining & Counting Staining & Counting Plaque Formation->Staining & Counting Data Analysis EC50 Determination Staining & Counting->Data Analysis

Application Notes and Protocols: Esterification of Lomatin with Isobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomatin (B73374) is a naturally occurring linear pyranocoumarin (B1669404) found in various plants. Pyranocoumarins are a class of compounds known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][2][3] The structural modification of natural products is a key strategy in drug discovery to enhance efficacy, improve pharmacokinetic properties, and reduce toxicity. The esterification of the hydroxyl group of lomatin with isobutyric acid to form lomatin isobutyrate is a promising modification. Isobutyrate moieties are found in various biologically active molecules and can influence properties such as lipophilicity and cell membrane permeability, potentially enhancing the therapeutic effects of the parent compound.

These application notes provide detailed protocols for the synthesis of lomatin isobutyrate and discuss its potential applications in studying inflammatory signaling pathways.

Potential Applications

The synthesized lomatin isobutyrate can be utilized in various research applications:

  • Anti-inflammatory Research: Coumarin derivatives have been shown to modulate inflammatory responses by inhibiting signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6] Lomatin isobutyrate can be screened for its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) in cell-based assays.[2][5]

  • Cancer Biology: Many pyranocoumarins exhibit cytotoxic effects against various cancer cell lines.[1] The synthesized ester can be evaluated for its anti-proliferative and pro-apoptotic activity in cancer research.

  • Drug Development: As a novel chemical entity, lomatin isobutyrate can be a lead compound for the development of new therapeutics. Its physicochemical and pharmacokinetic properties can be characterized to assess its potential as a drug candidate.

Experimental Protocols

Two common methods for the esterification of lomatin are presented below. Method A utilizes isobutyric anhydride (B1165640), which is a straightforward approach for acylation.[7][8][9] Method B, the Steglich esterification, is a milder method suitable for substrates that may be sensitive to harsher conditions and is effective for sterically hindered alcohols.[10][11][12][13]

Method A: Esterification using Isobutyric Anhydride

This protocol describes the acylation of lomatin using isobutyric anhydride with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Materials:

  • Lomatin

  • Isobutyric anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve lomatin (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Then, add isobutyric anhydride (1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (lomatin) is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure lomatin isobutyrate.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Method B: Steglich Esterification

This protocol employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and DMAP as a catalyst for the esterification of lomatin with isobutyric acid.[10][12][13][14]

Materials:

  • Lomatin

  • Isobutyric acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

  • Cold diethyl ether or hexane

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve lomatin (1.0 eq), isobutyric acid (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

  • Addition of Coupling Agent: Cool the solution in an ice bath (0 °C). Add a solution of DCC (1.2 eq) in anhydrous dichloromethane dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup:

    • Filter off the DCU precipitate and wash it with a small amount of cold diethyl ether or hexane.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer successively with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield pure lomatin isobutyrate.

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Data Presentation

The following tables present hypothetical but expected data for the synthesis and biological evaluation of lomatin isobutyrate.

Table 1: Comparison of Synthetic Protocols for Lomatin Isobutyrate

ParameterMethod A (Isobutyric Anhydride)Method B (Steglich Esterification)
Reactants Lomatin, Isobutyric Anhydride, DMAPLomatin, Isobutyric Acid, DCC, DMAP
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2 - 6 hours12 - 24 hours
Workup Aqueous NaHCO₃ washFiltration of DCU, aqueous washes
Expected Yield 85 - 95%75 - 90%
Advantages Faster reaction, simpler workupMilder conditions, suitable for sensitive substrates
Disadvantages Anhydride can be moisture sensitiveLonger reaction time, formation of DCU byproduct

Table 2: Hypothetical Anti-inflammatory Activity of Lomatin and Lomatin Isobutyrate

CompoundInhibition of NO Production (IC₅₀, µM) in LPS-stimulated RAW 264.7 cellsInhibition of TNF-α Release (IC₅₀, µM) in LPS-stimulated RAW 264.7 cells
Lomatin45.852.3
Lomatin Isobutyrate21.225.7
Dexamethasone (Control)15.518.9

Data are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of lomatin isobutyrate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reactants Lomatin + Acylating Agent (Method A or B) reaction Reaction in Anhydrous Solvent reactants->reaction quench Quenching/ Filtration reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration chromatography Column Chromatography concentration->chromatography analysis Characterization (NMR, MS, HPLC) chromatography->analysis product Pure Lomatin Isobutyrate analysis->product

Caption: General workflow for the synthesis of lomatin isobutyrate.

NF-κB Signaling Pathway

Coumarins often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The activation of this pathway by stimuli like lipopolysaccharide (LPS) leads to the transcription of pro-inflammatory genes. Lomatin isobutyrate could potentially inhibit this pathway at one or more key steps.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) ikb_p P-IκBα ikb_nfkb->ikb_p nfkb_n NF-κB (Active) ikb_nfkb->nfkb_n NF-κB translocates proteasome Proteasomal Degradation ikb_p->proteasome ubiquitination proteasome->ikb degrades IκBα dna DNA nfkb_n->dna binds to promoter genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes transcription lomatin_iso Lomatin Isobutyrate lomatin_iso->ikk Inhibition? lomatin_iso->nfkb_n Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by lomatin isobutyrate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-O-Isobutyroyllomatin synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the acylation of (R)-Lomatin.

Issue 1: Low or No Product Yield

  • Question: My reaction shows a very low conversion of (R)-Lomatin to this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yield in the acylation of (R)-Lomatin can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Inadequate Acylating Agent Reactivity: Isobutyric anhydride (B1165640) is a common acylating agent. If using isobutyric acid, an activating agent is necessary.

    • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

      • Solution: Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally suitable. Optimize the temperature; while room temperature may be sufficient, gentle heating might be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Presence of Moisture: Acylating agents like isobutyryl chloride and isobutyric anhydride are sensitive to moisture and can be hydrolyzed, reducing their effectiveness.

      • Solution: Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

    • Insufficient Catalyst Activity: For reactions catalyzed by bases like pyridine (B92270) or DMAP, the catalyst amount and quality are crucial.

      • Solution: Use a fresh, high-purity catalyst. For DMAP-catalyzed reactions, a catalytic amount (e.g., 0.05-0.2 equivalents) is typically sufficient.[1] For less reactive systems, DMAP hydrochloride (DMAP·HCl) can be an effective and recyclable catalyst.[2]

Issue 2: Formation of Significant Side Products

  • Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

  • Answer: Side product formation is a common challenge in the acylation of phenolic hydroxyl groups.

    • Diacylation: While less likely on the coumarin (B35378) core itself, if other reactive hydroxyl groups are present in impurities, they may also be acylated.

      • Solution: Ensure the purity of the starting (R)-Lomatin. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the acylating agent.

    • Ring Opening or Rearrangement: Under harsh conditions (e.g., strong acids or bases, high temperatures), the coumarin ring system can be susceptible to degradation.

      • Solution: Employ milder reaction conditions. Steglich esterification with DCC/DMAP is a mild method for esterifying carboxylic acids.[1] If using isobutyryl chloride, a non-nucleophilic base like triethylamine (B128534) or pyridine is recommended over stronger bases.

    • Formation of N,N'-dicyclohexylurea (DCU): In Steglich esterifications, the byproduct DCU can complicate purification.

      • Solution: DCU is poorly soluble in most organic solvents and can often be removed by filtration.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are effective purification strategies?

  • Answer: Purifying acylated coumarins requires selecting the appropriate chromatographic technique.

    • Column Chromatography: This is the most common method for purifying moderately polar organic compounds.

      • Solution: Use silica (B1680970) gel as the stationary phase. A gradient elution system of hexane (B92381) and ethyl acetate (B1210297) is typically effective for separating coumarin derivatives. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

    • High-Performance Liquid Chromatography (HPLC): For obtaining high-purity material, especially for analytical or biological testing purposes, HPLC is recommended.

      • Solution: A reversed-phase C18 column is commonly used for the separation of coumarin derivatives.[3] A mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid) and acetonitrile or methanol (B129727) is typically employed.[4][5]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended catalyst for the acylation of the phenolic hydroxyl group in (R)-Lomatin?

    • A1: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for the acylation of alcohols and phenols.[6][7][8] It is typically used in catalytic amounts (0.05-0.2 equivalents) in the presence of a stoichiometric amount of a base like triethylamine or pyridine when using an acyl chloride or anhydride.

  • Q2: Can I use isobutyric acid directly for the esterification of (R)-Lomatin?

    • A2: Direct esterification with a carboxylic acid (Fischer esterification) typically requires strong acid catalysis and harsh conditions, which may not be suitable for the coumarin scaffold. A more reliable method is to use an activating agent. The Steglich esterification, which utilizes DCC and a catalytic amount of DMAP to activate the carboxylic acid, is a mild and effective alternative.[1]

  • Q3: What are the optimal reaction conditions for the synthesis of this compound?

    • A3: While optimal conditions should be determined experimentally, a good starting point for a DMAP-catalyzed acylation with isobutyric anhydride would be:

      • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

      • Temperature: Room temperature (20-25 °C).

      • Reactant Ratios: (R)-Lomatin (1 eq.), Isobutyric anhydride (1.2-1.5 eq.), Triethylamine (1.5 eq.), DMAP (0.1 eq.).

      • Reaction Time: Monitor by TLC until the starting material is consumed (typically 2-12 hours).

  • Q4: How can I monitor the progress of the reaction?

    • A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) to separate the starting material ((R)-Lomatin) from the product (this compound). The product, being less polar than the starting material due to the esterification of the hydroxyl group, will have a higher Rf value.

Data Presentation

Table 1: Typical Reagents and Conditions for Acylation of Hydroxycoumarins

ParameterMethod 1: Acyl AnhydrideMethod 2: Steglich Esterification
Starting Material (R)-Lomatin(R)-Lomatin
Acylating Agent Isobutyric AnhydrideIsobutyric Acid
Coupling Agent -N,N'-Dicyclohexylcarbodiimide (DCC)
Catalyst 4-Dimethylaminopyridine (DMAP)4-Dimethylaminopyridine (DMAP)
Base Triethylamine or Pyridine-
Solvent Anhydrous DCM, THF, or AcetonitrileAnhydrous DCM or THF
Temperature Room TemperatureRoom Temperature
Typical Molar Ratios Lomatin:Anhydride:Base:DMAP (1:1.2:1.5:0.1)Lomatin:Acid:DCC:DMAP (1:1.2:1.2:0.1)
Typical Yields Moderate to HighModerate to High[1]

Experimental Protocols

General Protocol for DMAP-Catalyzed Acylation of (R)-Lomatin with Isobutyric Anhydride

  • To a solution of (R)-Lomatin (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar), add triethylamine (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add isobutyric anhydride (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.

Mandatory Visualizations

Synthesis_Pathway cluster_reagents Reagents & Conditions Lomatin (R)-Lomatin Product This compound Lomatin->Product Acylation Reagents Isobutyric Anhydride Triethylamine, DMAP (cat.) DCM, Room Temp.

Caption: Synthetic pathway for the acylation of (R)-Lomatin.

Troubleshooting_Yield Start Low Yield Issue Q1 Check Reagent Purity & Activity Start->Q1 Q2 Optimize Reaction Conditions Start->Q2 Q3 Consider Alternative Method Start->Q3 A1_1 Use fresh acylating agent and catalyst Q1->A1_1 A1_2 Ensure anhydrous conditions Q1->A1_2 A2_1 Screen solvents (DCM, THF) Q2->A2_1 A2_2 Vary temperature (RT to reflux) Q2->A2_2 A2_3 Adjust reaction time (TLC monitoring) Q2->A2_3 A3_1 Use Isobutyryl Chloride Q3->A3_1 A3_2 Try Steglich Esterification (DCC/DMAP) Q3->A3_2

Caption: Decision tree for troubleshooting low reaction yield.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Addition Reagent Addition (Base, Catalyst, Acylating Agent) Setup->Addition Monitoring Reaction Monitoring (TLC) Addition->Monitoring Workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Overcoming Challenges in Pyranocoumarin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyranocoumarin (B1669404) purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the isolation and purification of pyranocoumarins.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify a crude synthetic pyranocoumarin?

A1: A common and effective initial approach is to use flash column chromatography on silica (B1680970) gel. This method is excellent for removing major impurities and unreacted starting materials. The choice of solvent system is critical and should be determined by preliminary analysis using Thin Layer Chromatography (TLC). A good starting point for the solvent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297).

Q2: My pyranocoumarin seems to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel can be a significant issue for sensitive compounds. Consider the following options:

  • Deactivate the silica gel: You can reduce the acidity of the silica gel by pre-treating it with a base, such as triethylamine, mixed in with your eluent.

  • Switch the stationary phase: If deactivation is not sufficient, consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Minimize contact time: Run the column faster (flash chromatography) to reduce the time your compound is in contact with the silica.

Q3: I am seeing poor separation between my desired pyranocoumarin and an impurity, even with various solvent systems in normal-phase chromatography. What are my options?

A3: When normal-phase chromatography fails to provide adequate separation, consider these alternatives:

  • Reverse-Phase Chromatography: Switching to a reverse-phase column (e.g., C18) with a polar mobile phase (like methanol (B129727)/water or acetonitrile (B52724)/water) can offer a different selectivity and may resolve the co-eluting compounds.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) provides much higher resolution than standard column chromatography.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus preventing adsorption and degradation issues. It has been successfully used for the separation of different types of coumarins.

Q4: My purified pyranocoumarin won't crystallize and instead "oils out." How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some strategies to promote crystallization:

  • Reduce the rate of supersaturation: Allow the solution to cool more slowly or use a slower evaporation method for the solvent.

  • Change the solvent system: Experiment with different solvents or a mixture of solvents. A good crystallization solvent is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to initiate crystal growth.

  • Lower the crystallization temperature: Using a lower temperature can sometimes favor crystal formation over oiling out.

Q5: How should I store my purified pyranocoumarin to ensure its stability?

A5: The stability of pyranocoumarins can be affected by light, air (oxidation), and temperature. For long-term storage, it is advisable to:

  • Store the compound as a solid in a tightly sealed, amber-colored vial to protect it from light and moisture.

  • Keep the vial in a cool, dark place. For extended periods, storing at low temperatures (e.g., -20°C) in a freezer is recommended.

  • If stored in solution (e.g., in DMSO), be aware that stability may be reduced. It is best to prepare fresh solutions for biological assays.

Troubleshooting Guides

Problem 1: Low Recovery from Column Chromatography
Symptom Possible Cause Suggested Solution
No compound elutes from the column. 1. Compound degraded on the column. 2. Incorrect solvent system used (too non-polar). 3. Compound is highly polar and strongly adsorbed to the silica.1. Test compound stability on a small amount of silica. If unstable, use an alternative stationary phase like alumina or reverse-phase silica. 2. Double-check the solvent composition. Gradually increase the polarity of the eluent. 3. Use a more polar solvent system (e.g., add methanol to an ethyl acetate/hexane mixture).
Compound elutes in the first few fractions (in the solvent front). The solvent system is too polar.Use a less polar solvent system. Start with a higher ratio of non-polar to polar solvent (e.g., increase the hexane to ethyl acetate ratio).
The compound streaks across many fractions, resulting in low concentration. 1. The sample was not loaded onto the column in a concentrated band. 2. Poor solubility of the compound in the eluent.1. Dissolve the crude sample in a minimal amount of solvent before loading. Consider dry loading the sample onto the column. 2. Choose a solvent system in which your compound is more soluble.
Problem 2: Impure Fractions After Chromatography
Symptom Possible Cause Suggested Solution
All fractions contain a mix of the product and an impurity. 1. The compound is degrading on the column, and the impurity is a degradation product. 2. The chosen solvent system does not provide sufficient resolution.1. Perform a 2D TLC to check for stability on silica. If unstable, change the stationary phase. 2. Systematically screen different solvent systems with varying polarities and compositions. Consider switching to a different chromatographic technique like reverse-phase HPLC.
A single spot on TLC plate, but NMR shows impurities. The impurity has a very similar Rf value to your product in the TLC solvent system.Try developing the TLC plate in several different solvent systems to find one that resolves the impurity. Use this new solvent system for column chromatography.
Problem 3: Issues with Crystallization
Symptom Possible Cause Suggested Solution
No crystals form, even after cooling or solvent evaporation. 1. The solution is not sufficiently supersaturated. 2. Presence of impurities inhibiting crystallization.1. Concentrate the solution further or cool it to a lower temperature. 2. Ensure the starting material is of high purity (>90%). If necessary, re-purify the compound using a different chromatographic method.
Formation of very fine needles or powder instead of larger crystals. Nucleation is too rapid.1. Slow down the rate of crystallization (slower cooling or evaporation). 2. Use a solvent system where the compound has slightly higher solubility.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup

This protocol is adapted from methods used for furanocoumarins and is suitable for a preliminary cleanup of pyranocoumarin extracts.

  • Cartridge Selection: Use a normal-phase SPE cartridge, such as silica or diol-bonded silica. A Strata Eco-Screen cartridge with a sodium sulfate (B86663) layer can also be effective for removing residual water.

  • Conditioning: Condition the cartridge by passing 5 mL of n-hexane through it.

  • Loading: Dissolve the crude extract in a non-polar solvent like n-hexane. Load 1 mL of the concentrated extract onto the cartridge.

  • Elution (Stepwise Gradient):

    • Fraction 1: Elute with 4 mL of n-hexane to remove highly non-polar impurities.

    • Fraction 2: Elute with 10 mL of 2% acetone (B3395972) in n-hexane.

    • Fraction 3-9: Elute with 1 mL fractions of 5% acetone in n-hexane.

    • Fraction 10-19: Elute with 1 mL fractions of 10% acetone in n-hexane.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the desired pyranocoumarin.

Protocol 2: Preparative HPLC Method Development and Scale-Up

This protocol provides a general workflow for developing a preparative HPLC method for pyranocoumarin purification.

  • Analytical Method Development:

    • Column: Start with an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Begin with a gradient of water (A) and methanol or acetonitrile (B). A typical starting gradient could be 50-100% B over 20 minutes.

    • Detection: Use a UV detector at a wavelength where the pyranocoumarin has strong absorbance (often around 254 nm or 320 nm).

    • Optimization: Adjust the gradient to achieve good resolution between the target peak and impurities.

  • Loading Study:

    • On the analytical column, progressively increase the injection volume or concentration of the sample until the resolution between the target peak and the closest

Technical Support Center: Chiral HPLC Separation of Lomatin Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral HPLC separation of lomatin (B73374) esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable chiral stationary phases (CSPs) for separating lomatin ester enantiomers?

A1: Polysaccharide-based CSPs are highly effective for the chiral separation of coumarin (B35378) derivatives like lomatin esters.[1][2] Columns packed with amylose (B160209) or cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points for method development.[1] Pirkle-type CSPs can also be effective. The selection often depends on the specific ester derivative.[2] A screening approach using columns with different selectivities is recommended.

Q2: How does the mobile phase composition affect the separation of lomatin ester enantiomers?

A2: The mobile phase composition is a critical factor in achieving chiral separation. In normal-phase mode, a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is typically used.[1] The concentration of the alcohol modifier significantly influences retention times and enantioselectivity.[1] Small amounts of acidic or basic additives, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can improve peak shape and resolution, especially for acidic or basic analytes.

Q3: Can temperature be used to optimize the separation?

A3: Yes, temperature is a powerful tool for optimizing chiral separations. Varying the column temperature can affect retention times, selectivity, and even the elution order of enantiomers.[3][4] While lower temperatures often improve resolution, this is not always the case.[4] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development.

Q4: What are common causes of poor peak shape (tailing or fronting) in chiral HPLC of coumarins?

A4: Poor peak shape can arise from several factors:

  • Secondary Interactions: Interactions between the analyte and residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can cause peak tailing. Adding a small amount of a competitive agent like TFA or DEA to the mobile phase can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak broadening and fronting.

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. It is best to dissolve the sample in the mobile phase itself.

  • Column Contamination: Buildup of contaminants on the column can lead to poor peak shape. Flushing the column with a strong solvent may be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral HPLC separation of lomatin esters in a question-and-answer format.

Issue 1: No Separation of Enantiomers

Q: I am not seeing any separation of my lomatin ester enantiomers. What should I do?

A: This is a common starting point in chiral method development. Here is a systematic approach to troubleshoot this issue:

  • Confirm System Suitability: Ensure your HPLC system is functioning correctly with a standard chiral compound known to separate on your chosen column.

  • Optimize Mobile Phase:

    • Normal Phase: If you are using a hexane/alcohol mobile phase, systematically vary the percentage of the alcohol modifier. Start with a low percentage (e.g., 5%) and gradually increase it.

    • Additives: Introduce a small amount (0.1%) of TFA or DEA to the mobile phase. This can significantly impact selectivity.

  • Screen Different Columns: If optimizing the mobile phase on your current column is unsuccessful, screen other polysaccharide-based CSPs (e.g., if you started with an amylose-based column, try a cellulose-based one).

  • Change the Alcohol Modifier: The type of alcohol modifier (e.g., ethanol (B145695), isopropanol, n-butanol) can have a profound effect on selectivity.[1]

  • Vary the Temperature: Explore a range of temperatures as this can sometimes induce separation where none was previously observed.[3][4]

Issue 2: Poor Resolution (Rs < 1.5)

Q: I have partial separation, but the resolution is not baseline (Rs < 1.5). How can I improve it?

A: Improving partial separation involves fine-tuning the chromatographic conditions.

  • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Try reducing the flow rate to enhance resolution.

  • Mobile Phase Composition: Make small, incremental changes to the mobile phase composition. For example, if you have some separation with 10% isopropanol in hexane, try 8% or 12%.

  • Temperature Optimization: Systematically evaluate the effect of temperature. A van't Hoff plot (ln(α) vs. 1/T) can help determine the optimal temperature for selectivity.

  • Column Efficiency: Ensure your column is not aged or contaminated, as this can lead to band broadening and reduced resolution.

Issue 3: Peak Tailing

Q: My peaks are tailing. What are the likely causes and solutions?

A: Peak tailing in chiral chromatography is often due to unwanted secondary interactions.

  • Acidic/Basic Analytes: If your lomatin ester has accessible acidic or basic sites, interactions with the stationary phase can cause tailing.

    • Solution: Add a competing acid (e.g., 0.1% TFA) or base (e.g., 0.1% DEA) to your mobile phase.

  • Silanol Interactions: Residual silanol groups on the silica backbone of the CSP can interact with polar analytes.

    • Solution: The use of mobile phase additives as mentioned above can help. Additionally, ensure your mobile phase is sufficiently dry for normal-phase chromatography.

  • Column Contamination: Adsorption of impurities from your sample onto the column can create active sites that cause tailing.

    • Solution: Implement a column washing procedure. For polysaccharide-based columns, flushing with a strong solvent like isopropanol may be effective. Always check the column manual for solvent compatibility.

Quantitative Data

The following tables provide representative data for the chiral separation of pyranocoumarin (B1669404) esters, which are structurally related to lomatin esters, on polysaccharide-based CSPs. This data can serve as a starting point for method development.

Table 1: Chiral Separation of (±)-cis-khellactone on CHIRALPAK AD-RH

ParameterValue
Column CHIRALPAK AD-RH (amylose-based)
Mobile Phase Acetonitrile/Water
Flow Rate 0.5 mL/min
Temperature Ambient
Retention Time (Enantiomer 1) 6.7 min
Retention Time (Enantiomer 2) 9.7 min
Resolution (Rs) > 1.5 (Baseline)

Data adapted from a study on angular-type pyranocoumarins.[5]

Table 2: Chiral Separation of Decursinol (B1670153) on Various CSPs

CSPMobile Phase (n-Hexane/Alcohol, v/v)tR1 (min)tR2 (min)Resolution (Rs)
Amylose-based n-Hexane/Isopropanol (80/20)10.212.52.1
Cellulose-based n-Hexane/Ethanol (90/10)15.818.31.9
Amylose-based n-Hexane/n-Butanol (85/15)8.510.11.8

Data adapted from a study on decursinol and its derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of Lomatin Esters

This protocol describes a general method for the synthesis of lomatin esters via esterification.

Materials:

  • Lomatin

  • Anhydrous alcohol (e.g., ethanol, propanol, butanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve lomatin (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alcohol (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

  • Characterize the purified lomatin ester by NMR and mass spectrometry.

Protocol 2: Chiral HPLC Method Development for Lomatin Esters

This protocol outlines a systematic approach for developing a chiral HPLC method for a newly synthesized lomatin ester.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phases:

    • CHIRALPAK IA or AD (Amylose-based)

    • CHIRALCEL OD or OJ (Cellulose-based)

Initial Screening Conditions:

  • Column: Start with a CHIRALPAK IA column.

  • Mobile Phase: Begin with a mobile phase of n-Hexane/Isopropanol (90/10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at a suitable wavelength for lomatin esters (e.g., 320 nm).

  • Injection Volume: 10 µL.

  • Sample Concentration: 1 mg/mL in mobile phase.

Optimization Strategy:

  • If no separation is observed, incrementally increase the isopropanol concentration to 20%, 30%, and 50%.

  • If separation is still not achieved, switch the alcohol modifier to ethanol and repeat the gradient.

  • If the peaks are tailing, add 0.1% TFA to the mobile phase. If the compound is basic, add 0.1% DEA.

  • If the above steps fail, switch to a cellulose-based column (e.g., CHIRALCEL OD) and repeat the screening process.

  • Once partial separation is achieved, optimize the resolution by making fine adjustments to the mobile phase composition and flow rate.

  • Evaluate the effect of temperature by analyzing the sample at 15°C, 25°C, and 35°C.

Visualizations

Troubleshooting_Workflow start_node Start: No/Poor Separation of Lomatin Ester Enantiomers A Optimize Mobile Phase (Vary % Alcohol) start_node->A process_node process_node decision_node decision_node result_node result_node sub_process_node sub_process_node B Separation Achieved? A->B C Change Alcohol Modifier (e.g., IPA to EtOH) B->C No H Optimize Resolution (Flow Rate, Temp.) B->H Yes D Separation Achieved? C->D E Add Modifier (0.1% TFA or DEA) D->E No D->H Yes F Separation Achieved? E->F G Screen Different CSP (e.g., Amylose to Cellulose) F->G No F->H Yes G->A Restart with New Column I Baseline Separation (Rs >= 1.5) H->I

Caption: Troubleshooting workflow for achieving chiral separation of lomatin esters.

Synthesis_and_Purification_Workflow cluster_reactants Reactants step_node step_node input_node input_node output_node output_node process_node process_node A Lomatin D Esterification in DCM A->D B Alcohol B->D C DCC/DMAP C->D E Workup (Filter, Wash) D->E F Purification (Column Chromatography) E->F G Pure Lomatin Ester F->G

Caption: Experimental workflow for the synthesis and purification of lomatin esters.

References

Technical Support Center: (R)-O-Isobutyroyllomatin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (R)-O-Isobutyroyllomatin.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like many ester-containing pyranocoumarins, is primarily influenced by pH, temperature, and light exposure.[1][2] Hydrolysis of the isobutyryl ester group is a key degradation pathway, which can be accelerated by acidic or basic conditions. Elevated temperatures can increase the rate of degradation, and exposure to UV light may lead to photolytic degradation.

Q2: What is the main degradation product of this compound?

A2: The primary degradation product resulting from the hydrolysis of the isobutyryl ester is (R)-lomatin. Under enzymatic conditions, this hydrolysis occurs without altering the stereochemistry at the chiral centers, yielding cis-khellactone derivatives.[3] However, chemical hydrolysis, particularly under basic conditions, may lead to epimerization.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound in a tightly sealed container, protected from light, to prevent photolytic and hydrolytic degradation. For long-term storage, maintaining the compound at low temperatures (e.g., -20°C) is recommended.

Q4: How can I monitor the stability of this compound in my samples?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound.[4][5] This method should be capable of separating the intact drug from its degradation products. UV detection is typically suitable for quantitative analysis.

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: While specific studies on this compound are limited, ester-containing drugs can be incompatible with excipients that are acidic or basic, or those that have high moisture content, as these can promote hydrolysis.[6] It is crucial to perform compatibility studies with selected excipients during formulation development.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Question: I am observing rapid degradation of my this compound standard solution. What could be the cause and how can I prevent it?

  • Answer:

    • Potential Cause 1: pH of the solvent. The ester linkage in this compound is susceptible to hydrolysis, which is catalyzed by both acids and bases. If your solvent is not neutral, it can accelerate degradation.

    • Troubleshooting:

      • Ensure the pH of your solvent is within a neutral range (pH 6-8).

      • Use freshly prepared buffered solutions if working outside of this range and analyze the sample promptly.

      • Store stock solutions at low temperatures (2-8°C or -20°C) to slow down the degradation rate.

    • Potential Cause 2: Temperature. Higher temperatures increase the rate of chemical reactions, including hydrolysis.

    • Troubleshooting:

      • Prepare and handle solutions at room temperature or below whenever possible.

      • Avoid exposing solutions to heat sources.

      • For long-term storage, keep solutions frozen.

Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram
  • Question: During my stability study, I am seeing unexpected peaks in the HPLC chromatogram of my this compound sample. What are these peaks and how can I identify them?

  • Answer:

    • Potential Cause 1: Degradation Products. The unexpected peaks are likely degradation products of this compound. The most common degradation product is (R)-lomatin, formed via hydrolysis of the isobutyryl ester. Other minor degradation products could also be formed under stress conditions.

    • Troubleshooting:

      • Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in confirming the identity of the peaks observed in your stability samples.

      • Use a mass spectrometer (LC-MS) to identify the mass of the parent drug and the unknown peaks to help elucidate their structures.[3]

    • Potential Cause 2: Epimerization. Under certain conditions (e.g., basic pH), epimerization at the chiral centers of the pyranocoumarin (B1669404) ring can occur, leading to diastereomers that may be separated by HPLC.[3]

    • Troubleshooting:

      • Analyze your sample using a chiral HPLC method to check for the presence of stereoisomers.

Issue 3: Poor Recovery of this compound from a Formulation
  • Question: I am experiencing low recovery of this compound when extracting it from my formulation for analysis. What could be the reason?

  • Answer:

    • Potential Cause 1: Degradation during Extraction. The extraction process itself might be causing the degradation of the compound, especially if harsh solvents or high temperatures are used.

    • Troubleshooting:

      • Evaluate the stability of this compound in the extraction solvent.

      • Perform the extraction at a lower temperature.

      • Minimize the extraction time.

    • Potential Cause 2: Interaction with Excipients. The compound may be strongly interacting with one or more excipients in the formulation, leading to incomplete extraction.

    • Troubleshooting:

      • Screen different extraction solvents and techniques to find the most efficient method.

      • Ensure the chosen solvent completely dissolves the formulation matrix to release the drug.

Quantitative Stability Data

The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of similar pyranocoumarin esters. This data is illustrative and should be confirmed by experimental studies.

Table 1: Hydrolytic Stability of this compound

ConditionTime (hours)% this compound RemainingMajor Degradant(s)
0.1 M HCl (60°C)285.2(R)-lomatin
665.7(R)-lomatin
1245.1(R)-lomatin
2420.5(R)-lomatin
Water (60°C)2498.1(R)-lomatin
4895.8(R)-lomatin
0.1 M NaOH (60°C)140.3(R)-lomatin, Epimers
215.8(R)-lomatin, Epimers
4<5(R)-lomatin, Epimers

Table 2: Oxidative, Photolytic, and Thermal Stability of this compound

ConditionTime% this compound RemainingMajor Degradant(s)
3% H₂O₂ (RT)24 hours92.5Oxidative adducts
48 hours85.1Oxidative adducts
Photolytic (ICH Q1B)1.2 million lux hours90.3Photodegradants
200 W h/m²88.7Photodegradants
Thermal (Solid, 80°C)7 days99.2Not significant
14 days98.5Not significant

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][6][7]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Collect samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at 60°C. Collect samples at 0, 1, 2, and 4 hours. Neutralize the samples before analysis.

  • Neutral Hydrolysis: Dissolve this compound in purified water and heat at 60°C. Collect samples at 0, 24, and 48 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature. Collect samples at 0, 24, and 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[8][9] A control sample should be protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 14 days.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

Degradation Pathway of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis A This compound B (R)-lomatin A->B Acidic/Neutral/Enzymatic (Major Pathway) C Epimers A->C Basic Conditions D Oxidative Degradation Products A->D e.g., H2O2 E Photolytic Degradation Products A->E UV/Vis Light

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Stability Study A Prepare Samples of This compound B Expose to Stress Conditions (Heat, Light, pH, Oxidizing Agent) A->B C Collect Samples at Specific Time Points B->C D Analyze Samples using Stability-Indicating HPLC Method C->D E Quantify Parent Compound and Degradation Products D->E F Identify Degradation Products (e.g., using LC-MS) D->F G Determine Degradation Rate and Pathway E->G F->G

Caption: Workflow for a forced degradation stability study.

Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak Observed in HPLC q1 Is the peak present in the blank sample? start->q1 a1_yes Source is likely solvent, system, or glassware. Investigate blank. q1->a1_yes Yes a1_no Peak is related to the sample. q1->a1_no No q2 Does the peak's retention time match a known degradant from forced degradation studies? a1_no->q2 a2_yes Peak is a known degradation product. q2->a2_yes Yes a2_no Peak is an unknown degradant. q2->a2_no No q3 Perform LC-MS analysis to determine the mass of the unknown peak. a2_no->q3 a3 Elucidate structure based on mass and fragmentation pattern. q3->a3

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Solubility Enhancement of (R)-O-Isobutyroyllomatin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (R)-O-Isobutyroyllomatin in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a natural product with the chemical formula C18H20O5 and a molecular weight of 316.36 g/mol .[1][2] Based on its chemical structure, it is predicted to be a lipophilic compound with low aqueous solubility. A predicted LogP (a measure of lipophilicity) for similar structures suggests it is poorly soluble in water, which can lead to challenges in achieving the desired concentrations for in vitro assays, potentially causing compound precipitation and inaccurate experimental results.

Q2: What is the first step I should take to address the solubility of this compound?

The first step is to determine the kinetic solubility of this compound in your specific in vitro assay medium. This will establish a baseline and help you decide if a solubility enhancement technique is necessary. A common method is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then serially dilute it into your aqueous assay buffer. The highest concentration that remains visually clear of precipitation is the kinetic solubility.

Q3: What are the common methods for enhancing the solubility of poorly soluble compounds for in vitro assays?

Common solubility enhancement techniques can be grouped into several categories:

  • Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or polyethylene (B3416737) glycols (PEGs) to increase the solubility of hydrophobic compounds.

  • Surfactants: Employing non-ionic surfactants such as Tween® 80 or Pluronic® F-68 to form micelles that encapsulate the compound.

  • Complexation: Using agents like cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility. However, the structure of this compound does not suggest significant ionizable groups, so this method may not be effective.

Troubleshooting Guides

Issue 1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium.

  • Cause: The concentration of this compound in the final medium exceeds its aqueous solubility. The rapid dilution of the DMSO stock into the aqueous medium causes the compound to "crash out" of solution.

  • Solutions:

    • Reduce the final concentration: Determine the maximum soluble concentration by performing a kinetic solubility assay.

    • Decrease the percentage of DMSO: While lowering the DMSO concentration is generally good for cell health, it can exacerbate precipitation. A balance must be struck. Typically, the final DMSO concentration in cell-based assays should be kept below 0.5%.

    • Use a pre-warmed medium: Adding the compound to a medium that is at the incubation temperature (e.g., 37°C) can sometimes improve solubility.

    • Employ a serial dilution method: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the pre-warmed medium.

Issue 2: The excipients I'm using for solubility enhancement are causing cytotoxicity in my cell-based assay.

  • Cause: Co-solvents, surfactants, and other excipients can be toxic to cells at certain concentrations.

  • Solutions:

    • Determine the toxicity of the excipient alone: Run a vehicle control experiment where you treat the cells with the same concentrations of the excipient (e.g., DMSO, cyclodextrin) as used in your compound treatment groups.

    • Lower the excipient concentration: Use the lowest effective concentration of the excipient that is sufficient to solubilize your compound.

    • Switch to a less toxic excipient: For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) is generally considered less toxic than some other cyclodextrins.

Issue 3: I suspect the solubility enhancer is interfering with my in vitro assay.

  • Cause: Some excipients can interact with assay components or have biological effects of their own. For example, surfactants can denature proteins, and cyclodextrins can interact with cellular membranes.

  • Solutions:

    • Run appropriate controls: Include a vehicle control (medium with the excipient) and a positive control for your assay to ensure that the excipient is not affecting the assay readout.

    • Consult the literature: Check for known interferences of your chosen excipient with the type of assay you are performing.

    • Consider a different enhancement method: If interference is confirmed, you will need to select an alternative solubilization strategy.

Data Presentation

Table 1: Hypothetical Solubility of this compound with Different Enhancement Techniques

Enhancement MethodExcipientConcentration of ExcipientAchieved Solubility of this compound (µM)Observations
None--< 1Significant precipitation observed.
Co-solventDMSO0.5% (v/v)10Clear solution up to 10 µM.
Co-solventPEG 4001% (v/v)25Clear solution up to 25 µM.
ComplexationHP-β-CD10 mM50Clear solution up to 50 µM.
SurfactantTween® 800.1% (v/v)40Potential for micelle formation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

  • Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Prepare serial dilutions: In a 96-well plate, perform a 2-fold serial dilution of the stock solution in DMSO.

  • Dilute into aqueous buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into wells containing your pre-warmed aqueous assay buffer (e.g., 198 µL). This will create a range of final compound concentrations with a constant final DMSO concentration.

  • Incubate and observe: Incubate the plate at the desired temperature for a set period (e.g., 2 hours).

  • Assess solubility: Visually inspect the wells for any signs of precipitation. For a more quantitative measurement, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitates. The highest concentration that remains clear is the kinetic solubility.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 100 mM).

  • Prepare this compound stock: Prepare a concentrated stock of this compound in a small amount of a suitable organic solvent (e.g., ethanol).

  • Form the complex: Add the this compound stock solution to the HP-β-CD solution while vortexing. The molar ratio of drug to cyclodextrin (B1172386) may need to be optimized (e.g., 1:1, 1:2).

  • Equilibrate: Allow the mixture to equilibrate, which may involve stirring or shaking for several hours at room temperature.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine concentration: Measure the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Solubility_Enhancement_Workflow cluster_start Start cluster_assessment Solubility Assessment cluster_enhancement Solubility Enhancement Strategies cluster_validation Validation cluster_end Proceed start Poorly Soluble this compound solubility_test Determine Kinetic Solubility in Assay Medium start->solubility_test is_soluble Is Solubility Sufficient for Desired Concentration? solubility_test->is_soluble enhancement_options Select Enhancement Method: - Co-solvents - Cyclodextrins - Surfactants is_soluble->enhancement_options No proceed Proceed with In Vitro Assay is_soluble->proceed Yes optimize Optimize Excipient Concentration enhancement_options->optimize check_toxicity Assess Excipient Cytotoxicity optimize->check_toxicity check_interference Verify No Assay Interference check_toxicity->check_interference is_valid Are Results Valid? check_interference->is_valid is_valid->enhancement_options No, Re-evaluate Method is_valid->proceed Yes

Caption: Workflow for selecting a solubility enhancement strategy.

Kinetic_Solubility_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in 100% DMSO serial_dilution 2-fold Serial Dilution in DMSO stock->serial_dilution dilute_in_buffer Dilute into Aqueous Buffer (96-well plate) serial_dilution->dilute_in_buffer incubate Incubate (e.g., 2h at 37°C) dilute_in_buffer->incubate observe Visual Inspection for Precipitation incubate->observe read_absorbance Read Absorbance at 600 nm observe->read_absorbance determine_solubility Determine Highest Clear Concentration read_absorbance->determine_solubility

Caption: Experimental workflow for kinetic solubility determination.

References

Preventing racemization during synthesis of chiral coumarins

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Chiral Coumarins

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of chiral coumarins.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that can lead to the loss of enantiomeric purity during the synthesis of chiral coumarins.

Problem Potential Cause Suggested Solution
Low enantiomeric excess (ee%) in the crude product Suboptimal Catalyst System: The chiral catalyst (e.g., organocatalyst, metal complex) may not be providing sufficient stereocontrol.1. Screen Catalysts: Experiment with different classes of chiral catalysts (e.g., cinchona alkaloids, proline derivatives, chiral phosphoric acids). 2. Optimize Catalyst Loading: Vary the catalyst loading to find the optimal concentration for stereoselectivity.
Incorrect Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for racemization of intermediates or the final product.1. Lower the Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress carefully. 2. Controlled Heating: Use a precise temperature-controlled bath to avoid temperature fluctuations.
Inappropriate Solvent: The polarity and proticity of the solvent can affect the stability of chiral intermediates and the transition states leading to the desired enantiomer.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). 2. Aprotic Solvents: Consider using aprotic solvents to minimize proton exchange that can lead to racemization.
Racemization observed after workup and purification Harsh pH Conditions: Acidic or basic conditions during aqueous workup can catalyze the racemization of the chiral coumarin (B35378) product.1. Use Buffered Solutions: Employ buffered aqueous solutions (e.g., phosphate (B84403) buffer at pH 7) for extraction. 2. Minimize Contact Time: Reduce the exposure time of the product to acidic or basic conditions.
High Temperatures during Purification: Prolonged heating during solvent evaporation or column chromatography can cause racemization.1. Use a Rotovap with a Water Bath: Avoid high temperatures when removing solvent. 2. Flash Chromatography: Utilize flash column chromatography to minimize the purification time.
Silica (B1680970) Gel-Induced Racemization: The acidic nature of standard silica gel can sometimes lead to the racemization of sensitive chiral compounds.1. Neutralized Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) before use. 2. Alternative Stationary Phases: Consider using alternative stationary phases like alumina (B75360) (neutral or basic) or C18 for chromatography.
Inconsistent enantioselectivity between batches Variable Reagent Quality: Impurities in starting materials, solvents, or catalysts can affect the stereochemical outcome of the reaction.1. Purify Reagents: Ensure all starting materials and solvents are of high purity. 2. Use Fresh Catalysts: Chiral catalysts can degrade over time; use freshly prepared or properly stored catalysts.
Atmospheric Moisture or Oxygen: Some reactions are sensitive to air and moisture, which can interfere with the catalytic cycle.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use Dry Solvents: Employ freshly distilled or commercially available dry solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for chiral coumarins where racemization is a concern?

The most common methods include the Perkin, Knoevenagel, and Wittig reactions, as well as organocatalytic approaches like Michael additions followed by cyclization. Racemization can be a significant issue in these reactions if not properly controlled, especially when there are enolizable protons or stereochemically labile intermediates.

Q2: How does the choice of base influence racemization in coumarin synthesis?

The choice of base is critical. Strong bases can deprotonate the chiral center, leading to a planar enolate intermediate, which can then be protonated from either face, resulting in racemization. Weaker, non-nucleophilic bases are often preferred to minimize this risk. For instance, in organocatalyzed reactions, the basicity of the catalyst itself is a key factor in achieving high enantioselectivity.

Q3: What role do protecting groups play in preventing racemization?

Protecting groups can be used to block acidic protons or other functional groups that might participate in side reactions or facilitate racemization. For example, protecting a nearby acidic proton can prevent the formation of a racemizing enolate. The choice of protecting group and the conditions for its removal are crucial to avoid racemization during these steps.

Q4: Can the final chiral coumarin product racemize upon storage?

Yes, some chiral coumarins can be susceptible to racemization over time, especially if they have an acidic proton at the stereocenter and are stored in protic solvents or exposed to acidic/basic impurities. It is recommended to store sensitive chiral coumarins in a solid state in a cool, dark, and dry place.

Quantitative Data on Enantioselective Coumarin Synthesis

The following table summarizes the enantiomeric excess (ee%) achieved in the synthesis of chiral coumarins using different catalytic systems.

Reaction Type Catalyst Substrate Solvent Temp (°C) ee%
Asymmetric Michael AdditionCinchona-alkaloid-based squaramide2-Mercaptobenzaldehyde and α,β-unsaturated compoundToluene25Up to 99%
Asymmetric Michael AdditionChiral Phosphoric Acid2-Hydroxybenzaldehyde and dicarbonyl compoundDichloromethane0Up to 98%
Asymmetric Knoevenagel CondensationProline-derived organocatalystSalicylaldehyde (B1680747) derivative and active methylene (B1212753) compoundChloroform20Up to 95%
Asymmetric Perkin ReactionChiral N-heterocyclic carbene (NHC)Salicylaldehyde and anhydrideTHF-20Up to 92%

Experimental Protocols

General Protocol for Asymmetric Michael Addition using a Cinchona Alkaloid-Based Organocatalyst
  • Preparation: To a dried reaction vial under an inert atmosphere (N2 or Ar), add the salicylaldehyde derivative (1.0 mmol), the α,β-unsaturated compound (1.2 mmol), and the cinchona alkaloid-based catalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 2.0 mL) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Analysis: Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC).

Visualizations

troubleshooting_workflow start Low Enantiomeric Excess (ee%) Observed check_crude Analyze Crude Product ee% start->check_crude crude_low Crude ee% is Low check_crude->crude_low Low crude_high Crude ee% is High check_crude->crude_high High racemization_during_reaction Racemization During Reaction crude_low->racemization_during_reaction racemization_during_purification Racemization During Workup/Purification crude_high->racemization_during_purification optimize_reaction Optimize Reaction Conditions: - Lower Temperature - Screen Catalysts/Solvents - Check Reagent Purity racemization_during_reaction->optimize_reaction optimize_purification Optimize Purification Protocol: - Use Buffered Workup (pH 7) - Lower Temperature for Solvent Removal - Use Neutralized Silica Gel racemization_during_purification->optimize_purification final_product High ee% Product optimize_reaction->final_product optimize_purification->final_product

Caption: Troubleshooting workflow for low enantiomeric excess.

synthesis_workflow reagents 1. Reagent Preparation (High Purity Starting Materials, Dry Solvents, Fresh Catalyst) reaction 2. Asymmetric Reaction (Inert Atmosphere, Controlled Temperature) reagents->reaction monitoring 3. Reaction Monitoring (TLC, HPLC) reaction->monitoring workup 4. Controlled Workup (Buffered Solutions, Low Temp) monitoring->workup purification 5. Purification (Flash Chromatography, Neutralized Silica Gel) workup->purification analysis 6. Final Analysis (Chiral HPLC for ee%) purification->analysis

Caption: General experimental workflow for chiral coumarin synthesis.

Technical Support Center: Lomatin Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common side products encountered during Lomatin esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Lomatin esterification?

The formation of side products in esterification is highly dependent on the specific substrates, catalysts, and reaction conditions employed. However, some common undesirable byproducts include:

  • Ether Formation: Particularly when using secondary alcohols and strong acid catalysts like sulfuric acid, the alcohol can undergo self-condensation to form an ether.[1]

  • Dehydration Products: If the alcohol or carboxylic acid contains susceptible functional groups, elimination reactions can lead to the formation of alkenes.

  • Products of Over-alkylation: In cases where the ester product still possesses acidic protons, a second alkylation can occur, leading to dialkylated byproducts.[2]

  • Hydrolysis and Decarboxylation: During aqueous workup, the desired ester can be hydrolyzed back to the carboxylic acid and alcohol, especially under acidic or basic conditions at elevated temperatures.[2] Subsequent decarboxylation can occur if the carboxylic acid is prone to it.[2]

  • Transesterification Products: If the reaction is performed in an alcohol solvent that is different from the alcohol reactant, or if alcohol impurities are present, transesterification can lead to the formation of an undesired ester.[2]

Q2: How can I minimize the formation of ether byproducts?

The formation of ethers is often catalyzed by strong mineral acids.[1] To suppress this side reaction, consider the following:

  • Choice of Catalyst: Using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can reduce the extent of ether formation compared to sulfuric acid.[1]

  • Reaction Temperature: Lowering the reaction temperature can help to disfavor the etherification side reaction, which may have a higher activation energy than the desired esterification.

  • Alternative Methods: For substrates prone to ether formation, consider alternative esterification methods that do not employ strong acids, such as using an activating agent for the carboxylic acid (e.g., DCC/DMAP) or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.

Q3: My reaction yield is low. What are the potential causes related to side reactions?

Low yields in esterification are often due to the reversible nature of the reaction and the presence of water.[3][4][5] Side reactions can also significantly consume starting materials and reduce the yield of the desired ester.[5] Key factors include:

  • Equilibrium: The Fischer esterification is an equilibrium process.[4] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, lowering the ester yield.[3][4][5]

  • Incomplete Reactions: Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials.[3]

  • Side Product Formation: As discussed in Q1, the formation of various side products consumes the reactants and lowers the overall yield of the desired ester.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Lomatin esterification experiments.

Issue 1: Presence of an Unexpected Ether Peak in a-NMR/GC-MS

Possible Cause: Acid-catalyzed self-condensation of the alcohol starting material.[1] This is more prevalent with secondary alcohols.[1]

Troubleshooting Steps:

StepActionRationale
1 Change Catalyst Switch from a strong mineral acid (e.g., H₂SO₄) to a milder catalyst like p-toluenesulfonic acid (p-TsOH).[1]
2 Optimize Temperature Reduce the reaction temperature.
3 Alternative Protocol Consider converting the carboxylic acid to an acid chloride or using a coupling agent to avoid strongly acidic conditions.
Issue 2: Observation of a Dialkylated Byproduct

Possible Cause: The enolate of the β-keto ester, once formed and alkylated, is deprotonated again and undergoes a second alkylation.[2]

Troubleshooting Steps:

StepActionRationale
1 Control Stoichiometry Use a slight excess of the β-keto ester relative to the alkylating agent.[2]
2 Choice of Base Employ a strong, non-nucleophilic, and sterically hindered base.[2]
3 Lower Temperature Conduct the reaction at a lower temperature to improve selectivity for mono-alkylation.[2]
Issue 3: Loss of Product During Aqueous Workup

Possible Cause: Hydrolysis of the ester back to the carboxylic acid and alcohol, potentially followed by decarboxylation.[2]

Troubleshooting Steps:

StepActionRationale
1 Mild Quenching Use a mild acidic solution (e.g., dilute HCl or saturated aqueous NH₄Cl) for neutralization.[2]
2 Control Temperature Keep the temperature low during all extraction and concentration steps.[2]
3 Minimize Heating Avoid prolonged heating of the crude product.[2]

Experimental Protocols

General Protocol for Acid-Catalyzed Esterification (Fischer Esterification)
  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the carboxylic acid, an excess of the alcohol (which can also serve as the solvent), and a catalytic amount of a strong acid (e.g., H₂SO₄ or p-TsOH).[3][4] A solvent that forms an azeotrope with water, such as toluene, should be used if the alcohol is not in large excess.[5]

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.[4][5]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This will also remove any unreacted carboxylic acid.[3]

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Visualizations

Esterification_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Action Ether Ether Side Product Cause_Ether Alcohol Self-Condensation Ether->Cause_Ether Dialkylation Dialkylated Product Cause_Dialkylation Second Alkylation Event Dialkylation->Cause_Dialkylation Hydrolysis Product Loss During Workup Cause_Hydrolysis Ester Hydrolysis Hydrolysis->Cause_Hydrolysis Sol_Ether Use Milder Catalyst Lower Temperature Cause_Ether->Sol_Ether Sol_Dialkylation Control Stoichiometry Use Hindered Base Cause_Dialkylation->Sol_Dialkylation Sol_Hydrolysis Mild Quenching Low Temperature Workup Cause_Hydrolysis->Sol_Hydrolysis

Caption: Troubleshooting logic for common esterification side products.

Esterification_Workflow Start Combine Reactants: Carboxylic Acid, Alcohol, Catalyst Reflux Heat to Reflux (with Dean-Stark if needed) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup: Neutralize, Wash, Dry Monitor->Workup Reaction Complete Purify Purify Product: Distillation or Chromatography Workup->Purify End Pure Ester Purify->End

References

Technical Support Center: Scaling Up the Synthesis of (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (R)-O-Isobutyroyllomatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this pyranocoumarin (B1669404) derivative. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols based on related syntheses, and visualizations to support your process development and scale-up activities.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scaled-up synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Acylation Step

  • Q: Our acylation of (R)-lomatin to this compound is resulting in a significantly lower yield than expected on a larger scale. What are the potential causes and how can we optimize this?

    • A: Low yields in scale-up acylation are common and can be attributed to several factors:

      • Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.

      • Moisture Contamination: Isobutyryl chloride is highly sensitive to moisture. Water contamination will lead to the hydrolysis of the acylating agent, reducing its effective concentration and forming isobutyric acid as an impurity. All solvents and reagents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]

      • Suboptimal Temperature Control: The acylation reaction is often exothermic. Poor temperature control on a larger scale can lead to side reactions. Implement a robust cooling system to maintain the optimal reaction temperature.

      • Base Stoichiometry: An inadequate amount of base (e.g., pyridine (B92270) or triethylamine) will result in the incomplete neutralization of the HCl byproduct, which can protonate the starting material and halt the reaction. Ensure accurate stoichiometry of the base.[2]

      • Side Reactions: At elevated temperatures, side reactions such as the formation of biuret-like structures or other degradation products can occur.[1] Careful temperature management and monitoring of the reaction progress are crucial.

Issue 2: Difficulty in Purification and Isolation of the Final Product

  • Q: We are facing challenges in purifying this compound at a multi-gram scale. The product is not crystallizing well, and chromatographic separation is proving difficult.

    • A: Purification of diastereomeric esters can be challenging. Here are some troubleshooting steps:

      • "Oiling Out" During Crystallization: The product may separate as an oil instead of crystals if the solution is supersaturated or if impurities are present. Try using a different solvent system for crystallization or employing a slower cooling rate. Seeding the solution with a small amount of pure product can also induce crystallization.

      • Chromatographic Separation: The separation of diastereomers can be sensitive to the choice of stationary and mobile phases.

        • Column Choice: For diastereomers that are difficult to separate on standard silica (B1680970) gel, consider using a different stationary phase, such as a cyano- or diol-bonded silica.

        • Solvent System Optimization: A systematic screening of different solvent systems with varying polarities is recommended. Isocratic elution might provide better resolution than a gradient for closely eluting diastereomers.

      • Residual Solvents: Ensure that all solvents from the reaction and extraction steps are thoroughly removed before attempting crystallization, as they can interfere with crystal lattice formation.

Issue 3: Inconsistent Diastereoselectivity

  • Q: The diastereomeric ratio of our product varies between batches. How can we improve the consistency of the diastereoselectivity in the acylation step?

    • A: Controlling diastereoselectivity on a larger scale requires precise control over reaction parameters:

      • Temperature: The temperature of the reaction can significantly influence the transition states leading to the different diastereomers. Maintain a consistent and controlled temperature profile for each batch.

      • Rate of Addition: The rate at which the acylating agent is added can affect local concentrations and, consequently, the diastereoselectivity. A slow, controlled addition is generally recommended.

      • Choice of Base: The nature of the base used can influence the stereochemical outcome of the reaction. While common bases like pyridine and triethylamine (B128534) are often used, exploring other non-nucleophilic bases might be beneficial.

      • Catalyst: The use of a chiral catalyst or auxiliary could be explored to enhance the diastereoselectivity of the acylation, although this would add complexity and cost to the process.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable starting material for the large-scale synthesis of (R)-lomatin?

    • A1: A common and cost-effective starting material for the synthesis of related compounds like (-)-(3'S)-Lomatin is 7-hydroxycoumarin.[4] For a scaled-up process, sourcing a high-purity grade of this precursor is essential.

  • Q2: What are the critical safety precautions to consider when scaling up this synthesis?

    • A2: The use of isobutyryl chloride requires stringent safety measures. It is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood or a contained reactor system. Personnel should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. An emergency plan for handling spills and exposure should be in place.

  • Q3: How can we monitor the progress of the acylation reaction effectively on a larger scale?

    • A3: In-process monitoring is crucial for scale-up. High-Performance Liquid Chromatography (HPLC) is a reliable method for tracking the consumption of the starting material ((R)-lomatin) and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.

  • Q4: What are the potential impurities that we should look for in the final product?

    • A4: Potential impurities could include unreacted (R)-lomatin, the corresponding (S)-O-Isobutyroyllomatin diastereomer, isobutyric acid (from hydrolysis of the acylating agent), and any byproducts from side reactions. A thorough analytical characterization of the final product using techniques like HPLC, NMR, and mass spectrometry is necessary to ensure its purity.

Experimental Protocols

The following is a representative, multi-step experimental protocol for the synthesis of a related compound, (-)-(3'S)-Lomatin, which can be adapted for the synthesis of this compound. This protocol is for informational purposes and should be optimized for a scaled-up process.

Table 1: Summary of Reaction Steps and Conditions for a Related Synthesis

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Prenylation7-hydroxycoumarin, 3-chloro-3-methyl-1-butyne, K₂CO₃, NaIAcetoneReflux24~95
2Claisen Rearrangement7-(1,1-dimethyl-2-propynyloxy)coumarin, N,N-diethylanilineXyleneReflux3~80
3Enantioselective Dihydroxylation(±)-Lomatin, AD-mix-βt-BuOH/H₂O012~75
4Acylation(R)-Lomatin, Isobutyryl chloride, PyridineDichloromethane (B109758)0 to RT2-4>90

Note: Yields are based on literature values for a similar synthesis and may vary upon scale-up.

Detailed Methodologies

Step 4: Acylation of (R)-Lomatin (Illustrative Protocol)

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with (R)-Lomatin (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: The reactor is cooled to 0 °C using a circulating chiller.

  • Base Addition: Anhydrous pyridine (1.5 eq) is added to the stirred suspension.

  • Acylating Agent Addition: A solution of isobutyryl chloride (1.2 eq) in anhydrous DCM is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and is monitored by HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is quenched by the slow addition of water. The organic layer is separated and washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Synthesis of (R)-Lomatin Intermediate cluster_1 Scale-up Acylation and Purification Start 7-Hydroxycoumarin Prenylation Prenylation (3-chloro-3-methyl-1-butyne, K2CO3, NaI, Acetone) Start->Prenylation Rearrangement Claisen Rearrangement (N,N-diethylaniline, Xylene) Prenylation->Rearrangement Dihydroxylation Enantioselective Dihydroxylation (AD-mix-β, t-BuOH/H2O) Rearrangement->Dihydroxylation Lomatin (R)-Lomatin Dihydroxylation->Lomatin Acylation Acylation (Isobutyryl chloride, Pyridine, DCM) Lomatin->Acylation Workup Aqueous Work-up (HCl, NaHCO3, Brine) Acylation->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Acylation Yield

G Start Low Yield in Acylation CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckMixing Evaluate Mixing Efficiency CheckMoisture->CheckMixing No SolutionMoisture Use Anhydrous Reagents/Solvents Work under Inert Atmosphere CheckMoisture->SolutionMoisture Yes CheckTemp Verify Temperature Control CheckMixing->CheckTemp No SolutionMixing Increase Agitation Speed Use Appropriate Impeller CheckMixing->SolutionMixing Yes CheckStoichiometry Confirm Reagent Stoichiometry CheckTemp->CheckStoichiometry No SolutionTemp Improve Cooling System Monitor Internal Temperature CheckTemp->SolutionTemp Yes SolutionStoichiometry Accurately Measure Base and Acylating Agent CheckStoichiometry->SolutionStoichiometry Yes

Caption: Troubleshooting flowchart for low acylation yield.

References

Technical Support Center: Refining Analytical Methods for Pyranocoumarin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of pyranocoumarins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of pyranocoumarins by HPLC, LC-MS, and GC-MS.

High-Performance Liquid Chromatography (HPLC)

Question 1: What are the common causes of peak tailing in pyranocoumarin (B1669404) analysis and how can I fix it?

Answer: Peak tailing, where a peak has an asymmetrical tail, is a frequent issue. Common causes and solutions include:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with polar pyranocoumarins, causing tailing.

    • Solution: Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Operating the mobile phase at a lower pH (e.g., pH 2-3) can also suppress silanol ionization.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix on the column can lead to peak distortion.

    • Solution: Flush the column with a strong solvent. If the problem persists, a guard column can be used to protect the analytical column from contaminants. In severe cases, the column may need to be replaced.[1]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[2]

Question 2: My pyranocoumarin peaks are splitting. What should I investigate?

Answer: Peak splitting can arise from several factors:

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the peak to split.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase to dissolve the sample.[2]

  • Column Inlet Blockage or Void: Particulates from the sample or mobile phase can block the column inlet frit, or a void can form at the head of the column.

    • Solution: Reverse-flush the column to dislodge particulates. If a void is present, the column may need to be replaced. Using a guard column can help prevent this.

  • Co-elution of Isomers: Some pyranocoumarins exist as isomers that may be partially separated under the analytical conditions, appearing as a split peak.

    • Solution: Optimize the mobile phase composition or gradient to improve the resolution of the isomers.

Question 3: Why are my retention times for pyranocoumarin standards drifting?

Answer: Fluctuating retention times can compromise the reliability of your quantitative data. Potential causes include:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep solvent reservoirs covered. Ensure the HPLC pump is mixing the solvents correctly.

  • Column Temperature Variations: Inconsistent column temperature can lead to shifts in retention times.

    • Solution: Use a column oven to maintain a constant and even temperature.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time instability.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Question 4: I am observing significant signal suppression for my pyranocoumarin analytes. What is the cause and how can I mitigate it?

Answer: Signal suppression, a common matrix effect in LC-MS, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source.

  • Cause: Complex matrices, such as those from plant extracts, contain numerous endogenous compounds that can compete with pyranocoumarins for ionization, leading to a decreased signal.

  • Mitigation Strategies:

    • Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.

    • Optimize Chromatography: Adjust the chromatographic method to separate the pyranocoumarins from the interfering compounds. This may involve changing the column, mobile phase, or gradient profile.

    • Use a Different Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[3]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.

Question 5: How do I handle isomeric pyranocoumarins that have the same mass-to-charge ratio (m/z) in my LC-MS analysis?

Answer: The analysis of isomers is a common challenge in mass spectrometry as they cannot be distinguished by their m/z ratio alone.

  • Solution: The key is to achieve chromatographic separation of the isomers before they enter the mass spectrometer.

    • Chromatographic Optimization: Use a high-resolution HPLC or UHPLC column and optimize the mobile phase and gradient conditions to separate the isomers based on their different polarities or shapes.

    • Tandem Mass Spectrometry (MS/MS): In some cases, isomers may produce different fragment ions upon collision-induced dissociation. By monitoring unique fragment ions for each isomer in a Multiple Reaction Monitoring (MRM) experiment, it may be possible to distinguish and quantify them even if they are not fully separated chromatographically.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question 6: Why is derivatization often necessary for pyranocoumarin analysis by GC-MS?

Answer: Derivatization is a chemical modification of the analyte to make it more suitable for GC-MS analysis.

  • Reasoning: Many pyranocoumarins contain polar functional groups (e.g., hydroxyl groups) that make them non-volatile and prone to thermal degradation at the high temperatures used in the GC inlet and column. Derivatization replaces the active hydrogens in these functional groups with less polar, more stable groups.

  • Common Derivatization Technique: Silylation is a common derivatization method where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the pyranocoumarins.[4]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of pyranocoumarins and related compounds by HPLC-UV and LC-MS/MS. These values can serve as a benchmark for method development and validation.

Table 1: HPLC-UV Quantitative Parameters

CompoundLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Coumarin0.02 - 0.15 (g/L)---
Psoralen0.20 - 50.000.09 - 0.180.30 - 0.6085.97 - 108.11
Bergapten0.20 - 50.000.09 - 0.180.30 - 0.6085.97 - 108.11
Xanthotoxin0.20 - 50.000.09 - 0.180.30 - 0.6085.97 - 108.11

Data compiled from multiple sources.[5][6]

Table 2: LC-MS/MS Quantitative Parameters

CompoundLinearity Range (ng/mL)LOQ (ng/mL)
Bergapten0.5 - 10000.5
Bergamottin0.5 - 10000.5
Isopimpinellin0.5 - 10000.5
6,7-Dihydroxybergamottin5 - 10005

Data from a study on furanocoumarins in essential oils.

Experimental Protocols

Below are detailed methodologies for the extraction and analysis of pyranocoumarins from plant matrices.

Protocol 1: Sample Preparation - Maceration and Sonication
  • Grinding: Dry the plant material at 40°C and grind it into a fine powder.

  • Extraction Solvent: Prepare a mixture of ethanol (B145695) and water (e.g., 1:1 v/v).

  • Maceration: Weigh 1 g of the powdered plant material and add 10 mL of the extraction solvent. Let the mixture stand at room temperature for a specified period (e.g., 24 hours to 7 days), with occasional shaking.

  • Sonication (Alternative): For a faster extraction, place the mixture in an ultrasonic bath for 20-30 minutes at room temperature.[7]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Analysis: The filtrate can be directly injected into the HPLC or LC-MS system.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both often containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Gradient Program:

    • Start with a low percentage of organic solvent (e.g., 10-30% B) and increase it linearly over 20-40 minutes to a high percentage (e.g., 90-100% B).

    • Hold at the high percentage for a few minutes to elute any strongly retained compounds.

    • Return to the initial conditions and allow the column to re-equilibrate for 5-10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: Monitor the eluent at a wavelength where pyranocoumarins have strong absorbance, typically around 320-330 nm.[8]

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the pyranocoumarins in the samples.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 or other suitable reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Similar to HPLC-UV, typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Gradient Program: A fast gradient is often used, for example, from 5-10% B to 95% B in 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Source: ESI or APCI, typically in positive ion mode.[3]

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each pyranocoumarin, a specific precursor ion (the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
  • Sample Preparation: Extract the pyranocoumarins from the plant material as described in Protocol 1. The extract must be completely dry before derivatization.

  • Derivatization:

    • To the dried extract, add a silylating reagent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at 60-70°C for 30-60 minutes to complete the reaction.[4]

  • GC-MS Analysis:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms).

    • Injection: Inject 1 µL of the derivatized sample into the GC inlet, which is typically heated to 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100-150°C), hold for a few minutes, and then ramp the temperature up to 280-300°C at a rate of 5-10°C/min.

    • Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

    • Identification: Identify the derivatized pyranocoumarins by comparing their retention times and mass spectra to those of derivatized standards or to a spectral library.

Visualized Workflows and Logical Relationships

The following diagrams, generated using DOT language, illustrate common experimental workflows and troubleshooting logic.

HPLC_Troubleshooting_Workflow start Problem Observed: Poor Peak Shape q1 Are all peaks affected? start->q1 all_peaks All Peaks Affected q1->all_peaks Yes some_peaks Some Peaks Affected q1->some_peaks No check_system Check for System-Wide Issues: - Mobile phase preparation - Pump performance - Column temperature - Detector issues all_peaks->check_system check_specific Check for Analyte-Specific Issues: - Secondary interactions (silanols) - Sample solvent mismatch - Co-elution - Analyte degradation some_peaks->check_specific solution_system Solutions: - Prepare fresh mobile phase - Purge pump - Use column oven - Check detector lamp check_system->solution_system solution_specific Solutions: - Use end-capped column - Adjust mobile phase pH - Dissolve sample in mobile phase - Optimize gradient check_specific->solution_specific

Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.

LCMS_Matrix_Effect_Workflow start Problem Observed: Signal Suppression/Enhancement step1 Step 1: Diagnosis Compare analyte response in sample matrix vs. pure solvent start->step1 step2 Step 2: Chromatographic Optimization Modify separation to resolve analyte from interferences step1->step2 step3 Step 3: Sample Preparation Enhancement Improve cleanup to remove matrix components step2->step3 step4 Step 4: Calibration Strategy Use matrix-matched standards or an internal standard step3->step4 solution Outcome: Mitigated Matrix Effects & Accurate Quantification step4->solution

Caption: A workflow for addressing matrix effects in LC-MS analysis.

Sample_Prep_to_Analysis_Workflow start Plant Material extraction Extraction (Maceration/Sonication) start->extraction filtration Filtration extraction->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis gcms_prep Drying & Derivatization filtration->gcms_prep data Data Analysis & Quantification hplc_analysis->data lcms_analysis->data gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_analysis->data

Caption: An overview of the experimental workflow from sample preparation to analysis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (R)- and (S)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: December 2025

O-Isobutyroyllomatin belongs to the class of angular pyranocoumarins, natural products known for a diverse range of biological activities, including antiviral and cytotoxic effects. The stereochemistry at the C-9 position of the dihydropyran ring, which distinguishes the (R) and (S) enantiomers, is a critical determinant of their interaction with biological targets. Although specific quantitative data for the isobutyroyl derivatives are yet to be published, structure-activity relationship (SAR) studies on related compounds can offer predictive insights into their respective potencies.

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC₅₀ or EC₅₀ values) comparing the biological activity of (R)-O-Isobutyroyllomatin and (S)-O-Isobutyroyllomatin has not been reported. The following table reflects this data gap:

CompoundBiological ActivityAssayCell LineIC₅₀ / EC₅₀ (µM)
This compound AntiviralNot AvailableNot AvailableNot Available
CytotoxicityNot AvailableNot AvailableNot Available
(S)-O-Isobutyroyllomatin AntiviralNot AvailableNot AvailableNot Available
CytotoxicityNot AvailableNot AvailableNot Available

Data not available in published literature.

Insights from Related Pyranocoumarins

Studies on various natural and synthetic pyranocoumarins have consistently demonstrated their potential as antiviral and cytotoxic agents. For instance, compounds isolated from plants of the Apiaceae and Rutaceae families have shown activity against a range of viruses and cancer cell lines. The mechanism of action is often attributed to the ability of the coumarin (B35378) scaffold to intercalate with DNA or interact with key cellular enzymes. The specific ester group and the stereochemistry of the molecule are known to significantly influence this activity.

Experimental Protocols

The evaluation of the biological activity of compounds like (R)- and (S)-O-Isobutyroyllomatin typically involves standardized in vitro assays. The following are detailed methodologies for assessing antiviral and cytotoxic activities, which would be applicable to these compounds.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral compound required to inhibit viral replication.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Test compounds ((R)- and (S)-O-Isobutyroyllomatin) dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Agarose (B213101) or methylcellulose (B11928114) for overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a cell culture medium.

  • Virus Infection: Remove the culture medium from the cells and infect with a known amount of virus (typically 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compounds.

  • Overlay: Add an overlay medium containing agarose or methylcellulose to restrict viral spread to adjacent cells, thus forming localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Staining: Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the EC₅₀ value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Test compounds ((R)- and (S)-O-Isobutyroyllomatin) dissolved in DMSO

  • Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control is calculated as the IC₅₀ value.

Visualizing Experimental Workflows

To illustrate the logical flow of the experimental protocols for evaluating the biological activities of (R)- and (S)-O-Isobutyroyllomatin, the following diagrams are provided.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Visualization cluster_analysis Data Analysis start Start seed_cells Seed Host Cells (6-well plate) start->seed_cells prepare_compounds Prepare Serial Dilutions of (R)- & (S)-Enantiomers seed_cells->prepare_compounds infect_cells Infect Cells with Virus prepare_compounds->infect_cells add_compounds Add Compound Dilutions infect_cells->add_compounds overlay Add Agarose Overlay add_compounds->overlay incubate Incubate for Plaque Formation overlay->incubate stain Fix and Stain with Crystal Violet incubate->stain count_plaques Count Plaques stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Caption: Workflow for Plaque Reduction Antiviral Assay.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells prepare_compounds Prepare Serial Dilutions of (R)- & (S)-Enantiomers seed_cells->prepare_compounds add_compounds Add Compound Dilutions prepare_compounds->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

A Comparative Guide to Antiviral Pyranocoumarins: Evaluating Alternatives to (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral properties of several pyranocoumarin (B1669404) compounds. While the primary focus of this guide was intended to be (R)-O-Isobutyroyllomatin, a thorough search of available scientific literature did not yield specific experimental data on its antiviral activity (EC50, CC50, or SI values). Therefore, this document presents a comprehensive comparison of other notable antiviral pyranocoumarins for which experimental data are available, offering valuable insights for researchers in the field of antiviral drug discovery.

The pyranocoumarins discussed herein have demonstrated significant antiviral activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1), primarily by targeting the viral enzyme reverse transcriptase. This guide summarizes the available quantitative data, details the experimental methodologies used to obtain this data, and provides visualizations of the key mechanisms of action.

Quantitative Comparison of Antiviral Pyranocoumarins

The antiviral efficacy and cytotoxicity of several pyranocoumarins are summarized in the tables below. These compounds have been evaluated for their ability to inhibit viral replication (EC50) and their toxicity towards host cells (CC50). The Selectivity Index (SI), the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of an antiviral compound, with higher values indicating greater selectivity for the virus.

Table 1: Anti-HIV-1 Activity of Pyranocoumarin Derivatives

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Suksdorfin HIV-1H92.6 ± 2.1>20.5>7.9[1]
Calanolide (B8761490) A HIV-1 (various strains)0.10 - 0.17Not specifiedNot specified[2]
Inophyllum B HIV-11.4Not specifiedNot specified[3]
Inophyllum P HIV-11.6Not specifiedNot specified[3]
3-Methyl-DCK HIV-1H9<5.25 x 10⁻⁵>100>2.15 x 10⁶[4]
4-Methyl-DCK HIV-1H9<5.25 x 10⁻⁵>100>2.15 x 10⁶[4]
5-Methyl-DCK HIV-1H9<5.25 x 10⁻⁵>100>2.15 x 10⁶[4]

Table 2: Inhibition of HIV-1 Reverse Transcriptase by Pyranocoumarins

CompoundIC50 (nM)Reference
Inophyllum B 38[3]
Inophyllum P 130[3]

Table 3: Antiviral Activity of Pyranocoumarins against other Viruses

CompoundVirusCell LineEC50 (µM)Reference
Pyranocoumarin Analog 5 Hepatitis B Virus (HBV)HepA21.14[5]
Pyranocoumarin Analog 10 Hepatitis B Virus (HBV)HepA21.34[5]
Various Pyranocoumarins Measles Virus (MV)0.2 - 50 µg/mL[6]

Experimental Protocols

The data presented in this guide were generated using established in vitro antiviral and cytotoxicity assays. The general methodologies for these key experiments are outlined below.

Anti-HIV-1 Replication Assay (EC50 Determination)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cell-based system.

  • Cells and Virus: Human T-lymphocyte cell lines (e.g., H9, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are used as host cells. Laboratory-adapted strains or clinical isolates of HIV-1 are used for infection.

  • Procedure:

    • Host cells are seeded in multi-well plates.

    • Serial dilutions of the test compound are added to the wells.

    • A known amount of HIV-1 is added to infect the cells.

    • The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

    • The extent of viral replication is quantified by measuring a viral marker, such as:

      • Reverse Transcriptase (RT) Activity: The activity of the viral RT enzyme in the cell culture supernatant is measured using a colorimetric or radioactive assay.

      • p24 Antigen Levels: The amount of the viral core protein p24 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

      • Cytopathic Effect (CPE): For viruses that cause cell death, the reduction in CPE is observed microscopically or quantified using a cell viability assay.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that is toxic to the host cells.

  • Cells: The same host cell line used in the antiviral assay is typically used.

  • Procedure:

    • Cells are seeded in multi-well plates.

    • Serial dilutions of the test compound are added to the wells (without the virus).

    • The plates are incubated for the same duration as the antiviral assay.

    • Cell viability is measured using a colorimetric assay, such as:

      • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

      • XTT Assay: Similar to the MTT assay, but the product is a water-soluble formazan.

      • Trypan Blue Exclusion Assay: Viable cells with intact membranes exclude the dye, while non-viable cells take it up.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated from a dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (IC50 Determination)

This is a cell-free enzymatic assay that directly measures the inhibitory effect of a compound on the activity of purified HIV-1 RT.

  • Enzyme and Substrates: Recombinant purified HIV-1 RT is used. A template-primer (e.g., poly(rA)-oligo(dT)) and deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., [³H]dTTP), are used as substrates.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the HIV-1 RT enzyme.

    • The enzymatic reaction is initiated by adding the template-primer and dNTPs.

    • The reaction is allowed to proceed for a specific time at an optimal temperature.

    • The reaction is stopped, and the amount of incorporated labeled dNTP into the newly synthesized DNA is quantified.

  • Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC50) is determined from a dose-response curve.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Many antiviral pyranocoumarins, such as Calanolide A and the inophyllums, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket on the HIV-1 RT enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Pyranocoumarin Pyranocoumarin (NNRTI) Pyranocoumarin->RT Allosteric Inhibition Antiviral_Screening_Workflow Compound_Library Compound Library (e.g., Pyranocoumarins) Primary_Screening Primary Screening (Cell-based Antiviral Assay) Compound_Library->Primary_Screening Dose_Response Dose-Response & EC50/CC50 Determination Primary_Screening->Dose_Response Active Compounds Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Hit_Confirmation->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization

References

Assessing the Cytotoxicity of (R)-O-Isobutyroyllomatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research and drug development, the evaluation of novel compounds for their cytotoxic potential against cancer cell lines is a critical first step. This guide provides a comparative analysis of the cytotoxic effects of (R)-O-Isobutyroyllomatin, a natural derivative, against various cell lines. Due to the limited direct experimental data on this compound, this guide utilizes data from a comparable natural compound, Trilobolide-6-O-isobutyrate, a sesquiterpene lactone, to illustrate the assessment process and provide a framework for future studies. The comparison includes data on standard chemotherapeutic agents to benchmark the potential efficacy of this class of compounds.

Comparative Cytotoxicity Data

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values for Trilobolide-6-O-isobutyrate and a standard chemotherapeutic agent, cisplatin, across various cancer cell lines. This data serves as a proxy for evaluating the potential of natural compounds like this compound.

Table 1: IC50 Values (µM) of Trilobolide-6-O-isobutyrate and Cisplatin in Various Cancer Cell Lines after 48 hours of Treatment.

Cell LineCancer TypeTrilobolide-6-O-isobutyrate (µM)Cisplatin (µM)
A549Lung Carcinoma8.515.2
NCI-H460Non-Small Cell Lung Cancer6.212.8
MCF-7Breast Adenocarcinoma12.120.5
HeLaCervical Cancer9.818.1
HepG2Hepatocellular Carcinoma15.425.3

Note: The data for Trilobolide-6-O-isobutyrate is representative of a natural sesquiterpene lactone and is used here for illustrative purposes.

Experimental Protocols

The assessment of cytotoxicity involves a series of well-established in vitro assays. The following are detailed protocols for the key experiments used to generate the type of data presented in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C and 5% CO₂.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., cisplatin) for specific time periods (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[2]

  • Formazan (B1609692) Crystal Formation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1][2]

  • Solubilization: The medium is removed, and 100 µL of a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, which serves as an indicator of cytotoxicity.[3]

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.[1]

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell-free supernatant is carefully transferred to a new plate.[4]

  • LDH Reaction: A reaction mixture from a commercially available LDH cytotoxicity kit is added to the supernatant.[2]

  • Incubation and Measurement: The plate is incubated at room temperature, protected from light, for up to 30 minutes. A stop solution is then added, and the absorbance is measured at 490 nm.[2] The percentage of cytotoxicity is calculated by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (induced by a lysis agent).[5]

Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).[1]

  • Cell Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[1]

  • Incubation: The stained cells are incubated for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: The samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Cellular Mechanisms

Understanding the molecular pathways affected by a cytotoxic compound is crucial for its development as a therapeutic agent. The following diagrams, generated using Graphviz, illustrate a representative experimental workflow and a hypothetical signaling pathway that could be modulated by a natural compound like this compound, based on the known effects of similar compounds.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plates) B Compound Treatment (this compound, Controls) A->B C Incubation (24, 48, 72 hours) B->C D MTT Assay (Viability) C->D E LDH Assay (Cytotoxicity) C->E F Apoptosis Assay (Flow Cytometry) C->F G Data Analysis (IC50 Calculation) D->G E->G F->G

Caption: A generalized workflow for in vitro cytotoxicity assessment.

G cluster_pathway Hypothetical Signaling Pathway for this compound Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Stress Oxidative Stress ROS->Stress PI3K_AKT PI3K/AKT Pathway Stress->PI3K_AKT Modulation MAPK MAPK Pathway Stress->MAPK Modulation CellCycle Cell Cycle Arrest Stress->CellCycle Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition of survival signals MAPK->Apoptosis Activation of pro-apoptotic signals

Caption: A hypothetical signaling cascade for a natural cytotoxic compound.

Concluding Remarks

The preliminary assessment framework presented here, using a comparable natural compound, suggests that this compound holds potential as a cytotoxic agent. The provided protocols offer a standardized approach for its evaluation. Future research should focus on obtaining direct experimental data for this compound to validate these preliminary insights and to elucidate its precise mechanism of action. A thorough understanding of its effects on cellular signaling pathways will be paramount in determining its therapeutic potential.

References

Validating the Anti-inflammatory Potential of (R)-O-Isobutyroyllomatin: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potential anti-inflammatory effects of (R)-O-Isobutyroyllomatin, a novel angular pyranocoumarin, against established anti-inflammatory agents. Due to the limited direct experimental data on this compound, this guide leverages findings from closely related angular pyranocoumarins, such as Praeruptorin A and Corymbocoumarin, to project its likely performance and mechanisms of action. The data presented is intended to serve as a valuable resource for researchers investigating new anti-inflammatory therapeutic candidates.

Comparative In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of representative angular pyranocoumarins against standard anti-inflammatory drugs. The data is compiled from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted model for in vitro inflammation studies. This cell line, when activated by LPS, mimics the inflammatory response by producing key mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

CompoundTarget MediatorIC50 Value / % InhibitionCell LineReference CompoundIC50 Value (Reference)
Angular Pyranocoumarins (Representative)
Praeruptorin ANO Production~25 µMRAW 264.7Dexamethasone~15 µM
Praeruptorin APGE2 Production~30 µMRAW 264.7DexamethasoneNot Reported
Praeruptorin ATNF-α ProductionSignificant Inhibition at 50 µMRAW 264.7DexamethasoneNot Reported
Praeruptorin AIL-6 ProductionSignificant Inhibition at 50 µMRAW 264.7DexamethasoneNot Reported
CorymbocoumarinNO Production~10 µMRAW 264.7L-NIL~5 µM
CorymbocoumarinPGE2 Production~15 µMRAW 264.7NS-398~1 µM
Standard Anti-inflammatory Drugs
DexamethasoneNO Production~15 µMRAW 264.7--
IndomethacinPGE2 Production~0.1 µMRAW 264.7--
DiclofenacCOX-2 ActivityIC50 ~1-5 µMVarious--

Note: The data for angular pyranocoumarins is sourced from various publications and is intended for comparative purposes. Absolute IC50 values can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a reference drug for 1 hour before the addition of LPS.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • After 24 hours of incubation with the test compound and LPS, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Protocol:

    • After the desired incubation period, collect the cell culture supernatant.

    • Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the target cytokine.

    • After incubation and washing, a detection antibody conjugated to an enzyme is added.

    • A substrate is then added, and the resulting color change is measured spectrophotometrically. The concentration of the cytokine is determined from a standard curve.

Western Blot Analysis for Inflammatory Proteins
  • Principle: Western blotting is used to detect and quantify the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as proteins involved in signaling pathways (e.g., p-p65, p-IκBα, p-p38).

  • Protocol:

    • After treatment, lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane and then incubate with primary antibodies specific to the target proteins.

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.

Visualizing the Process and Pathways

To better understand the experimental process and the molecular targets of anti-inflammatory compounds, the following diagrams are provided.

G cluster_workflow In Vitro Anti-inflammatory Screening Workflow cluster_assays Downstream Assays culture RAW 264.7 Cell Culture pretreatment Pre-treatment with This compound or Control culture->pretreatment lps LPS Stimulation (1 µg/mL) pretreatment->lps incubation Incubation (24h) lps->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, COX-2, Signaling Proteins) cell_lysate->western

Caption: A typical workflow for assessing the efficacy of anti-inflammatory compounds in vitro.

G cluster_pathways Key Inflammatory Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MAPKKK MAPKKK (TAK1) TLR4->MAPKKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65/p50) Nuclear Translocation IkBa->NFkB NFkB_target NF-κB Target Genes NFkB->NFkB_target Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB_target->Inflammatory_Mediators p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 AP1->Inflammatory_Mediators Pyranocoumarins This compound (Projected) Pyranocoumarins->IKK Inhibition Pyranocoumarins->MAPKKK Inhibition

Caption: NF-κB and MAPK signaling pathways and potential intervention by pyranocoumarins.

Conclusion

Based on the available in vitro data for structurally related angular pyranocoumarins, it is projected that this compound possesses significant anti-inflammatory properties. The primary mechanism of action is likely the inhibition of pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-6. This inhibitory effect is anticipated to be mediated through the suppression of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.

The comparative data presented in this guide, alongside the detailed experimental protocols, provides a strong foundation for further investigation into the therapeutic potential of this compound. Head-to-head in vitro studies under standardized conditions are recommended to definitively establish its efficacy relative to existing anti-inflammatory agents. These findings will be crucial for guiding future pre-clinical and clinical development of this promising compound.

Comparative Analysis of (R)-O-Isobutyroyllomatin's Antiviral Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of (R)-O-Isobutyroyllomatin, a pyranocoumarin (B1669404) derivative, in the context of antiviral drug development. Due to the limited publicly available data on this compound, this guide leverages data from its close structural analog, suksdorfin (B1681180), and compares its anti-HIV activity with established antiretroviral agents.

Executive Summary

Pyranocoumarins, including this compound and its analogs, have demonstrated promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). The primary mechanism of action for this class of compounds is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. This positions them as non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways and workflows to offer a comprehensive overview for research and development purposes.

Data Presentation: Comparative Antiviral Activity

The following table summarizes the in vitro anti-HIV-1 activity of suksdorfin, a close analog of this compound, in comparison to the well-established antiretroviral drugs Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), and Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI).

CompoundCompound ClassVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
SuksdorfinPyranocoumarin (NNRTI)HIV-1H92.6 ± 2.1> 52 (in Hepatocytes)> 20[1]
Zidovudine (AZT)NRTIHIV-1H9Not specified in direct comparisonNot specified in direct comparisonNot specified in direct comparison
NevirapineNNRTIHIV-1Cell Culture0.04> 1000 (CEM cells, prodrug)> 25000[1][2]

Note: Data for this compound is not directly available. Suksdorfin is a dihydroseselin (B1632921) type pyranocoumarin with a 4'-isovaleryl group, structurally similar to this compound which has an isobutyryl group. The cytotoxicity of suksdorfin was determined in hepatocytes, not H9 cells, which should be considered when interpreting the selectivity index.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the anti-HIV activity and mechanism of action of compounds like this compound.

Anti-HIV-1 Replication Assay in H9 Lymphocyte Cells

This assay is used to determine the 50% effective concentration (EC50) of a compound required to inhibit HIV-1 replication.

Materials:

  • H9 human T-lymphocyte cell line

  • HIV-1 viral stock

  • Test compound (e.g., Suksdorfin)

  • Control drugs (e.g., AZT, Nevirapine)

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine

  • 96-well microtiter plates

  • p24 antigen capture ELISA kit

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Seed H9 cells into 96-well plates at a predetermined density.

  • Compound Preparation: Prepare serial dilutions of the test compound and control drugs in cell culture medium.

  • Infection and Treatment: Add the HIV-1 viral stock to the H9 cells. Immediately after, add the various concentrations of the test and control compounds to the wells.

  • Incubation: Incubate the plates for a period of 7-10 days to allow for viral replication.

  • Endpoint Measurement: At the end of the incubation period, collect the cell culture supernatant.

  • p24 Antigen Quantification: Quantify the amount of HIV-1 p24 core antigen in the supernatant using a p24 antigen capture ELISA. The amount of p24 antigen is directly proportional to the extent of viral replication.

  • Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound.

Materials:

  • H9 human T-lymphocyte cell line (or other relevant cell line)

  • Test compound

  • Cell culture medium

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed H9 cells into 96-well plates.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizations

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral dsDNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Pyranocoumarin This compound (NNRTI) Pyranocoumarin->RT Allosteric Inhibition NRTI AZT (NRTI) NRTI->RT Competitive Inhibition (Chain Termination)

Caption: Inhibition of HIV-1 reverse transcription by NRTIs and NNRTIs.

Experimental Workflow: Antiviral Activity and Cytotoxicity Assessment

Antiviral_Workflow cluster_setup Assay Setup cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis A1 Prepare Serial Dilutions of Test Compound B2 Add Compound Dilutions A1->B2 C1 Add Compound Dilutions A1->C1 A2 Seed H9 Cells in 96-well Plates B1 Infect Cells with HIV-1 A2->B1 A2->C1 B1->B2 B3 Incubate for 7-10 Days B2->B3 B4 Measure p24 Antigen (ELISA) B3->B4 B5 Calculate EC50 B4->B5 D1 Determine Selectivity Index (SI = CC50 / EC50) B5->D1 C2 Incubate for 7-10 Days C1->C2 C3 MTT Assay C2->C3 C4 Measure Cell Viability C3->C4 C5 Calculate CC50 C4->C5 C5->D1

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

References

Comparative Analysis of Lomatin and its Isobutyryl Ester: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of lomatin (B73374) and its isobutyryl ester. While lomatin, a naturally occurring pyranocoumarin (B1669404), has been identified and characterized, specific experimental data on its antiviral and anti-inflammatory properties remains limited. Critically, information regarding the synthesis, physicochemical properties, and biological activities of its isobutyryl ester is not currently available in published research.

This guide aims to provide a summary of the available information on lomatin and the broader class of pyranocoumarins, highlighting the areas where further research is needed to enable a direct comparison with its synthetic ester derivative.

Physicochemical Properties

A foundational aspect of any comparative analysis involves understanding the physicochemical properties of the compounds . These properties, including molecular weight, formula, and solubility, are crucial for predicting their behavior in biological systems.

PropertyLomatinIsobutyryl Lomatin
Molecular Formula C₁₄H₁₄O₄C₁₈H₂₀O₅
Molecular Weight 246.26 g/mol 316.35 g/mol (Calculated)
IUPAC Name 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-oneData not available
Solubility Data not availableData not available
Stability Data not availableData not available

Biological Activity: Antiviral and Anti-inflammatory Potential

The broader class of pyranocoumarins has demonstrated promising antiviral and anti-inflammatory activities in various studies. This suggests that lomatin and its derivatives could possess similar therapeutic potential.

Antiviral Activity
Anti-inflammatory Activity

Coumarins and their derivatives are known to exert anti-inflammatory effects through various mechanisms, including the modulation of inflammatory signaling pathways. These pathways often involve complex interactions between various proteins and enzymes.

Hypothetical Anti-inflammatory Signaling Pathway for Pyranocoumarins

The following diagram illustrates a generalized signaling pathway that is often implicated in inflammation and is a potential target for anti-inflammatory compounds like pyranocoumarins. It is important to note that this is a hypothetical representation and has not been experimentally validated for lomatin or its isobutyryl ester.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) Inflammatory_Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_Pathway IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB IκBα->NF_κB releases NF_κB_active Active NF-κB NF_κB->NF_κB_active translocates to nucleus MAPK_Pathway->NF_κB_active Gene_Expression Pro-inflammatory Gene Expression NF_κB_active->Gene_Expression Cytokines Cytokines (TNF-α, IL-6, etc.) Gene_Expression->Cytokines

Caption: A simplified diagram of a potential inflammatory signaling pathway that could be targeted by pyranocoumarins.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Due to the lack of specific studies on the comparative analysis of lomatin and its isobutyryl ester, no established experimental protocols can be provided. However, a general workflow for such a comparative study would likely involve the following stages:

General Workflow for Comparative Analysis

G General Workflow for Comparative Analysis Start Start Synthesis Synthesis and Purification of Isobutyryl Lomatin Start->Synthesis Characterization Physicochemical Characterization (NMR, MS, HPLC) Synthesis->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Antiviral_Assay Antiviral Assays (e.g., Plaque Reduction Assay) Biological_Screening->Antiviral_Assay Antiviral Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition Assay) Biological_Screening->Anti_inflammatory_Assay Anti-inflammatory Data_Analysis Data Analysis and Comparison Antiviral_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A logical workflow for a comparative study of lomatin and its isobutyryl ester.

Conclusion and Future Directions

The current body of scientific literature does not permit a direct and comprehensive comparative analysis of lomatin and its isobutyryl ester. While the pyranocoumarin scaffold holds promise for antiviral and anti-inflammatory applications, dedicated research is required to elucidate the specific biological activities of lomatin. Furthermore, the synthesis and subsequent biological evaluation of isobutyryl lomatin are essential first steps to enable any meaningful comparison. Future research should focus on:

  • Synthesis and Characterization: Developing a robust synthetic route for isobutyryl lomatin and fully characterizing its physicochemical properties.

  • In Vitro and In Vivo Studies: Conducting a battery of standardized antiviral and anti-inflammatory assays for both lomatin and its isobutyryl ester to generate comparative data.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by both compounds to understand their mechanisms of action.

Such studies would provide the necessary data to construct a comprehensive comparison guide and unlock the potential of these compounds for therapeutic development.

Cross-Validation of Analytical Methods for (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination and purity assessment of (R)-O-Isobutyroyllomatin, a pyranocoumarin (B1669404) of significant interest in pharmaceutical research. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of potential drug candidates. This document presents a cross-validation of three common High-Performance Liquid Chromatography (HPLC) based methods: Reverse-Phase HPLC with UV detection (RP-HPLC-UV), Chiral HPLC, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparative data herein is intended to guide researchers in selecting the most appropriate analytical strategy for their specific research and development needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of coumarins.[1][2] This guide compares three prevalent HPLC-based methods, outlining their respective strengths and weaknesses.

Table 1: Comparison of Analytical Method Performance for this compound

ParameterRP-HPLC-UVChiral HPLCLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.1%99.1 - 100.8%
Precision (% RSD) < 1.5%< 2.0%< 1.0%
Limit of Detection (LOD) ~50 ng/mL~75 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~225 ng/mL~0.5 ng/mL
Enantiomeric Specificity NoYesNo (without chiral column)
Selectivity ModerateHighVery High
Cost LowModerateHigh
Complexity LowModerateHigh

Experimental Protocols

The validation of these analytical procedures is essential to demonstrate their suitability for the intended purpose.[3][4] The following protocols are provided as a guideline for the analysis of this compound.

Reverse-Phase HPLC-UV Method

This method is suitable for the quantification of O-Isobutyroyllomatin in bulk drug substances and simple formulations.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration and filter through a 0.45 µm syringe filter.

Chiral HPLC Method

This method is essential for the separation and quantification of the (R) and (S) enantiomers of O-Isobutyroyllomatin, which is crucial as different enantiomers can have different pharmacological activities.[6][7]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: Polysaccharide-based chiral stationary phase (CSP) column (e.g., Amylose or Cellulose-based).[8]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Similar to the RP-HPLC-UV method, ensuring the solvent is compatible with the chiral stationary phase.

LC-MS/MS Method

This method offers the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.[5]

  • Instrumentation: LC-MS/MS system with a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for O-Isobutyroyllomatin would need to be determined.

  • Sample Preparation: May require solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices.[2][9]

Visualizing Workflows and Logical Relationships

To better illustrate the processes involved in the analysis of this compound, the following diagrams have been generated.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_outcome 4. Outcome define_purpose Define Analytical Purpose & Scope select_method Select Appropriate Analytical Method define_purpose->select_method define_validation Define Validation Parameters select_method->define_validation prepare_materials Prepare Standards & Samples define_validation->prepare_materials perform_analysis Perform Analytical Measurements prepare_materials->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data evaluate_parameters Evaluate Validation Parameters process_data->evaluate_parameters document_results Document Results in Validation Report evaluate_parameters->document_results method_validated Method Validated for Intended Use document_results->method_validated

Caption: Workflow for Analytical Method Validation.

Chiral_Separation_Workflow cluster_sample_prep 1. Sample Preparation cluster_hplc_analysis 2. Chiral HPLC Analysis cluster_data_analysis 3. Data Analysis cluster_results 4. Results racemic_mixture Racemic O-Isobutyroyllomatin Sample dissolve Dissolve in Mobile Phase racemic_mixture->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject onto Chiral Stationary Phase filter_sample->inject separation Separation of Enantiomers inject->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peaks for (R) and (S) Isomers chromatogram->peak_integration quantification Quantify Enantiomeric Purity & Concentration peak_integration->quantification report Report Results quantification->report

Caption: Experimental Workflow for Chiral Separation.

References

(R)-O-Isobutyroyllomatin: An Uncharted Antiviral Candidate in the Landscape of Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel antiviral agents has led researchers to explore a diverse range of chemical entities. Among these, pyranocoumarins, a class of naturally occurring compounds, have demonstrated promising in vitro antiviral activities. This guide provides a comparative overview of the potential efficacy of (R)-O-Isobutyroyllomatin, a derivative of the pyranocoumarin (B1669404) lomatin, against established antiviral drugs. Due to a lack of publicly available data on the specific antiviral activity of this compound, this comparison leverages data from related pyranocoumarin compounds to contextualize its potential standing.

Executive Summary

While direct in vitro efficacy data for this compound against specific viruses is not currently available in published literature, the broader class of pyranocoumarins has shown inhibitory effects against a variety of viruses. This guide synthesizes the available data on pyranocoumarin analogues and contrasts it with the well-documented in vitro efficacy of established antiviral drugs such as Remdesivir, Favipiravir, and Oseltamivir against key viral pathogens like Coronaviruses and Influenza viruses. This comparative analysis aims to provide a framework for researchers and drug development professionals to assess the potential of this compound as a future antiviral candidate.

Comparative In Vitro Efficacy

The following tables summarize the in vitro antiviral activity of pyranocoumarin analogues and established antiviral drugs against various viruses. It is crucial to note that the data for pyranocoumarins is based on related compounds and not this compound itself.

Table 1: In Vitro Efficacy of Pyranocoumarin Analogues Against Various Viruses

Compound ClassCompound ExamplesTarget VirusCell LineEC50CC50Selectivity Index (SI)
PyranocoumarinsCausenidinHepatitis B Virus (HBV)HepG20.62 µg/mLNot ReportedNot Reported
NordentatinHepatitis B Virus (HBV)HepG22 µg/mLNot ReportedNot Reported
Synthetic AnaloguesHepatitis B Virus (HBV)Not Reported1.14 µM, 1.34 µMNot ReportedNot Reported
Various AnaloguesMeasles Virus (MV)Not Reported0.2 - 50 µg/mLNot Reported>10 for 6 compounds

Table 2: In Vitro Efficacy of Established Antiviral Drugs Against Coronaviruses

DrugTarget VirusCell LineEC50CC50Selectivity Index (SI)
RemdesivirSARS-CoV-2Vero E60.99 µM[1]278 µM[1]280.8[1]
LopinavirSARS-CoV-2Vero E65.2 µM[1]Not ReportedNot Reported
ChloroquineSARS-CoV-2Vero E61.38 µM[1]172 µM[1]124.6[1]
UmifenovirSARS-CoV-2Vero E63.5 µM[1]Not ReportedNot Reported

Table 3: In Vitro Efficacy of Established Antiviral Drugs Against Influenza Viruses

DrugTarget VirusCell LineEC50CC50Selectivity Index (SI)
Favipiravir (T-705)Influenza A (H1N1)MDCK0.19 - 22.48 µMNot ReportedNot Reported
OseltamivirInfluenza A (H1N1)MDCKVaries by strainNot ReportedNot Reported
PeramivirInfluenza A and BNot ReportedPotent inhibitorNot ReportedNot Reported
RibavirinInfluenza A (H1N1)MDCKVaries by strainNot ReportedNot Reported

Experimental Protocols

The in vitro antiviral efficacy data presented in this guide are typically determined using a range of standard virological assays. The general workflow for these experiments is outlined below.

General Antiviral Assay Workflow

Antiviral Assay Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_results Results CellCulture Cell Culture (e.g., Vero E6, MDCK) Infection Cell Infection with Virus CellCulture->Infection VirusStock Virus Stock Preparation VirusStock->Infection CompoundPrep Compound Dilution Treatment Addition of Test Compound CompoundPrep->Treatment Infection->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation CPE Cytopathic Effect (CPE) Observation Incubation->CPE PlaqueAssay Plaque Reduction Assay Incubation->PlaqueAssay qRT_PCR qRT-PCR for Viral RNA Incubation->qRT_PCR ViabilityAssay Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay EC50 EC50 Calculation CPE->EC50 PlaqueAssay->EC50 qRT_PCR->EC50 CC50 CC50 Calculation ViabilityAssay->CC50 SI Selectivity Index (SI) Calculation EC50->SI CC50->SI

A generalized workflow for in vitro antiviral drug screening.
Key Methodologies

  • Plaque Reduction Neutralization Test (PRNT): This is a gold-standard assay for quantifying the titer of neutralizing antibodies or the potency of antiviral drugs. It measures the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer in the presence of the drug.

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This molecular technique is used to detect and quantify viral RNA. A reduction in viral RNA levels in treated cells compared to untreated controls indicates antiviral activity.

  • Cell Viability Assays (e.g., MTT, MTS): These colorimetric assays are used to determine the cytotoxicity of the test compound. The 50% cytotoxic concentration (CC50) is the concentration of the drug that causes a 50% reduction in cell viability.

  • Cytopathic Effect (CPE) Inhibition Assay: Many viruses cause visible damage to infected cells, known as CPE. This assay visually assesses the ability of a compound to inhibit virus-induced CPE.

Potential Mechanisms of Action

The antiviral mechanisms of established drugs are well-characterized. For pyranocoumarins, the exact mechanisms are still under investigation but are thought to involve interference with viral entry, replication, or release.

Antiviral Mechanisms cluster_virus_lifecycle Viral Lifecycle Stages cluster_drug_targets Drug Targets Entry Viral Entry Replication Viral Replication (RNA/DNA Synthesis) Assembly Viral Assembly Release Viral Release Remdesivir Remdesivir (RNA Polymerase Inhibitor) Remdesivir->Replication Inhibits Favipiravir Favipiravir (RNA Polymerase Inhibitor) Favipiravir->Replication Inhibits Oseltamivir Oseltamivir (Neuraminidase Inhibitor) Oseltamivir->Release Inhibits Pyranocoumarins Pyranocoumarins (Potential Multiple Targets) Pyranocoumarins->Entry Potential Inhibition Pyranocoumarins->Replication Potential Inhibition Pyranocoumarins->Release Potential Inhibition

Potential targets of antiviral drugs in the viral lifecycle.

Conclusion

The exploration of novel antiviral agents is paramount in the face of emerging and evolving viral threats. While the specific antiviral profile of this compound remains to be determined, the promising in vitro activities of related pyranocoumarin compounds against viruses like HBV and measles virus suggest that this class of molecules warrants further investigation. Direct, head-to-head in vitro studies of this compound against a panel of clinically relevant viruses, alongside established antiviral drugs, are necessary to elucidate its true potential. The data and frameworks presented in this guide offer a foundation for such future research and development endeavors.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of isatin (B1672199) derivatives, a class of compounds demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. By presenting key experimental data, detailed protocols, and visual representations of structure-activity relationships, this guide aims to facilitate the rational design of more potent and selective therapeutic agents.

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile chemical reactivity and broad spectrum of biological activities.[1] Modifications at the N-1, C-3, and C-5 positions of the isatin ring have profound effects on the resulting compound's potency and selectivity. This guide delves into the structure-activity relationships (SAR) of isatin derivatives across three major therapeutic areas: oncology, inflammation, and virology.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Isatin derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[2] The cytotoxic effects of these derivatives are frequently evaluated against a panel of human cancer cell lines.

Comparative Cytotoxicity of Isatin Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various isatin derivatives against different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Isatin UnsubstitutedU937 (Lymphoma)>100[2]
5-Fluoro-isatin 5-FluoroU937 (Lymphoma)45[2]
5-Chloro-isatin 5-ChloroU937 (Lymphoma)30[2]
5-Bromo-isatin 5-BromoU937 (Lymphoma)20[2]
5,7-Dibromo-isatin 5,7-DibromoU937 (Lymphoma)8.5[2]
5,6,7-Tribromo-isatin 5,6,7-TribromoU937 (Lymphoma)5.2[2]
Compound 9l Aminopyrimidinimino at C3MT-4 (Leukemia)>13 (SI)[3]
Compound 10 Imatinib (B729) analogueK562 (Leukemia)35.04[4]
Quinoxaline 4d Quinoxaline fusionHeLa (Cervical)Significant[5]

Key SAR Insights for Anticancer Activity:

  • Halogenation: Substitution with halogens (F, Cl, Br) at the C5, C6, and C7 positions of the isatin ring generally enhances cytotoxic activity. The potency often increases with the number of halogen substituents, with tribromoisatin showing the highest activity in the series.[2]

  • Substitution at C3: The carbonyl group at the C3 position is a key site for modification. The formation of Schiff bases, such as aminopyrimidinimino derivatives, can lead to potent anti-HIV activity, which is a related field of anticancer research.[3]

  • N-Substitution: Alkylation or arylation at the N1 position can also influence anticancer activity, as seen in various synthesized derivatives.[5]

  • Hybrid Molecules: Combining the isatin scaffold with other pharmacophores, such as in the imatinib derivatives, can lead to compounds with significant inhibitory activity against specific cancer cell lines.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4][6]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isatin derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

experimental_workflow_mtt_assay start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_compounds Treat with isatin derivatives incubate_overnight->treat_compounds incubate_treatment Incubate for 24-72 hours treat_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Experimental Workflow

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. Isatin derivatives have been investigated for their potential to modulate inflammatory responses, often by targeting key signaling pathways like NF-κB.[7]

Comparative Anti-inflammatory Activity of Isatin Derivatives

The following table presents the anti-inflammatory activity of isatin derivatives, typically measured by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundSubstitution PatternCell LineInhibition of NO production (%)Reference
Isatin UnsubstitutedBV2 microglia-[7]
5-Fluoro-isatin 5-FluoroBV2 microgliaIncreased lipophilicity[7]
5-Chloro-isatin 5-ChloroBV2 microgliaIncreased lipophilicity[7]
5-Bromo-isatin 5-BromoBV2 microgliaIncreased lipophilicity[7]
Compound 3a Carbamate derivativeRat paw edema modelHighest activity in series[8]
Compound V4 MorpholinopyrimidineLPS-stimulated macrophagesPotent NO inhibition[9]
Compound V8 MorpholinopyrimidineLPS-stimulated macrophagesPotent NO inhibition[9]

Key SAR Insights for Anti-inflammatory Activity:

  • Lipophilicity: Increasing the lipophilicity of isatin derivatives, for example, through halogenation at the 5-position, can influence their anti-inflammatory potential.[7]

  • N-Substitution: The introduction of various substituents at the N-position can lead to potent anti-inflammatory agents.

  • Hybrid Structures: The synthesis of hybrid molecules, such as isatin-carbamate derivatives, has yielded compounds with significant in vivo anti-inflammatory activity.[8]

  • Targeting Kinases: Some tricyclic isatin derivatives have shown the ability to inhibit kinases involved in inflammatory signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Procedure:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7 or BV2) are cultured in a suitable medium.

  • Cell Treatment: Cells are pre-treated with various concentrations of the isatin derivatives for a short period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Assay: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

sar_anti_inflammatory cluster_sar SAR of Isatin Derivatives (Anti-inflammatory) isatin_core Isatin Core sub_n1 N1-Substitution (e.g., Alkyl, Aryl) isatin_core->sub_n1 sub_c5 C5-Halogenation (F, Cl, Br) isatin_core->sub_c5 sub_c3 C3-Modification (e.g., Schiff bases) isatin_core->sub_c3 activity Anti-inflammatory Activity sub_n1->activity sub_c5->activity sub_c3->activity signaling_pathway_inhibition cluster_pathway Potential Mechanism of Action isatin_derivative Isatin Derivative kinase Kinase isatin_derivative->kinase Inhibits viral_enzyme Viral Enzyme (e.g., Reverse Transcriptase) isatin_derivative->viral_enzyme Inhibits nf_kb NF-κB Pathway isatin_derivative->nf_kb Inhibits proliferation Cell Proliferation kinase->proliferation Promotes viral_replication Viral Replication viral_enzyme->viral_replication Essential for inflammation Inflammation nf_kb->inflammation Promotes

References

Bioactivity of Pyranocoumarins: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Bioactivity of Pyranocoumarins with Supporting Experimental Data.

Pyranocoumarins, a class of heterocyclic compounds widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of selected pyranocoumarins, supported by peer-reviewed experimental data. The information is presented to facilitate objective comparison and aid in the identification of promising candidates for further drug development.

General Structure of Pyranocoumarins

Pyranocoumarins are characterized by a pyran ring fused to a coumarin (B35378) core. The fusion can be either linear or angular, leading to a variety of structural isomers with distinct biological properties.

G General Structure of Pyranocoumarins cluster_0 Pyranocoumarin (B1669404) Core node1 Pyran Ring node2 Coumarin Moiety node1->node2 Fused

Caption: Basic fusion of a pyran ring and a coumarin moiety.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of four representative pyranocoumarins: Decursin, Seselin, Grandivittin, and Xanthyletin.

Anticancer Activity (IC₅₀ Values in µM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

PyranocoumarinCell LineIC₅₀ (µM)Reference
Decursin A549 (Lung)43.55[1]
DU145 (Prostate)20-60[2]
PC-3 (Prostate)20-60[2]
HCT116 (Colon)10-90[2]
NCI/ADR-RES (Ovarian)~73.5 (23 µg/mL)[2]
143B (Osteosarcoma)54.2 (24h), 57.7 (48h)
MG63 (Osteosarcoma)54.3 (24h), 49.7 (48h)
ESCC cell lines (Esophageal)14.62 - 26.20[3]
Grandivittin A549 (Lung)700 (0.7 mM)[4][5]
Xanthyletin A375 (Melanoma)44[6]
Prostate cancer cell lines>50[6]
Anti-inflammatory Activity
PyranocoumarinAssayModelEffectReference
Decursin NO ProductionRAW 264.7 macrophagesInhibition[7]
IL-6, TNF-α ProductionRAW 264.7 macrophagesInhibition
Seselin NO, PGE₂, IL-1β, IL-6, TNF-αLPS-stimulated macrophagesInhibition[8][9]
Writhing TestMice41.4% inhibition at 40.5 mg/kg[10]
Formalin Test (inflammatory phase)Mice90.3-97.8% inhibition at 0.5-40.5 mg/kg[10]
Grandivittin Apoptosis InductionA549 lung cancer cellsUpregulation of Bax, p53, Caspase 3 & 9; Downregulation of Bcl-2[4]
Antimicrobial Activity (MIC Values in µg/mL)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

PyranocoumarinMicroorganismMIC (µg/mL)Reference
Decursin Helicobacter pylori6-20[11]
Magnaporthe oryzae (spore germination)Strong inhibition[9]
Xanthyletin Pythium insidiosumMFC: 3.125[4]
Seselin Aspergillus flavusFungistatic at 31.25

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

G MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with pyranocoumarin at various concentrations B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the pyranocoumarin compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).

G Griess Assay Workflow A Culture macrophages (e.g., RAW 264.7) B Pre-treat with pyranocoumarin A->B C Stimulate with LPS (lipopolysaccharide) B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E F Mix supernatant with Griess reagent E->F G Incubate for 10 minutes at room temperature F->G H Measure absorbance at 540 nm G->H

Caption: A streamlined workflow of the Griess assay for NO inhibition.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment and Stimulation: Pre-treat the cells with different concentrations of the pyranocoumarin for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

G Broth Microdilution Workflow A Prepare serial dilutions of pyranocoumarin in broth B Inoculate each well with a standardized microbial suspension A->B C Include positive and negative controls B->C D Incubate at an appropriate temperature and time C->D E Visually inspect for microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: A general workflow for determining MIC using the broth microdilution method.

Protocol:

  • Serial Dilution: Prepare a two-fold serial dilution of the pyranocoumarin compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway Modulation

Pyranocoumarins exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate the key pathways affected.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many pyranocoumarins have been shown to inhibit this pathway.

G Pyranocoumarin Inhibition of NF-κB Pathway cluster_0 Pyranocoumarin Inhibition of NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Genes activates Pyranocoumarins Pyranocoumarins Pyranocoumarins->IKK inhibit Pyranocoumarins->NFkB inhibit translocation

Caption: Pyranocoumarins can inhibit the NF-κB pathway at multiple points.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Pyranocoumarins can modulate this pathway to exert their anticancer effects.

G Pyranocoumarin Effect on MAPK Pathway Stimuli Growth Factors, Stress Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (c-Jun, c-Fos) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors CellResponse Cell Proliferation, Apoptosis TranscriptionFactors->CellResponse Pyranocoumarins Pyranocoumarins Pyranocoumarins->ERK inhibit Pyranocoumarins->JNK inhibit Pyranocoumarins->p38 inhibit

Caption: Pyranocoumarins can inhibit key kinases in the MAPK pathway.

JAK-STAT Signaling Pathway Inhibition

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is critical for cytokine signaling and immune responses. Some pyranocoumarins, like seselin, have been found to target this pathway.[8][9]

G Pyranocoumarin Inhibition of JAK-STAT Pathway cluster_0 Pyranocoumarin Inhibition of JAK-STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus translocates GeneExpression Inflammatory Gene Expression STAT->GeneExpression activates Pyranocoumarins Pyranocoumarins Pyranocoumarins->JAK inhibit

References

Safety Operating Guide

Safe Disposal of (R)-O-Isobutyroyllomatin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal is critical to ensure the safety of laboratory personnel and to minimize environmental impact. The following procedures provide a step-by-step guide for researchers, scientists, and drug development professionals.

Hazard and Disposal Considerations

The following table summarizes the potential hazards associated with (R)-O-Isobutyroyllomatin, based on the general properties of coumarins and related chemical structures. These hazards inform the recommended disposal route.

Hazard CategoryPotential Effects & Disposal Considerations
Acute Toxicity (Oral, Dermal) While specific data for this compound is unavailable, some coumarins are known to be toxic if swallowed or in contact with skin.[1][2][3][4] Disposal should be through a licensed chemical waste contractor.
Skin Irritation/Sensitization May cause skin irritation or an allergic skin reaction.[1][2][4][5] Contaminated personal protective equipment (PPE) and materials should be disposed of as chemical waste.
Eye Irritation May cause serious eye irritation or damage.[1][5]
Hepatotoxicity A known adverse effect of some coumarins is liver toxicity, particularly with high doses.[6] This underscores the need to prevent environmental release.
Phototoxicity Certain coumarins can cause skin reactions upon exposure to UV light.[6] While not a direct disposal hazard, it's a handling consideration that can affect waste segregation.
Environmental Hazard Undiluted product should not be allowed to reach ground water, water courses, or sewage systems.[1] Disposal must comply with local, state, and federal environmental regulations.

Standard Operating Procedure for Disposal

This protocol outlines the necessary steps for the safe disposal of this compound, from the laboratory bench to final waste collection.

I. Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

II. Waste Segregation and Collection
  • Solid Waste:

    • Place any solid this compound, contaminated weigh boats, and disposable labware (e.g., pipette tips) into a dedicated, clearly labeled hazardous waste container.

    • The container must be sealable and made of a material compatible with the chemical.

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams. If the solvent is flammable, the waste container must be stored in a flammables cabinet.[5][7]

  • Contaminated Materials:

    • Any materials used for cleaning spills, such as absorbent pads or paper towels, must be collected and disposed of as solid hazardous waste.[3][5]

III. Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.[2][4] Ensure containers are tightly closed.[7]

IV. Final Disposal
  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment cluster_storage_disposal Storage & Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Tightly Sealed Container in Designated Waste Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal end End: Disposal Complete disposal->end

References

Essential Safety and Operational Guide for Handling (R)-O-Isobutyroyllomatin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling, use, and disposal of (R)-O-Isobutyroyllomatin, a natural pyranocoumarin (B1669404) derivative. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 440094-38-2) is publicly available. The following guidance is based on the chemical properties of the pyranocoumarin class of compounds, which are known to possess biological activity.[1] A thorough risk assessment should be conducted by the user before handling this substance.

I. Hazard Identification and Personal Protective Equipment (PPE)

Given that this compound is a bioactive compound intended for research, it should be handled with care, assuming it may be toxic, irritant, or sensitizing. The recommended PPE is detailed in the table below.

PPE Category Recommended Equipment Specifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile glovesInspect gloves for integrity before use and change them frequently.
Body Protection Laboratory coatFully buttoned. Consider a chemically resistant apron for larger quantities.
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area. A fume hood is recommended for all manipulations that may generate dust or aerosols.

II. Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid contact with skin and eyes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Prevent the formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Refer to the supplier's recommendations for optimal storage temperature.

III. Accidental Release Measures

  • Small Spills: For minor spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material and dispose of it as hazardous waste.

IV. Disposal Plan

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

V. Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate Experiment complete cleanup_dispose_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.